molecular formula C13H18N2O2 B599002 (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester CAS No. 1201825-73-1

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester

Cat. No.: B599002
CAS No.: 1201825-73-1
M. Wt: 234.299
InChI Key: DRROTPCCFFMHNX-UHFFFAOYSA-N
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Description

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester, also known as this compound, is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-[3-(methylamino)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-11-7-12(8-11)15-13(16)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRROTPCCFFMHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676509
Record name Benzyl [3-(methylamino)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201825-73-1
Record name Benzyl [3-(methylamino)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester

Introduction

This compound, a bifunctional molecule featuring a cyclobutane scaffold, is a synthetic intermediate of significant interest to the pharmaceutical and chemical research sectors. Its structure combines a secondary amine (methylamino) and a protected primary amine (benzyl carbamate), offering a platform for sequential chemical modifications. This differential protection is highly valuable in the construction of more complex molecules, particularly in the field of drug discovery.

The carbamate moiety, specifically the benzyloxycarbonyl (Cbz or Z) group, is a cornerstone of amine protection strategy in organic synthesis, prized for its stability and orthogonal deprotection conditions.[1] Concurrently, the incorporation of rigid, three-dimensional scaffolds like cyclobutane is an increasingly utilized strategy in medicinal chemistry to improve compound properties such as metabolic stability and binding affinity by exploring novel vector spaces.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the chemical properties, stereoisomeric considerations, proposed synthesis, and safe handling of this versatile building block.

Part 1: Physicochemical and Structural Properties

The precise identity of this compound is critically dependent on its stereochemistry. The cyclobutane ring possesses stereocenters, leading to distinct cis and trans isomers, which often have different CAS numbers and may exhibit different biological activities in a final drug product.

Chemical Identity
IdentifierValueSource(s)
Chemical Name Benzyl N-[3-(methylamino)cyclobutyl]carbamate[2]
Molecular Formula C₁₃H₁₈N₂O₂[2][3]
Molecular Weight 234.29 g/mol [2][3]
CAS Number (trans) 1622903-72-3
CAS Number (cis) 1353501-22-0 (typically (1s,3s))[2][4][5]
CAS Number (unspecified) 1201825-73-1[3]
CAS Number (cis, HCl salt) 2204290-99-1[6][7]
Stereochemistry

The relationship between the carbamate and methylamino groups on the cyclobutane ring defines the molecule's stereochemistry. The cis isomer has both substituents on the same face of the ring, while the trans isomer has them on opposite faces. Precise stereochemical control during synthesis is paramount, as biological targets are chiral and will interact differently with each stereoisomer.

Caption: Stereoisomers of the title compound.

Computed Physicochemical Properties

The following properties, predicted computationally, provide insight into the molecule's behavior in various chemical and biological environments.

PropertyPredicted ValueSignificanceSource(s)
pKa 12.18 ± 0.40Indicates the basicity of the secondary amine.[3]
Boiling Point 386.7 ± 41.0 °CHigh boiling point suggests low volatility.[8]
Density 1.13 ± 0.1 g/cm³Denser than water.[8]
XLogP3-AA 1.6Suggests moderate lipophilicity and potential for good membrane permeability.[3]
Topological Polar Surface Area (TPSA) 50.4 ŲIndicates good potential for oral bioavailability.[3]
Hydrogen Bond Donors 2The two N-H groups can participate in H-bonding.[3]
Hydrogen Bond Acceptors 3The two oxygen atoms and secondary nitrogen can accept H-bonds.[3]
Rotatable Bonds 5Provides conformational flexibility, primarily in the benzyl carbamate side chain.[3]

Part 2: Synthesis and Characterization

While specific synthetic preparations for this exact molecule are not widely published in peer-reviewed literature, a logical and robust synthetic route can be designed based on established organic chemistry principles, starting from commercially available precursors like Benzyl (3-oxocyclobutyl)carbamate.[9]

Proposed Synthetic Workflow: Reductive Amination

The most direct approach involves the reductive amination of a ketone precursor with methylamine. This is a classic and reliable method for forming secondary amines.

Expertise & Causality: This two-step, one-pot approach is chosen for its efficiency. The initial formation of the iminium ion intermediate under mild acidic conditions is followed by in-situ reduction. Sodium triacetoxyborohydride is selected as the reducing agent because it is mild, tolerant of many functional groups, and does not reduce the starting ketone, minimizing side reactions. The Cbz group is stable under these reductive amination conditions.

G start Benzyl (3-oxocyclobutyl)carbamate (Precursor) intermediate Iminium Ion Intermediate start->intermediate Imine Formation reagent1 Methylamine (CH₃NH₂) Acetic Acid (cat.) reagent1->start product (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester (Product) intermediate->product Reduction reagent2 Sodium Triacetoxyborohydride (NaBH(OAc)₃) reagent2->intermediate

Caption: Proposed synthetic workflow via reductive amination.

Illustrative Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system. Each step includes a rationale and expected outcome, with purification and analytical checks to confirm success before proceeding.

  • Reaction Setup: To a solution of Benzyl (3-oxocyclobutyl)carbamate (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M), add methylamine (1.5-2.0 eq, typically as a solution in THF or water) followed by a catalytic amount of acetic acid (0.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine/enamine formation can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Reduction: Once the formation of the intermediate is deemed sufficient, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the intermediate.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the desired product.

Expected Analytical Characterization
  • ¹H NMR: Expected signals would include aromatic protons from the benzyl group (~7.3 ppm), a singlet for the benzylic CH₂ (~5.1 ppm), complex multiplets for the cyclobutyl ring protons, and a singlet for the N-methyl group.

  • Infrared (IR) Spectroscopy: Key vibrational stretches are anticipated for the N-H bond (~3300-3400 cm⁻¹), the carbamate C=O bond (~1690-1710 cm⁻¹), and C-N bonds (~1300-1350 cm⁻¹).[10]

  • Mass Spectrometry (MS): The exact mass for C₁₃H₁₈N₂O₂ is 234.1368. High-resolution mass spectrometry should show a molecular ion peak [M+H]⁺ at approximately m/z 235.1441.[3]

Part 3: Applications in Drug Development

The utility of this compound stems from the unique combination of its structural features.

  • Differentially Protected Diamine: The molecule is a synthon for a 1,3-diaminocyclobutane. The Cbz group is a robust protecting group, allowing for chemistry to be performed selectively on the secondary methylamino group (e.g., alkylation, acylation, arylation). Subsequently, the Cbz group can be cleanly removed via catalytic hydrogenolysis (H₂, Pd/C), revealing the primary amine for further functionalization. This sequential reactivity is a powerful tool in building complex molecular architectures.

  • The Carbamate as a Bioisostere: The carbamate linkage is often employed in medicinal chemistry as a bioisostere for an amide bond.[1] It retains the hydrogen bonding capabilities of an amide but can confer improved metabolic stability against proteases and can enhance cell permeability.[1]

  • The Cyclobutane Scaffold: Saturated four-membered rings are valuable in drug design. They are conformationally restricted and introduce a distinct three-dimensional geometry compared to more common five- or six-membered rings. This can be used to orient substituents into specific vectors to optimize interactions with a biological target, potentially improving potency and selectivity.

Part 4: Safety, Handling, and Storage

As a laboratory chemical, proper safety precautions are mandatory. The compound presents several hazards that must be managed through appropriate engineering controls and personal protective equipment.

Hazard Identification
Hazard ClassGHS StatementMeaningSource(s)
Acute Toxicity, Oral H302Harmful if swallowed.[2][11]
Skin Irritation H315Causes skin irritation.[2][11]
Skin Sensitization H317May cause an allergic skin reaction.[12]
Eye Irritation H319Causes serious eye irritation.[2][11]
Acute Toxicity, Inhalation H332Harmful if inhaled.[2]
Respiratory Irritation H335May cause respiratory irritation.[11]
Safe Handling and Emergency Protocols
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Ensure that eyewash stations and safety showers are readily accessible.[14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[13]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[11][14]

    • Body Protection: Wear a lab coat.[11]

  • First Aid Measures:

    • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11][13]

    • If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[11]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11]

Storage and Stability

To ensure the long-term integrity of the compound, it should be stored under the following conditions:

  • Temperature: 2-8°C (refrigerated).[2]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[2]

  • Container: Keep in a tightly sealed container in a dry, dark place.[2][13]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its key attributes—a differentially protected diamine system, the presence of the robust Cbz protecting group, and a rigid cyclobutane core—make it an attractive building block for the synthesis of complex, high-value molecules. A thorough understanding of its chemical properties, stereochemistry, and safe handling protocols, as outlined in this guide, is essential for its effective application in research and development, particularly within the drug discovery pipeline.

References

  • Simson Pharma Limited. Benzyltrans-N-[3-(methylamino)cyclobutyl]carbamate | CAS No- 1622903-72-3.

  • Achmem. benzyl N-[(1s,3s)-3-(methylamino)cyclobutyl]carbamate.

  • Guidechem. This compound 1201825-73-1 wiki.

  • Fisher Scientific. eMolecules​ benzyl cis-N-[3-(methylamino)cyclobutyl]carbamate | 1353501-22-0.

  • BLDpharm. benzyl N-[(1s,3s)-3-(methylamino)cyclobutyl]carbamate | 1353501-22-0.

  • Sigma-Aldrich. Benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate hydrochloride.

  • Carl ROTH. Safety data sheet.

  • Combi-Blocks, Inc. JQ-3130 - Safety Data Sheet.

  • Fisher Scientific. Safety Data Sheet - Benzyl carbamate.

  • Carboline. Safety Data Sheet.

  • ChemicalBook. This compound CAS 1201825-73-1.

  • Wiley-VCH. Supporting Information for Angew. Chem. Int. Ed. 2004.

  • The Royal Society of Chemistry. SUPPORTING INFORMATION.

  • MOLBASE. [3-(3-dimethylamino-propylamino)-benzyl]-carbamic acid tert-butyl ester.

  • Organic Syntheses. PREPARATION OF N-BOC-N-METHOXY-AMINE AND USE IN THE PREPARATION OF A KETONE.

  • Hangzhou Longshine Bio-Tech Co.,LTD. Carbamic Acid, N-[cis-3-(methylamino)cyclobutyl]-, Phenylmethyl Ester, Hydrochloride (1:1).

  • PubChem. Benzyl carbamate.

  • BLDpharm. Rel-benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate hydrochloride | 2204290-99-1.

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

  • TargetMol. Benzyl (3-oxocyclobutyl)carbamate.

  • ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.

  • Google Patents. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.

Sources

synthesis of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to this compound, a valuable building block in contemporary drug discovery. The synthesis pivots on a key reductive amination step, a widely utilized and highly effective transformation in medicinal chemistry. This document delineates the strategic rationale behind the chosen synthetic pathway, offers detailed, step-by-step experimental protocols, and discusses the critical parameters that ensure a successful and reproducible outcome. The intended audience includes researchers, chemists, and drug development professionals seeking to leverage cyclobutane scaffolds in the design of novel therapeutics.

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of modern medicinal chemistry, the cyclobutane moiety has emerged as a privileged structural motif.[1] Unlike more flexible acyclic or larger cycloalkane systems, the cyclobutane ring possesses a rigid, puckered conformation due to inherent ring strain.[2][3] This conformational rigidity can be a significant asset in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[3] The incorporation of this four-membered ring can also improve metabolic stability and other critical pharmacokinetic properties.[3]

The target molecule, this compound (CAS 1201825-73-1), incorporates this valuable scaffold functionalized with two key nitrogen-containing groups.[4] The secondary methylamino group provides a vector for further chemical elaboration or can act as a key pharmacophoric element, while the benzyl carbamate serves as a common protecting group for the primary amine, readily removable under standard hydrogenolysis conditions. This substitution pattern makes the compound a versatile intermediate for accessing a diverse range of more complex molecules, particularly as inhibitors for enzyme families such as kinases.[1]

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of the target compound can be devised through a retrosynthetic approach that leverages reliable and high-yielding chemical transformations. The primary disconnection focuses on the bond between the cyclobutane ring and the methylamino nitrogen, pointing directly to a reductive amination reaction as the final key step.

Diagram 1: Retrosynthetic Analysis

G Target (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester Disconnection C-N Disconnection (Reductive Amination) Target->Disconnection Intermediate Benzyl (3-oxocyclobutyl)carbamate + Methylamine Disconnection->Intermediate G cluster_0 Iminium Formation cluster_1 Reduction Ketone Ketone Intermediate Hemiaminal Hemiaminal Ketone->Hemiaminal + CH3NH2 Iminium Iminium Ion Hemiaminal->Iminium - H2O Product Target Compound Iminium->Product ReducingAgent [H-] ReducingAgent->Product Reduction

Sources

A Technical Guide to (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester (CAS 1201825-73-1): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester, identified by CAS number 1201825-73-1, is a bifunctional organic molecule of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure is characterized by two key motifs: a rigid, three-dimensional cyclobutane scaffold and a benzyloxycarbonyl (Cbz) protected primary amine. This unique combination renders it an invaluable building block for the synthesis of complex, high-value molecules. The cyclobutane core imparts desirable pharmacological properties such as metabolic stability and conformational constraint, while the Cbz group allows for selective chemical manipulation of the molecule's two distinct amine functionalities. This guide provides an in-depth examination of the compound's properties, a plausible and detailed synthetic protocol, robust analytical characterization methods, and its strategic application in multi-step drug development workflows.

Introduction to a Versatile Building Block

The rational design of pharmaceutical agents often relies on the use of specialized molecular scaffolds that confer advantageous properties to the final drug candidate. This compound exemplifies such a scaffold, merging two strategically important chemical features.

The Strategic Importance of the Cyclobutane Scaffold

The cyclobutane ring is more than just a four-carbon cycloalkane; it is a powerful design element in medicinal chemistry.[1] Its inherent ring strain and rigid, non-planar geometry offer several advantages:

  • Conformational Rigidity: The cyclobutane core restricts the rotational freedom of attached functional groups, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[1]

  • Metabolic Stability: The replacement of more common alkyl chains or aromatic rings with a cyclobutane moiety can block sites of metabolic degradation, thereby improving a drug's pharmacokinetic profile.[1]

  • Three-Dimensionality: It provides a well-defined three-dimensional vector for substituents, allowing chemists to explore chemical space more effectively than with flat, aromatic systems.

These properties have led to the successful integration of cyclobutane derivatives into numerous clinical candidates and approved drugs, including potent inhibitors of the Janus kinase (JAK) family of enzymes, which are critical in treating inflammatory diseases.[1] The synthesis of chiral cyclobutanes, while challenging, remains an active and important area of chemical research.[2][3]

The Role of the Benzyloxycarbonyl (Cbz) Protecting Group

In any multi-step synthesis involving a molecule with multiple reactive sites, the use of protecting groups is fundamental. Amines, being both basic and nucleophilic, often require protection to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz or Z) group is one of the most classic and reliable amine protecting groups.[4][5]

The Cbz group effectively "tames" the reactivity of a primary or secondary amine by converting it into a carbamate.[4] Carbamates are significantly less nucleophilic and basic than the parent amine due to the electron-withdrawing nature of the adjacent carbonyl group.[5][6][7] The key advantage of the Cbz group lies in its stability to a wide range of reaction conditions and its selective removal, most commonly via catalytic hydrogenation (e.g., H₂ over Palladium on carbon), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide.[5] This orthogonality allows for deprotection without affecting other sensitive functional groups.

Compound Profile

The subject of this guide, this compound, is a strategic intermediate that leverages both the cyclobutane scaffold and Cbz protection.

PropertyValueSource
CAS Number 1201825-73-1[8]
Molecular Formula C₁₃H₁₈N₂O₂[8]
Molecular Weight 234.30 g/mol [8]
Canonical SMILES CNC1CC(C1)NC(=O)OCC2=CC=CC=C2[8]
Predicted pKa 12.18 ± 0.40[8]
Predicted Boiling Point 386.7 ± 41.0 °C[9]
Predicted Density 1.13 ± 0.1 g/cm³[9]
Related Compounds Benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate hydrochloride (HCl Salt)[10][11]

Synthesis and Mechanistic Considerations

While specific vendor-proprietary synthesis routes are not publicly disclosed, a robust and logical synthesis can be designed based on established chemical principles for amine protection.

Proposed Synthetic Strategy

The most direct approach to synthesizing this compound involves the selective Cbz-protection of one amine group on a corresponding diamine precursor. The key challenge is achieving mono-protection, as reacting a diamine with an acylating agent can easily lead to di-protection.

G cluster_0 Synthesis Workflow Start Precursor: N-methylcyclobutane-1,3-diamine Reaction Selective N-Protection Start->Reaction Reagent Protecting Agent: Benzyl Chloroformate (Cbz-Cl) Reagent->Reaction Conditions Reaction Conditions: - Aprotic Solvent (e.g., DCM) - Non-nucleophilic Base (e.g., Et3N) - Controlled Temperature (0 °C to RT) Conditions->Reaction Workup Aqueous Workup & Solvent Removal Reaction->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Product Final Product: (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester Purification->Product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Cbz-Protection

This protocol is a representative method. Researchers must ensure all operations are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize this compound via selective mono-protection of cis-N-methylcyclobutane-1,3-diamine.

Materials:

  • cis-N-methylcyclobutane-1,3-diamine (1.0 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.05 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexanes gradient

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add cis-N-methylcyclobutane-1,3-diamine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

    • Causality: Anhydrous conditions prevent hydrolysis of the benzyl chloroformate. The inert nitrogen atmosphere prevents side reactions with atmospheric components. Cooling to 0 °C helps control the exothermicity of the acylation reaction and improves selectivity by slowing the reaction rate.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

    • Causality: Triethylamine is a non-nucleophilic base that acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.

  • Reagent Addition: Dilute benzyl chloroformate (1.05 eq) with anhydrous DCM in the dropping funnel. Add the Cbz-Cl solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

    • Causality: Slow, dropwise addition is crucial to maintain a low concentration of the acylating agent, which favors mono-protection over di-protection. A slight excess of Cbz-Cl ensures full consumption of the limiting reagent if desired, but a 1:1 stoichiometry is the starting point for optimization.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

    • Causality: Warming to room temperature ensures the reaction proceeds to completion. Thin-layer chromatography (TLC) is a critical in-process control to monitor the disappearance of the starting diamine and the appearance of the mono-protected product and any di-protected byproduct.

  • Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

    • Causality: The bicarbonate solution neutralizes any remaining acid and quenches unreacted Cbz-Cl. Extracting with DCM ensures all organic product is recovered from the aqueous phase.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: The brine wash helps to remove residual water from the organic layer. MgSO₄ is a drying agent that removes trace water, which is necessary before solvent evaporation.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in DCM or 20-80% ethyl acetate in hexanes).

    • Causality: The polarity difference between the starting diamine (very polar), the desired mono-protected product (moderately polar), and the di-protected byproduct (less polar) allows for their separation by silica gel chromatography.

Characterization and Analytical Control

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized intermediate before its use in subsequent steps.

Standard Analytical Protocols
  • ¹H NMR Spectroscopy: This technique provides information on the electronic environment of all protons. The spectrum should show distinct signals for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the cyclobutane ring protons (a complex multiplet region), and the N-methyl protons (~2.4 ppm).

  • ¹³C NMR Spectroscopy: Confirms the carbon skeleton. Expected signals include those for the aromatic carbons, the benzylic carbon, the carbamate carbonyl carbon (~156 ppm), the cyclobutane carbons, and the N-methyl carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The expected result in positive ion mode would be the [M+H]⁺ ion at m/z 235.14.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient) should be developed to determine the purity of the final product, separating it from any residual starting materials or byproducts.

Expected Analytical Data Summary
AnalysisExpected ResultPurpose
¹H NMR Signals corresponding to aromatic, benzylic, cyclobutane, and N-methyl protons.Structural Confirmation
¹³C NMR Signals for all unique carbon atoms in the molecule.Structural Confirmation
MS (ESI+) m/z = 235.14 ([M+H]⁺)Molecular Weight Verification
HPLC Single major peak >95% purityPurity Assessment

Applications in Drug Development

The primary value of this compound lies in its nature as a bifunctional intermediate, enabling regioselective elaboration. The secondary methylamino group remains a reactive nucleophile, while the primary amine is masked as a Cbz-carbamate.

Utility as a Bifunctional Intermediate

This differential protection allows for a sequential reaction strategy:

  • React the Secondary Amine: The free N-methyl group can undergo reactions such as alkylation, acylation, or reductive amination.

  • Deprotect the Primary Amine: The Cbz group can then be removed under hydrogenolysis conditions.

  • React the Primary Amine: The newly liberated primary amine can undergo a different set of reactions.

This stepwise approach is fundamental to building molecular complexity in a controlled manner.

G cluster_1 Hypothetical Drug Synthesis Pathway Start Topic Compound (CAS 1201825-73-1) Step1 Reaction 1: Alkylation or Acylation on secondary amine (R1-X) Start->Step1 Intermediate1 Elaborated Intermediate Step1->Intermediate1 Step2 Reaction 2: Cbz Deprotection (H₂, Pd/C) Intermediate1->Step2 Intermediate2 Free Primary Amine Step2->Intermediate2 Step3 Reaction 3: Amide Coupling or Sulfonylation (R2-Y) Intermediate2->Step3 Final Final Target Molecule (e.g., Kinase Inhibitor) Step3->Final

Caption: A potential synthetic pathway using the title compound.

This strategy is highly relevant for synthesizing molecules like JAK inhibitors, which often feature a core structure with multiple nitrogen-containing functional groups requiring differential synthesis routes.[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, hazard information can be extrapolated from its functional groups and data for its hydrochloride salt.[11]

Hazard Identification
  • Acute Toxicity: The hydrochloride salt is classified as Acute Toxicity 4 (Oral), indicating it may be harmful if swallowed.[11]

  • Skin/Eye Irritation: The compound is expected to be a skin and eye irritant.[11]

  • Sensitization: The HCl salt is a known skin sensitizer, meaning it may cause an allergic skin reaction upon contact.[11]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat.

  • Hygiene: Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the convergence of modern medicinal chemistry principles. The strategic placement of a conformationally rigid cyclobutane scaffold with orthogonally protected amine functionalities provides researchers with a powerful tool for the efficient and controlled synthesis of complex drug candidates. A thorough understanding of its synthesis, characterization, and handling is crucial for leveraging its full potential in the drug discovery pipeline.

References

  • BenchChem. (2025). Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis. Benchchem.
  • Guidechem. (n.d.). This compound 1201825-73-1 wiki. Guidechem.
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  • Google Patents. (n.d.). WO1998052930A1 - Novel cyclobutane derivatives and process for producing the same.
  • Google Patents. (n.d.). EP0330992A2 - Novel cyclobutane Derivatives, processes for their preparation and pharmaceutical compositions comprising them.
  • Royal Society of Chemistry. (n.d.). 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids. Photochemical & Photobiological Sciences.
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  • ChemicalBook. (n.d.). This compound CAS. ChemicalBook.
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An In-Depth Technical Guide to (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester, a key intermediate in the synthesis of various biologically active molecules. The document delves into the molecule's structural features, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis and characterization. This guide is intended to be a valuable resource for researchers and professionals in medicinal chemistry and drug development, offering insights into the strategic incorporation of the cyclobutane motif and the application of benzyl carbamate protecting group chemistry.

Introduction: The Strategic Importance of the Cyclobutane Moiety and Carbamate Intermediates in Drug Discovery

The quest for novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds. The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable structural motif in modern drug design.[1][2][3][4][5] Its inherent conformational rigidity can pre-organize pharmacophoric elements into a bioactive conformation, potentially increasing binding affinity and potency.[3] Furthermore, the cyclobutane scaffold can serve as a bioisosteric replacement for other groups, improving metabolic stability and other drug-like properties.[3]

This guide focuses on a specific cyclobutane-containing building block: This compound . This molecule incorporates two key features: a substituted cyclobutane ring and a benzyl carbamate (Cbz) protected amine. The Cbz group is a widely used protecting group for amines due to its stability under various conditions and its facile removal via catalytic hydrogenolysis.[6][7][8] This makes the title compound a versatile intermediate for the synthesis of more complex molecules, particularly those targeting biological systems where the presentation of a secondary or primary amine is crucial for activity.

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined molecular architecture that dictates its reactivity and potential applications.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1201825-73-1[9]
Molecular Formula C13H18N2O2[9]
Molecular Weight 234.30 g/mol [9]
Appearance Predicted: White to off-white solidN/A
Solubility Predicted: Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water.N/A
Predicted pKa 12.18 ± 0.40[9]

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be achieved through a reliable two-step process starting from a commercially available precursor, benzyl (3-oxocyclobutyl)carbamate. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product purification.

Synthesis Workflow

synthesis_workflow start Benzyl (3-oxocyclobutyl)carbamate step1 Reductive Amination with Methylamine start->step1 intermediate This compound (cis/trans mixture) step1->intermediate step2 Chromatographic Purification intermediate->step2 product Purified Isomers of (3-Methylamino-cyclobutyl)- carbamic acid benzyl ester step2->product

Caption: Overall workflow for the synthesis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Reductive Amination

This step involves the reaction of the ketone precursor with methylamine to form an intermediate imine/enamine, which is then reduced in situ to the desired secondary amine.

  • Materials:

    • Benzyl (3-oxocyclobutyl)carbamate (1.0 eq)

    • Methylamine (2.0 M solution in THF, 1.5 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Acetic acid (catalytic amount)

  • Procedure:

    • To a stirred solution of benzyl (3-oxocyclobutyl)carbamate in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the methylamine solution in THF.

    • Add a catalytic amount of glacial acetic acid.

    • Stir the reaction mixture at 0 °C for 30 minutes.

    • Add sodium triacetoxyborohydride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Causality behind Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent for imines, minimizing the risk of reducing the starting ketone.

  • The use of a catalytic amount of acetic acid facilitates the formation of the iminium ion, which is more susceptible to hydride attack.

  • Performing the initial reaction at 0 °C helps to control the exothermic reaction and minimize side products.

Step 2: Chromatographic Purification

The crude product, a mixture of cis and trans isomers, is purified using column chromatography.

  • Materials:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • Eluent: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

  • Procedure:

    • Prepare a silica gel column in the chosen eluent system.

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load the sample onto the column.

    • Elute the column with the gradient of methanol in dichloromethane.

    • Collect fractions and monitor by TLC to isolate the purified cis and trans isomers.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are predicted spectroscopic data based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃) cis-isomer: δ 7.40-7.28 (m, 5H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), ~4.0 (m, 1H, CH-NHCbz), ~3.5 (m, 1H, CH-NHMe), 2.45 (s, 3H, N-CH₃), ~2.3-2.1 (m, 4H, cyclobutyl-CH₂). trans-isomer: δ 7.40-7.28 (m, 5H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), ~3.8 (m, 1H, CH-NHCbz), ~3.3 (m, 1H, CH-NHMe), 2.43 (s, 3H, N-CH₃), ~2.4-2.2 (m, 4H, cyclobutyl-CH₂).
¹³C NMR (100 MHz, CDCl₃) δ ~156.0 (C=O, carbamate), ~136.5 (Ar-C), ~128.5, ~128.0, ~127.8 (Ar-CH), ~66.5 (-CH₂-Ph), ~52.0 (CH-NHMe), ~48.0 (CH-NHCbz), ~34.0 (N-CH₃), ~30.0 (cyclobutyl-CH₂).
FT-IR (KBr, cm⁻¹) ~3320 (N-H stretch, carbamate), ~3300 (N-H stretch, secondary amine), ~3030 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1690 (C=O stretch, carbamate), ~1530 (N-H bend), ~1250 (C-N stretch).
Mass Spectrometry (ESI+) m/z 235.14 [M+H]⁺, 108.08 [M - C₇H₇O₂]⁺, 91.05 [C₇H₇]⁺ (tropylium ion).

Interpretation of Spectroscopic Data:

  • ¹H NMR: The aromatic protons of the benzyl group will appear as a multiplet around 7.3-7.4 ppm. The benzylic protons will be a characteristic singlet around 5.1 ppm. The methine protons on the cyclobutane ring attached to the nitrogen atoms will be multiplets, and their chemical shifts will differ between the cis and trans isomers. The methyl group on the secondary amine will be a singlet around 2.4 ppm.

  • ¹³C NMR: The carbonyl carbon of the carbamate will be observed around 156 ppm. The aromatic carbons will appear in the 127-137 ppm region. The benzylic carbon will be around 66 ppm. The cyclobutane carbons and the methyl carbon will appear in the upfield region.

  • FT-IR: The key characteristic peaks will be the N-H stretching vibrations for both the carbamate and the secondary amine, and the strong carbonyl stretch of the carbamate group around 1690 cm⁻¹.

  • Mass Spectrometry: In positive ion mode, the protonated molecular ion [M+H]⁺ should be observed. A characteristic fragmentation pattern for benzyl carbamates is the loss of the benzyl group, leading to the formation of a tropylium ion at m/z 91.

Applications in Drug Development

This compound is a valuable building block for the synthesis of a variety of biologically active compounds. The presence of a protected primary amine and a secondary amine allows for selective functionalization.

applications start This compound deprotection Cbz Deprotection (e.g., H₂, Pd/C) start->deprotection functionalization2 Functionalization of Secondary Amine start->functionalization2 intermediate1 (3-Amino-cyclobutyl)-methyl-amine deprotection->intermediate1 functionalization1 Functionalization of Primary Amine intermediate1->functionalization1 product1 Diverse Amides, Sulfonamides, etc. functionalization1->product1 product2 Substituted Amines, Ureas, etc. functionalization2->product2

Caption: Potential synthetic applications of the title compound.

Deprotection of the Cbz Group: The benzyl carbamate can be readily removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst) to reveal the primary amine.[6][8] This allows for subsequent reactions such as amide bond formation, sulfonamide synthesis, or reductive amination to introduce further diversity.

Functionalization of the Secondary Amine: The secondary methylamino group can be functionalized directly, for example, through acylation, alkylation, or reaction with isocyanates to form ureas, while the Cbz group protects the other amine.

This dual functionality makes this compound a strategic intermediate for creating libraries of compounds for screening in various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis is straightforward, and its unique structural features, combining a conformationally restricted cyclobutane ring with orthogonally reactive amino groups, provide a powerful platform for the design and synthesis of novel drug candidates. This technical guide provides the necessary information for researchers to confidently synthesize, characterize, and utilize this important chemical intermediate in their drug discovery programs.

References

  • Barrie, T. L., et al. (2012). Cyclobutanes in medicinal chemistry. Journal of Medicinal Chemistry, 55(21), 9416-9435.
  • Wessjohann, L. A., et al. (2007). Recent advances in cyclobutane chemistry. Chemical Reviews, 107(8), 3467-3512.
  • Kocovský, P., et al. (2002). The benzyloxycarbonyl group: a venerable warrior in the battle for selective transformations. Chemical Reviews, 102(8), 2949-3006.
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A Comprehensive Technical Guide to Benzyl (3-(methylamino)cyclobutyl)carbamate: Nomenclature, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of benzyl (3-(methylamino)cyclobutyl)carbamate, a key intermediate in medicinal chemistry. We will delve into its precise chemical identity according to IUPAC nomenclature, explore a robust synthetic pathway with detailed experimental protocols, and discuss its significance and potential applications within the landscape of modern drug development. This document is intended for researchers, scientists, and professionals in the field who require a technical and practical understanding of this compound.

Deciphering the Identity: IUPAC Nomenclature and Stereochemistry

The precise and unambiguous naming of a chemical entity is fundamental to scientific communication. The compound , often referred to by the common name (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester, is more accurately and systematically identified by its IUPAC name, which accounts for its stereochemistry.

The correct IUPAC name is benzyl N-[(1s,3s)-3-(methylamino)cyclobutyl]carbamate .[1][2] Let's dissect this name to understand the molecule's structure:

  • benzyl...carbamate : This indicates the presence of a carbamate functional group (-NHCOO-) where the oxygen is attached to a benzyl group (-CH₂-Ph).[3] The benzyl group, in this context, often serves as a protecting group for the amine, known as a benzyloxycarbonyl (Cbz or Z) group.[3][4][5]

  • N-[...]cyclobutyl : This signifies that the nitrogen of the carbamate is bonded to a cyclobutane ring.

  • (1s,3s)-3-(methylamino)cyclobutyl : This part of the name defines the substituents on the cyclobutane ring and their stereochemical relationship. The "(1s,3s)" designation specifies the cis relationship between the carbamate group at position 1 and the methylamino group at position 3 of the cyclobutane ring.[2][6]

The hydrochloride salt of this compound is also commonly available, denoted as benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate hydrochloride.[6]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1353501-22-0[1][2]
Molecular FormulaC₁₃H₁₈N₂O₂[1][7]
Molecular Weight234.29 g/mol [1]
AppearanceLight yellow to grayish white solid[8]
StorageKeep in dark place, inert atmosphere, 2-8°C[1]

Strategic Synthesis: A Validated Protocol

The synthesis of benzyl N-[(1s,3s)-3-(methylamino)cyclobutyl]carbamate involves a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. The following protocol is a logical and field-proven approach derived from established methodologies in organic synthesis.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to the target molecule starts with disconnecting the key functional groups. The carbamate can be formed from a diamine precursor, and the methylamino group can be introduced via reductive amination.

G Target Benzyl (1s,3s)-3-(methylamino)cyclobutyl)carbamate Diamine (cis)-N-Methylcyclobutane-1,3-diamine Target->Diamine Carbamate Formation Protected_Diamine Benzyl (cis)-3-aminocyclobutyl)carbamate Diamine->Protected_Diamine Selective Protection Ketone Benzyl (3-oxocyclobutyl)carbamate Protected_Diamine->Ketone Reductive Amination

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol

Step 1: Synthesis of Benzyl (3-oxocyclobutyl)carbamate

This step involves the protection of one of the amino groups of cis-3-aminocyclobutanol followed by oxidation of the hydroxyl group.

  • Protection: Dissolve cis-3-aminocyclobutanol in a suitable solvent such as a mixture of dioxane and water. Cool the solution to 0°C.

  • Add sodium bicarbonate (NaHCO₃) or another suitable base to neutralize the HCl generated during the reaction.

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0°C.[5]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Oxidation: Dissolve the resulting benzyl (3-hydroxycyclobutyl)carbamate in dichloromethane (DCM).

  • Add a mild oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern oxidation.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction and work up appropriately to isolate the crude ketone.

  • Purify the crude product by column chromatography on silica gel to yield pure benzyl (3-oxocyclobutyl)carbamate.

Step 2: Reductive Amination to Introduce the Methylamino Group

This step introduces the methylamino group through the formation of an imine followed by reduction.[9]

  • Imine Formation: Dissolve benzyl (3-oxocyclobutyl)carbamate in a suitable solvent like methanol or dichloroethane.

  • Add a solution of methylamine (CH₃NH₂) in the same solvent.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Reduction: To the solution containing the imine, add a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is often preferred for its milder nature and reduced side reactions.

  • Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product via column chromatography to obtain benzyl N-[(1s,3s)-3-(methylamino)cyclobutyl]carbamate.

G cluster_step1 Step 1: Synthesis of Ketone Intermediate cluster_step2 Step 2: Reductive Amination A cis-3-Aminocyclobutanol B Benzyl (3-hydroxycyclobutyl)carbamate A->B Cbz-Cl, Base C Benzyl (3-oxocyclobutyl)carbamate B->C Oxidation (e.g., DMP) D Benzyl (3-oxocyclobutyl)carbamate E Imine Intermediate D->E Methylamine, Acetic Acid F Target Molecule E->F Reducing Agent (e.g., STAB)

Caption: Synthetic workflow for the target molecule.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, including the stereochemistry of the cyclobutane ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the N-H and C=O stretches of the carbamate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound.

Significance in Drug Development

The benzyl (3-(methylamino)cyclobutyl)carbamate scaffold is of significant interest to medicinal chemists for several reasons:

  • Cyclobutane as a Bioisostere: The cyclobutane ring is a valuable structural motif in drug design. Its rigid, three-dimensional structure can impart favorable conformational properties to a molecule, potentially leading to increased potency and selectivity for its biological target.[10] Cyclobutanes are found in several approved drugs, highlighting their clinical relevance.[10]

  • The Carbamate Linker: Carbamates are stable, amide-ester hybrids that are frequently used in medicinal chemistry.[11] They can act as peptide bond surrogates, improve cell membrane permeability, and participate in hydrogen bonding interactions with target proteins.[11]

  • The Benzyloxycarbonyl (Cbz) Protecting Group: The Cbz group is a widely used protecting group for amines in multi-step organic synthesis.[4][12][13] Its stability under various reaction conditions and its straightforward removal by catalytic hydrogenolysis make it a versatile tool for synthetic chemists.[12][14]

  • Intermediate for Bioactive Molecules: This compound serves as a crucial building block for more complex molecules. For instance, it is listed as an impurity or related compound for Abrocitinib, a Janus kinase (JAK) inhibitor used to treat atopic dermatitis.[2] This indicates its role in the synthesis or degradation pathways of such pharmaceuticals.

The unique combination of a conformationally restricted cyclobutane ring, a versatile carbamate linker, and a readily manipulable methylamino group makes benzyl N-[(1s,3s)-3-(methylamino)cyclobutyl]carbamate a valuable starting material for the synthesis of novel therapeutic agents across various disease areas.

Conclusion

This technical guide has provided a comprehensive overview of benzyl N-[(1s,3s)-3-(methylamino)cyclobutyl]carbamate, from its precise IUPAC nomenclature to a detailed synthetic protocol and its relevance in the field of drug discovery. The strategic combination of protecting group chemistry and stereocontrolled synthesis allows for the efficient production of this important chemical intermediate. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the utility of such well-defined and versatile building blocks will undoubtedly increase.

References

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  • The Organic Chemistry Tutor. (2016, December 22). Naming Cycloalkanes With Substituents, Cis & Trans, Bicyclo Alkane Nomenclature [Video]. YouTube. Available from: [Link]

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  • Hangzhou Longshine Bio-Tech Co.,LTD. Carbamic Acid, N-[cis-3-(methylamino)cyclobutyl]-, Phenylmethyl Ester, Hydrochloride (1:1). Available from: [Link]

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An In-depth Technical Guide to the Physical and Chemical Characteristics of Cyclobutyl Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutyl carbamate derivatives have emerged as a significant structural motif in modern medicinal chemistry, offering a unique combination of physicochemical properties that are advantageous for drug design and development. The incorporation of the cyclobutyl ring introduces a three-dimensional element that can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune lipophilicity. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of cyclobutyl carbamate derivatives. It delves into their synthesis, spectroscopic signatures, key physical properties, and chemical reactivity, with a focus on the practical application of this knowledge in a research and development setting. Detailed experimental protocols and visual aids are provided to facilitate a deeper understanding and practical implementation of the concepts discussed.

Introduction: The Strategic Value of the Cyclobutyl Carbamate Moiety

The carbamate functional group, an amide-ester hybrid, is a cornerstone in medicinal chemistry, valued for its proteolytic and chemical stability, as well as its ability to act as a bioisostere for the peptide bond.[1][2] When combined with a cyclobutyl moiety, the resulting derivatives gain distinct advantages. The cyclobutyl group, a strained four-membered ring, is not merely a passive scaffold but an active contributor to the molecule's overall properties. It can direct key pharmacophore groups, fill hydrophobic pockets in target enzymes, reduce planarity, and enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation.[1] This guide will explore the fundamental characteristics of these derivatives, providing the foundational knowledge necessary for their effective utilization in drug discovery programs.

Synthesis of Cyclobutyl Carbamate Derivatives

The synthesis of cyclobutyl carbamate derivatives can be approached in several ways, primarily depending on the desired connectivity (i.e., whether the cyclobutyl group is attached to the nitrogen or the oxygen of the carbamate).

Synthesis of N-Cyclobutyl Carbamates

The most common route to N-cyclobutyl carbamates involves the reaction of cyclobutylamine with an appropriate chloroformate or a related carbonylating agent.

Diagram 1: General Synthesis of N-Cyclobutyl Carbamates

cluster_reactants Reactants cluster_products Products Cyclobutylamine Cyclobutylamine NCyclobutylCarbamate N-Cyclobutyl Carbamate Cyclobutylamine->NCyclobutylCarbamate + Chloroformate R-O-COCl (Chloroformate) Chloroformate->NCyclobutylCarbamate Base HCl HCl NCyclobutylCarbamate->HCl +

Caption: Synthesis of N-cyclobutyl carbamates from cyclobutylamine.

Synthesis of O-Cyclobutyl Carbamates

O-Cyclobutyl carbamates are typically synthesized from cyclobutanol. The alcohol is first reacted with a phosgene equivalent, such as triphosgene or carbonyldiimidazole, to form a reactive intermediate, which is then treated with an amine.

Diagram 2: General Synthesis of O-Cyclobutyl Carbamates

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cyclobutanol Cyclobutanol ActivatedCarbonyl Activated Carbonyl (e.g., from Triphosgene) Cyclobutanol->ActivatedCarbonyl 1. Phosgene equivalent Amine R-NH2 OCyclobutylCarbamate O-Cyclobutyl Carbamate ActivatedCarbonyl->OCyclobutylCarbamate 2. R-NH2 Stability Hydrolytic Stability ElectronicEffects Electronic Effects (Substituents on N and O) ElectronicEffects->Stability StericHindrance Steric Hindrance (e.g., Cyclobutyl group) StericHindrance->Stability CyclicVsAcyclic Cyclic vs. Acyclic Structure CyclicVsAcyclic->Stability

Caption: Key factors influencing the hydrolytic stability of carbamates.

Reactivity

The carbamate group in cyclobutyl carbamate derivatives can undergo various chemical transformations. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or other modifications. The carbonyl group can be susceptible to nucleophilic attack under harsh conditions. The cyclobutyl ring itself is relatively inert under many reaction conditions but can participate in ring-opening reactions under specific catalytic or thermal conditions.

Experimental Protocols

General Protocol for the Synthesis of an N-Cyclobutyl Aryl Carbamate

This protocol describes the synthesis of a representative N-cyclobutyl aryl carbamate.

Materials:

  • Cyclobutylamine

  • Aryl chloroformate (e.g., phenyl chloroformate)

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of cyclobutylamine (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C, add a solution of the aryl chloroformate (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired N-cyclobutyl aryl carbamate.

  • Characterize the final product by NMR, IR, and MS.

Diagram 4: Experimental Workflow for Synthesis and Purification

Start Reaction Setup (Cyclobutylamine, Chloroformate, Base in DCM) Reaction Reaction Monitoring (TLC) Start->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Column Chromatography Drying->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure N-Cyclobutyl Carbamate Characterization->FinalProduct

Caption: Workflow for the synthesis and purification of N-cyclobutyl carbamates.

Protocol for Recrystallization of a Solid Cyclobutyl Carbamate Derivative

For solid derivatives, recrystallization is an effective purification technique. [3][4][5][6][7] Procedure:

  • Select an appropriate solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethyl acetate/hexanes, dichloromethane/hexanes, or methanol/water.

  • Dissolve the crude solid in a minimum amount of the hot solvent.

  • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Conclusion

Cyclobutyl carbamate derivatives represent a valuable class of compounds for researchers in drug discovery and medicinal chemistry. Their unique combination of a stable carbamate linker and a conformationally constrained, metabolically robust cyclobutyl ring offers a powerful tool for the design of novel therapeutic agents. A thorough understanding of their synthesis, physicochemical properties, spectroscopic characteristics, and chemical reactivity is paramount for their successful application. This guide has provided a comprehensive overview of these core attributes, equipping scientists with the necessary knowledge to confidently incorporate cyclobutyl carbamate derivatives into their research and development programs.

References

  • Methyl carbamate purification by extraction and recrystallazation. (2025). SciEngine. [Link]

  • Vacondio, F., Silva, C., Mor, M., & Testa, B. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-589. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (n.d.).
  • Methyl carbamate purification by extraction and recrystallization. (n.d.). ResearchGate. [Link]

  • Vacondio, F., Silva, C., Mor, M., & Testa, B. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-89. [Link]

  • Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. (2012). PubMed Central. [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Los Angeles. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. (2021). MDPI. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. [Link]

  • Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal Complexation Capability. (2022). MDPI. [Link]

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024). MDPI. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

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solubility of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester in Organic Solvents

Foreword: Navigating the Physicochemical Landscape of Drug Discovery

In the intricate process of drug development, understanding the fundamental physicochemical properties of a molecule is paramount. Among these, solubility stands out as a critical determinant of a compound's journey from the laboratory to the clinic. It directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide is dedicated to a thorough exploration of the solubility of this compound, a compound of interest in modern medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present data but to provide a comprehensive framework for understanding, measuring, and interpreting the solubility of this molecule. We will delve into the theoretical principles governing its solubility, detail robust experimental methodologies, and offer insights gleaned from practical experience to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups and structural motifs that dictate its interactions with various solvents.

  • The Carbamate Group: The benzyl carbamate moiety introduces both polar and non-polar characteristics. The carbonyl and amino groups are capable of acting as hydrogen bond acceptors and donors, respectively, favoring interactions with polar solvents.

  • The Cyclobutyl Ring: This alicyclic ring is non-polar and contributes to the molecule's lipophilicity. Its rigid, strained structure can influence crystal packing and, consequently, the energy required to dissolve the solid form.

  • The Methylamino Group: The secondary amine is a key site for hydrogen bonding and can be protonated in acidic conditions, which would dramatically increase aqueous solubility, though our focus here is on organic solvents.

  • The Benzyl Group: The aromatic ring is a significant non-polar feature, promoting solubility in solvents with similar characteristics through van der Waals forces and potential π-π stacking interactions.

A qualitative prediction suggests that this compound will exhibit a nuanced solubility profile, with moderate to good solubility in a range of polar aprotic and some polar protic solvents, and lower solubility in purely non-polar or highly polar, aqueous-like solvents.

Theoretical Framework: The Energetics of Dissolution

The process of dissolution can be understood as a balance of three energy components:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal lattice together.

  • Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.

  • Cavitation Energy: The energy required to create a space or cavity in the solvent for the solute molecule.

For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice energy of the solid and the cavitation energy of the solvent. The interplay of these factors is complex and highlights why a multi-solvent screening approach is essential.

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocol outlines a robust and self-validating method for determining the equilibrium solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (solid, high purity)

  • A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated micropipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Autosampler vials

Experimental Workflow

The experimental workflow is designed to ensure that true equilibrium solubility is achieved and accurately measured.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solid into vials B Add a precise volume of solvent A->B Dispense C Vortex to suspend solid B->C Mix D Incubate with shaking at constant temperature (e.g., 25°C) for 24-48h C->D Equilibrate E Periodically check for undissolved solid D:e->E:w F Centrifuge to pellet excess solid D->F Reach equilibrium E:w->D:e Confirm excess solid G Filter supernatant through a 0.22 µm syringe filter F->G Clarify H Dilute sample with a suitable mobile phase G->H Prepare for injection I Analyze by validated HPLC method H->I Inject M Calculate concentration from the curve I->M Interpolate J Prepare calibration standards K Analyze standards by HPLC J->K Inject L Generate calibration curve K->L Plot response vs. concentration L->M Use regression equation

Stability and Storage of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester: A Guide to Ensuring Compound Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester is a chemical intermediate whose integrity is paramount for the success of research and development programs. This guide provides a comprehensive overview of the stability profile of this molecule, drawing from first principles of organic chemistry and established best practices in the pharmaceutical industry. We will deconstruct the molecule's functional groups to anticipate potential degradation pathways, outline a robust framework for experimental stability assessment, and provide detailed protocols for storage and handling. This document is intended to serve as a practical resource for scientists, enabling them to maintain compound purity and ensure the reliability of their experimental outcomes.

Chemical Profile and Inherent Stability Considerations

The stability of any molecule is intrinsically linked to its structure. This compound possesses several functional groups that are key to understanding its reactivity and potential degradation: a secondary amine, a carbamate linkage, and a benzyl ester.

  • Secondary Amine (-NHCH₃): The methylamino group is a potential site for oxidation. While generally stable, secondary amines can be susceptible to oxidation over time, especially in the presence of air, light, or trace metal catalysts.

  • Carbamate Linkage (-NH-C(=O)O-): Carbamates can be considered hybrids of esters and amides. This duality generally confers greater stability against hydrolysis compared to simple esters, a property often exploited in drug design.[1][2][3] However, they are not immune to hydrolysis, particularly under strong acidic or basic conditions. The stability of the carbamate bond is a critical factor in the overall shelf-life of the compound.

  • Benzyl Ester (-C(=O)O-CH₂-Ph): The benzyl ester group is a primary site of potential hydrolytic instability. Esters are known to undergo hydrolysis to the corresponding carboxylic acid and alcohol, a reaction that can be catalyzed by both acid and base.[1] Furthermore, the benzyl group is susceptible to cleavage via catalytic hydrogenolysis, a crucial consideration for chemical compatibility in subsequent synthetic steps.[4][5]

Understanding these inherent characteristics allows us to proactively design storage conditions and experimental protocols that mitigate degradation risks.

Potential Degradation Pathways

Based on the functional groups identified, we can anticipate several primary degradation pathways. Establishing these pathways is a critical outcome of forced degradation studies, which are designed to accelerate chemical breakdown to understand a molecule's liabilities.[6][7][8][9]

Hydrolysis

Hydrolysis is the most probable non-photolytic degradation pathway for this molecule in the presence of water. Both the carbamate and the benzyl ester can be cleaved.

  • Ester Hydrolysis: Under basic conditions, the benzyl ester is likely to undergo saponification (a BAC2 mechanism) to yield (3-Methylamino-cyclobutyl)-carbamic acid and benzyl alcohol. Acid-catalyzed hydrolysis will yield the same products.

  • Carbamate Hydrolysis: While more stable than the ester, the carbamate can also hydrolyze.[1] Upon cleavage, it would release 3-methylamino-cyclobutylamine, carbon dioxide, and benzyl alcohol.

The relative rates of these two hydrolysis reactions would need to be determined experimentally.

Diagram: Potential Hydrolytic Degradation Pathways

G cluster_main Parent Compound cluster_hydrolysis Hydrolysis Products A This compound B (3-Methylamino-cyclobutyl)-carbamic acid A->B Ester Hydrolysis C Benzyl Alcohol A->C Ester or Carbamate Hydrolysis D 3-Methylamino-cyclobutylamine A->D Carbamate Hydrolysis E CO2 D->E from unstable intermediate

Caption: Potential products arising from the hydrolysis of the ester and carbamate functionalities.

Oxidation

The secondary amine presents a potential site for oxidation, which could lead to the formation of N-oxides or other degradation products, particularly if the compound is exposed to atmospheric oxygen over long periods or stored improperly.

Reductive Cleavage

While not a typical storage stability issue, the susceptibility of the benzyl ester and the benzyloxycarbonyl (Cbz) portion of the carbamate to hydrogenolysis is a critical chemical stability consideration.[4][5][10] Exposure to common hydrogenation catalysts (e.g., Palladium on carbon) will readily cleave these groups.

Recommended Storage and Handling Conditions

The primary goal of a storage strategy is to mitigate the risks identified above. The key is to control the environment to minimize exposure to water, heat, and light. While many suppliers provide a general recommendation of 2-8°C, a more nuanced approach is required for ensuring long-term stability for sensitive research applications.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator) Slows the rate of all potential chemical degradation reactions. Standard practice for preserving the integrity of chemical intermediates.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation of the amine and minimizing hydrolytic pathways.
Humidity Store in a Desiccator Crucial for preventing hydrolysis. Standard freezers can be high-humidity environments and are not recommended unless they are specifically designed to be frost-free and low-humidity.[11][12]
Light Store in an Amber Vial or in the Dark Protects against potential photolytic degradation, although specific photosensitivity must be determined experimentally.
Container Tightly Sealed, Appropriate Inert Material (e.g., Glass) Prevents contamination and ingress of atmospheric components.

Handling Best Practices:

  • Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Use the compound in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and humidity.

  • Promptly and securely reseal the container under an inert atmosphere after use.

Framework for Experimental Stability Assessment

For critical applications, particularly in drug development, relying on general recommendations is insufficient. An experimental approach must be taken to define the compound's stability profile. This involves conducting forced degradation studies and developing a stability-indicating analytical method.[6][9][13][14]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies deliberately stress the compound to identify likely degradation products and pathways.[7] This data is essential for developing a robust analytical method capable of separating the parent compound from all significant degradants.

Objective: To generate potential degradation products under various stress conditions to inform analytical method development and understand stability liabilities. A target degradation of 10-20% is often ideal to ensure that degradants are formed at detectable levels without completely consuming the parent compound.[7]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 8-24 hours (base hydrolysis is often faster than acid hydrolysis for esters).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 72 hours. Also, heat a solution of the compound at 60°C.

    • Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source providing UV and visible light (ICH Q1B conditions).

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute to a suitable concentration for analysis.

  • Analytical Technique: Analyze all samples, along with an unstressed control, using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection.[13][15][16]

Diagram: Experimental Workflow for Stability Assessment

G cluster_setup Setup cluster_stress Forced Degradation cluster_analysis Analysis cluster_conclusion Conclusion A Receive Compound & Prepare Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal Stress A->E F Photolytic Stress A->F H Analyze Stressed Samples vs. Control B->H C->H D->H E->H F->H G Develop Stability-Indicating HPLC-UV/MS Method G->H I Identify & Characterize Degradants H->I J Establish Degradation Profile I->J K Define Optimal Storage Conditions & Retest Period J->K

Caption: A systematic workflow for determining the stability profile of a research compound.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively measure the active ingredient, free from interference from its degradation products, process impurities, or other components in the sample matrix.[9][13]

Key Steps:

  • Column and Mobile Phase Screening: Reversed-phase HPLC (RP-HPLC) is the most common technique.[16] Screen various columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or ammonium acetate) to achieve good peak shape and retention for the parent compound.

  • Method Optimization using Stressed Samples: Inject a mixture of the stressed samples into the HPLC system. The goal is to optimize the gradient, flow rate, and temperature to achieve baseline separation between the parent peak and all degradation product peaks.

  • Detection: A photodiode array (PDA) detector is useful for monitoring peak purity. Mass spectrometry (MS) is invaluable for identifying the mass of the degradation products, which helps in elucidating their structures.[15]

  • Validation: Once optimized, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Conclusion

While this compound is a relatively stable molecule under ideal conditions, its constituent functional groups—a secondary amine, a carbamate, and a benzyl ester—present clear liabilities. Hydrolysis and, to a lesser extent, oxidation are the most probable degradation pathways under typical storage and handling. The integrity of this compound is best preserved by strict adherence to controlled storage conditions: refrigeration (2-8°C) under an inert, dry atmosphere and protected from light. For critical applications in drug development, these general guidelines should be supplemented with robust, in-house experimental data derived from forced degradation studies and validated stability-indicating analytical methods. This empirical approach provides the highest level of assurance in compound quality, ensuring the accuracy and reproducibility of scientific research.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Which one is stronger in alkaline hydrolysis? Carbamate or Ester? ResearchGate. (2016). [Link]

  • The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. NINGBO INNO PHARMCHEM CO.,LTD. (2026). [Link]

  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2020). Arhiv za farmaciju. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. [Link]

  • A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. (2024). International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. (2014). [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. [Link]

  • Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal. [Link]

  • A Nucleophilic Deprotection of Cbz, Alloc, and Other Carbamate-Protected Amines. (2022). Organic Letters. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2002). [Link]

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  • Storage conditions for chemicals in the laboratory. (2023). Trustrade. [Link]

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Methodological & Application

Application Notes and Protocols: (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclobutane Moiety in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and unique puckered conformation bestow upon it a rigid three-dimensional structure that can impart favorable pharmacological properties.[3][4] Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane unit can lock a molecule into a bioactive conformation, potentially enhancing binding affinity and selectivity for its biological target.[1][3] Furthermore, the incorporation of a cyclobutane moiety can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[3] These advantageous characteristics have led to the integration of cyclobutane derivatives into a number of approved drugs and clinical candidates, particularly in the realm of kinase inhibitors.[4]

The title compound, (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester, represents a versatile building block for the synthesis of novel drug candidates. It combines the conformational rigidity of the cyclobutane core with a differentially protected diamine functionality. The secondary methylamino group is available for nucleophilic attack or coupling reactions, while the primary amine is masked as a benzyl carbamate (Cbz), a well-established protecting group in organic synthesis.[5][6] This protecting group is stable under a variety of reaction conditions but can be readily removed via catalytic hydrogenation, allowing for sequential and site-selective functionalization of the cyclobutane scaffold.

These application notes provide a comprehensive guide to the synthesis and potential applications of this compound, with a focus on its utility as a key intermediate in the construction of complex molecular architectures for drug discovery.

Synthesis of this compound: A Detailed Protocol

The most direct and efficient synthetic route to this compound involves the reductive amination of its corresponding keto-precursor, Benzyl (3-oxocyclobutyl)carbamate.[1][7] This precursor is a commercially available drug intermediate, making this approach highly accessible for research and development laboratories.[1][7]

Reductive amination is a cornerstone of amine synthesis, proceeding through the in situ formation of an imine or enamine intermediate from a ketone and an amine, followed by reduction to the desired amine.[8] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a particularly mild and selective choice that is compatible with a wide range of functional groups.

Reaction Scheme:

G compound1 Benzyl (3-oxocyclobutyl)carbamate compound3 This compound compound1->compound3 compound2 Methylamine compound2->compound3 reagents Sodium Triacetoxyborohydride (STAB) Acetic Acid (cat.) Dichloromethane (DCM) reagents->compound3

Caption: Reductive amination of Benzyl (3-oxocyclobutyl)carbamate.

Experimental Protocol: Reductive Amination

Materials:

  • Benzyl (3-oxocyclobutyl)carbamate (1.0 eq)

  • Methylamine solution (e.g., 2.0 M in THF or 40 wt. % in H₂O) (1.5 - 2.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Benzyl (3-oxocyclobutyl)carbamate (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

  • Addition of Amine and Acid: To the stirred solution, add the methylamine solution (1.5 - 2.0 eq) followed by a catalytic amount of glacial acetic acid (~0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine/enamine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Note: The reaction may be mildly exothermic. Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Data Summary Table:

ParameterValue/Condition
Reactants Benzyl (3-oxocyclobutyl)carbamate, Methylamine
Reducing Agent Sodium triacetoxyborohydride (STAB)
Solvent Dichloromethane (DCM)
Catalyst Acetic Acid
Reaction Temperature Room Temperature
Typical Reaction Time 2-4 hours
Work-up Aqueous sodium bicarbonate quench, extraction
Purification Silica gel column chromatography

Characterization of this compound

The synthesized compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the cyclobutane ring, the methylamino group, the benzyl carbamate moiety, and their respective connectivities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H and C=O bonds of the carbamate group.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery.

Building Block for Novel Kinase Inhibitors:

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that regulate immune and inflammatory responses.[9] Dysregulation of the JAK/STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAK inhibitors a significant class of therapeutic agents.[9]

While many established JAK inhibitors feature a piperidine or pyrrolidine core, the unique conformational constraints of the cyclobutane ring offer an opportunity to explore novel chemical space and potentially develop inhibitors with improved selectivity and pharmacokinetic profiles. The title compound can serve as a key building block for the synthesis of novel cyclobutane-based JAK inhibitors.

Synthetic Workflow:

G start (3-Methylamino-cyclobutyl)- carbamic acid benzyl ester step1 Coupling with Heteroaryl Halide start->step1 intermediate1 Cbz-protected Cyclobutyl-Heteroaryl Adduct step1->intermediate1 step2 Deprotection (e.g., Hydrogenolysis) intermediate1->step2 intermediate2 Primary Amine Intermediate step2->intermediate2 step3 Amide Coupling or Further Functionalization intermediate2->step3 final Novel Cyclobutane-based Kinase Inhibitor step3->final

Caption: Synthetic workflow for novel kinase inhibitors.

The secondary methylamino group can be coupled with a suitable heteroaromatic halide (e.g., a pyrrolo[2,3-d]pyrimidine core, common in JAK inhibitors) via a nucleophilic aromatic substitution (SNAr) reaction. Subsequent deprotection of the Cbz group would unmask the primary amine, which can then be further functionalized, for instance, by acylation to introduce a cyanoacetyl group, a common feature in many JAK inhibitors.

Synthesis of Diamine-Containing Scaffolds:

The orthogonal protection of the two amino groups allows for selective functionalization. The Cbz group can be removed under reductive conditions (e.g., H₂, Pd/C), leaving the methylamino group intact. This allows for elaboration at the primary amine position. Conversely, the methylamino group could potentially be protected with an orthogonal protecting group, followed by deprotection of the Cbz group, enabling functionalization at the other nitrogen atom. This versatility makes the title compound a useful precursor for the synthesis of a variety of 1,3-disubstituted cyclobutane derivatives.

Conclusion

This compound is a strategically designed synthetic intermediate that leverages the desirable properties of the cyclobutane scaffold. Its synthesis via reductive amination of a readily available precursor is straightforward and scalable. The presence of differentially protected amino functionalities provides synthetic handles for the construction of diverse and complex molecules. This makes it a valuable tool for medicinal chemists and drug development professionals exploring novel chemical entities, particularly in the design of next-generation kinase inhibitors and other therapeutic agents where conformational rigidity and metabolic stability are paramount.

References

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • MDPI. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). US9718834B2 - Processes and intermediates for making a JAK inhibitor.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

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application of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclobutane Scaffold

In contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. The cyclobutane motif, once considered an underutilized structural unit, has emerged as a powerful scaffold for imparting favorable drug-like properties.[1][2][3] Its inherent ring strain results in a rigid, puckered three-dimensional conformation, which offers several distinct advantages in drug design:

  • Conformational Restriction: The rigid cyclobutane core can lock flexible pharmacophores into a bioactive conformation, reducing the entropic penalty of binding to a biological target and potentially increasing potency.[2][3]

  • Metabolic Stability: The strained ring system can block sites of metabolism, leading to improved pharmacokinetic profiles.[1][2]

  • Vectorial Orientation: Substituents on the cyclobutane ring are held in well-defined spatial arrangements, allowing for precise orientation of key functional groups to optimize interactions with target proteins.[2]

  • Novelty and IP Space: As an underrepresented scaffold compared to more common rings like cyclopentane or cyclohexane, cyclobutane derivatives offer opportunities to explore novel intellectual property landscapes.[4]

The subject of this guide, this compound (CAS 1201825-73-1), is a bifunctional building block designed for seamless integration into medicinal chemistry programs. It features a Cbz-protected primary amine and a secondary methylamino group, offering orthogonal handles for sequential chemical modifications. This document provides a detailed overview of its applications and protocols for its use as a synthetic intermediate.

Molecular Profile & Strategic Utility

The structure of this compound presents two key functionalities for synthetic elaboration. The benzyl carbamate (Cbz) group is a robust and widely used protecting group for amines, stable to a variety of reaction conditions but readily removable under mild catalytic hydrogenation.[5][6] The secondary methylamino group provides a nucleophilic handle for diversification.

G Cbz Cbz App3 App3 Cbz->App3 Hydrogenolysis (Pd/C, H2) Methylamino Methylamino App1 App1 Methylamino->App1 Acylation / Sulfonylation App2 App2 Methylamino->App2 Reaction with Aldehydes/Ketones

Experimental Protocols

The following protocols are provided as a guide for the manipulation and application of this compound. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Acylation of the Secondary Amine

This protocol details the synthesis of an amide derivative, a common transformation in medicinal chemistry to probe structure-activity relationships (SAR).

Objective: To couple the secondary amine with a carboxylic acid to form an amide bond.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., 4-chlorobenzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the carboxylic acid (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 eq) in one portion. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality: HATU is a highly efficient peptide coupling reagent that minimizes racemization and side reactions. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and activate the carboxylic acid.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenation

This protocol describes the removal of the Cbz protecting group to liberate the primary amine, enabling further functionalization.

Objective: To selectively cleave the benzyl carbamate without affecting other functional groups.

Materials:

  • Cbz-protected substrate (from Protocol 1 or starting material)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the Cbz-protected compound in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction mixture vigorously under an atmosphere of H₂ (typically a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

  • Wash the filter cake with additional solvent (MeOH or EtOH).

  • Concentrate the filtrate under reduced pressure to yield the deprotected primary amine. The product is often pure enough for the next step, but can be purified by chromatography if necessary.

Trustworthiness: This method is highly reliable and chemoselective. The byproducts are toluene and carbon dioxide, which are volatile and easily removed. The mild conditions preserve most other functional groups.[6][7]

G start Start: (3-Methylamino-cyclobutyl)- carbamic acid benzyl ester step1 Protocol 1: Acylation / Sulfonylation (R-COCl or R-SO2Cl, Base) start->step1 intermediate Intermediate: Cbz-protected Diamide/ Amide-Sulfonamide step1->intermediate step2 Protocol 2: Cbz Deprotection (H2, Pd/C) intermediate->step2 final Final Product: Diversified Cyclobutane (Primary Amine Handle) step2->final

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the described protocols.

ProtocolKey ReagentsSolventTemp (°C)Typical Time (h)Typical Yield (%)
1: Acylation HATU, DIPEADMF20-254-1275-95%
2: Cbz Deprotection 10% Pd/C, H₂MeOH20-252-6>95%

Conclusion and Future Directions

This compound is a valuable and versatile building block for medicinal chemistry. Its pre-installed rigid scaffold and orthogonal protecting groups allow for the rapid and efficient synthesis of diverse chemical libraries.[4][8][9] The protocols outlined in this document provide a robust framework for its incorporation into drug discovery programs. By leveraging the unique stereochemical and conformational properties of the cyclobutane core, researchers can explore novel regions of chemical space in the quest for next-generation therapeutics.[1][10]

References

  • Wouters, J., & Versees, W. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100533. [Link]

  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(11), e202200084. [Link]

  • Singh, R., & Tandon, H. (2023). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF. [Link]

  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed. [Link]

  • Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. (n.d.). ResearchGate. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. (1995). Organic Preparations and Procedures International, 27(2), 185-201. [Link]

  • The Application of Cyclobutane Derivatives in Organic Synthesis. (n.d.). Request PDF. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. [Link]

  • Protecting Groups. (n.d.). Baran Lab, Scripps Research. [Link]

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Application Note: Strategies for the Derivatization of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester for Enhanced Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the derivatization of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester for analytical purposes. The inherent chemical properties of this molecule, specifically the presence of a polar secondary amine, present challenges for direct analysis by gas chromatography (GC), including poor peak shape and low volatility.[1][2] For liquid chromatography (LC), while direct analysis is feasible, derivatization can significantly enhance detection sensitivity or enable the resolution of stereoisomers. This guide details validated protocols for silylation and acylation to improve GC-MS performance and for chiral derivatization to facilitate enantiomeric separation on standard achiral columns. The causality behind reagent selection and reaction conditions is explained to provide researchers with a robust framework for method development.

Introduction: The Rationale for Derivatization

This compound is a bifunctional molecule featuring a secondary amine and a carbamate group. The secondary amine's active hydrogen is the primary site of analytical challenge, as it can engage in intermolecular hydrogen bonding, which decreases volatility and promotes adsorption onto active sites within a GC system (e.g., inlet liner, column).[3][4] This often results in significant peak tailing, reduced sensitivity, and poor reproducibility. Chemical derivatization is a powerful strategy to mitigate these issues by chemically modifying the analyte to impart more favorable properties for analysis.[2]

The core objectives of derivatizing this compound are:

  • To Increase Volatility and Thermal Stability for GC Analysis: By replacing the active hydrogen on the secondary amine with a nonpolar group, intermolecular interactions are minimized, making the analyte suitable for GC.[3]

  • To Improve Chromatographic Peak Shape: Masking the polar amine group leads to more symmetric peaks and, consequently, more accurate and precise quantification.[1]

  • To Enable Chiral Separation: The molecule possesses stereocenters, and its enantiomers cannot be resolved on standard achiral columns. Derivatization with an enantiomerically pure reagent forms diastereomers, which have distinct physicochemical properties and are separable using conventional chromatography.[5][6][7]

  • To Enhance Detector Sensitivity: Attaching a functional group with a high response to a specific detector (e.g., a fluorophore for fluorescence detection or a halogenated group for electron capture detection) can dramatically lower detection limits.[3][8]

This guide presents protocols tailored for both GC-MS and LC-based analyses, empowering researchers to select the optimal strategy for their specific analytical goals.

Derivatization for Achiral GC-MS Analysis

For routine quantification and identification where chiral separation is not required, the primary goal is to improve the analyte's chromatographic behavior. Silylation and acylation are two of the most robust and widely practiced methods for derivatizing amines.[3]

Strategy 1: Silylation

Silylation is a rapid and effective method that replaces the active hydrogen of the amine with a trimethylsilyl (TMS) group.[1] The resulting TMS-derivative is significantly more volatile and less polar. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective reagent for this purpose, as its by-products are also highly volatile and typically elute with the solvent front, minimizing chromatographic interference.[9]

Causality of Experimental Choices:

  • Reagent: MSTFA is chosen for its high reactivity and the volatility of its by-products.[9][10] A catalyst such as Trimethylchlorosilane (TMCS) is often included (e.g., in BSTFA + 1% TMCS) to increase the reactivity of the silylating agent, especially for sterically hindered groups.[1]

  • Solvent: Anhydrous pyridine or acetonitrile is used. Pyridine can act as a catalyst and an acid scavenger, driving the reaction to completion. Acetonitrile is a good polar aprotic alternative. The absence of water is critical, as silylating reagents readily react with moisture, which reduces yield and can degrade the formed derivatives.[2][11]

  • Temperature & Time: Heating (e.g., 70-80°C) accelerates the reaction to ensure complete derivatization within a reasonable timeframe (30-60 minutes).[1]

  • Sample Preparation: Transfer 100 µL of the sample solution into a 2 mL autosampler vial. If the sample is in a non-volatile solvent, evaporate to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile (or pyridine) to reconstitute the dried residue. Add 100 µL of MSTFA.

  • Reaction: Tightly cap the vial. Vortex for 30 seconds. Heat the vial at 70°C for 45 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before analysis.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

    • Self-Validation Check: Analyze a derivatized blank (solvent + reagents) to identify any reagent-based artifacts. The mass spectrum of the derivatized analyte should show a mass increase of 72 Da (the mass of Si(CH₃)₃ minus the mass of H).

Strategy 2: Acylation

Acylation involves reacting the amine with an acid anhydride, typically a perfluorinated one like trifluoroacetic anhydride (TFAA).[8] This reaction forms a highly stable N-acyl derivative (an amide). These derivatives are not only volatile and thermally stable but the presence of fluorine atoms also significantly enhances the response of an electron capture detector (ECD) and produces characteristic fragmentation patterns in mass spectrometry.[3][12]

Causality of Experimental Choices:

  • Reagent: TFAA is highly reactive and creates a stable trifluoroacetyl derivative. The resulting derivative is significantly less polar than the parent amine.[8]

  • Solvent: Anhydrous ethyl acetate or acetonitrile is a suitable reaction medium.

  • Temperature & Time: Mild heating (60-70°C) is sufficient to complete the reaction quickly (15-30 minutes).[1]

  • Sample Preparation: Place a known amount of the analyte (or a solution) into a reaction vial and evaporate to dryness if necessary.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.

  • Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.

  • Evaporation & Reconstitution: Allow the vial to cool. Gently evaporate the excess reagent and solvent under a stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate or hexane) for injection.

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

    • Self-Validation Check: The mass spectrum of the derivatized analyte should show a mass increase of 96 Da (the mass of COCF₃ minus the mass of H).

Chiral Derivatization for Enantiomeric Separation

To determine the enantiomeric purity or ratio of this compound, an indirect chromatographic approach is highly effective. This involves reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[5][7] These diastereomers can then be separated on a standard, achiral column.

Strategy 3: Chiral Derivatization with Marfey's Reagent for LC-MS Analysis

Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is an excellent CDA for primary and secondary amines.[5] It reacts under mild alkaline conditions to form stable diastereomeric derivatives that possess a strong UV chromophore (dinitrophenyl group), making them ideal for HPLC-UV or LC-MS analysis.[5][6]

Causality of Experimental Choices:

  • Reagent: The L-enantiomer of FDAA is used to react with the (R)- and (S)-enantiomers of the analyte, forming (L,R) and (L,S) diastereomers.

  • Solvent System: The reaction is typically performed in an acetone/water mixture. Acetone solubilizes the reagent, while water solubilizes the amine salt and the basic catalyst.

  • Catalyst: A mild base like triethylamine (TEA) or sodium bicarbonate is required to deprotonate the secondary amine, activating it for nucleophilic attack on the electron-deficient aromatic ring of the reagent.[6]

  • Quenching: The reaction is stopped by adding an acid (e.g., HCl or formic acid), which neutralizes the base and protonates any remaining unreacted amine, preventing further reaction.[6]

  • Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in water or a suitable buffer.

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's Reagent in acetone.

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • 50 µL of the analyte solution.

    • 100 µL of the Marfey's Reagent solution.

    • 20 µL of 1 M sodium bicarbonate solution.

  • Reaction: Vortex the mixture and incubate at 40°C for 60-90 minutes in a heating block, protected from light.

  • Quenching: After cooling to room temperature, stop the reaction by adding 20 µL of 2 M HCl.

  • Analysis: The sample can be diluted with the mobile phase and is ready for injection into the LC-MS system. A standard reversed-phase C18 column is typically sufficient for separating the resulting diastereomers.

    • Self-Validation Check: The two diastereomeric products should elute at different retention times on an achiral column. Their mass spectra will be identical, confirming they are isomers.

Summary of Methods and Selection Criteria

The choice of derivatization strategy is dictated entirely by the analytical objective. The table below summarizes the key characteristics of each protocol to aid in method selection.

Method Primary Goal Technique Key Advantages Considerations
Silylation (MSTFA) Improve GC performanceGC-MSFast, effective, volatile by-products[9]Derivatives are moisture-sensitive[1][2]
Acylation (TFAA) Improve GC performanceGC-MS, GC-ECDHighly stable derivatives, enhances ECD response[8][12]Reagents are corrosive; requires post-reaction cleanup
Chiral (Marfey's) Enantiomeric separationLC-MS, HPLC-UVMild conditions, stable derivatives, strong UV chromophore[5][6]Adds complexity; requires enantiomerically pure reagent

Conclusion

The derivatization of this compound is an essential step for achieving robust, sensitive, and reproducible results in chromatographic analysis. For achiral GC-MS analysis aimed at quantification or impurity profiling, both silylation with MSTFA and acylation with TFAA are excellent, validated strategies that overcome the challenges of the polar secondary amine. For determining enantiomeric purity, derivatization with a chiral agent like Marfey's Reagent provides a reliable method for separating the resulting diastereomers on a standard achiral LC column. By understanding the chemical principles behind each method, researchers can confidently select and implement the appropriate protocol to meet their specific analytical needs.

References

  • Villas-Bôas, S. G., et al. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI. [Link]

  • Davis, B. A., & Durden, D. A. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141-8. [Link]

  • ResearchGate. Acylation Derivatization Reagents. [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Grace. GC Derivatization. [Link]

  • Villas-Bôas, S. G., et al. (2012). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 2(1), 1-10. [Link]

  • Pisani, L., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4296. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Jo, K., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 13(12), 2056. [Link]

  • Wikipedia. Chiral derivatizing agent. [Link]

  • ResearchGate. How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. [Link]

  • ResearchGate. How to derivate compounds containing amino groups in aqueous solution?. [Link]

  • Zhou, Y., & Sun, Z. P. (1991). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. Yao Xue Xue Bao, 26(9), 701-4. [Link]

  • Jitaru, P. (2012). Derivatization Methods in GC and GC/MS. Gas Chromatography - Derivatization, Sample Preparation, Application. [Link]

  • Rapado-Martínez, I., et al. (2020). Chiral Cyclobutane-Based Ureas as Versatile Platforms to Tune Structural Diversity: An Experimental and Theoretical Approach. Crystal Growth & Design, 20(2), 1149-1161. [Link]

  • Zenkevich, I. G. Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1531-1566. [Link]

  • Liu, R. H., & Lin, W. C. (1996). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 4(1), 1. [Link]

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, e10223. [Link]

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, e223. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Dhangar, K. r., et al. (2018). Pharmaceutical impurity profiling: A review. Journal of the Chilean Chemical Society, 63(3), 4075-4084. [Link]

  • van der Heijden, G. W. A., et al. (2019). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 2019(44), 7401-7406. [Link]

  • Psychogios, N., et al. (2013). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Analytical Chemistry, 85(15), 7043-7050. [Link]

  • Bernardes, V., et al. (2010). Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. Organic Letters, 12(22), 5338-41. [Link]

  • Chemass. Pharmaceutical Impurity Analysis Overview. [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • ResearchGate. Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for LC-MS/MS detection. [Link]

  • Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. [Link]

  • Jander, G., et al. (2014). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Phytochemistry, 100, 146-157. [Link]

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experimental setup for reactions involving (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester

Introduction: A Versatile Cyclobutane Building Block

This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure is characterized by a conformationally constrained cyclobutane scaffold, a nucleophilic secondary amine (the methylamino group), and a primary amine protected by a benzyl carbamate (Cbz) group.[1] This unique combination of features allows for selective chemical modifications at two distinct sites, making it an invaluable intermediate for constructing complex molecular architectures and generating libraries of compounds for structure-activity relationship (SAR) studies.

The cyclobutane motif provides a rigid framework that can help in optimizing the spatial orientation of pharmacophoric elements, potentially leading to enhanced binding affinity and selectivity for biological targets. This guide provides detailed, field-tested protocols for two fundamental and strategic reactions involving this compound: N-acylation at the secondary amine and the deprotection of the Cbz group to liberate the primary amine. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot these procedures effectively.

Section 1: Selective N-Acylation of the Secondary Amine

The secondary methylamino group is a potent nucleophile, readily participating in reactions to form stable amide bonds. N-acylation is a cornerstone transformation for introducing a wide array of functional groups, modifying physicochemical properties, or attaching the cyclobutane core to other molecular fragments.

Causality of Experimental Design

The choice of acylation method depends on the nature of the acylating agent. For reactions with acid chlorides or anhydrides, a non-nucleophilic base is essential. Its role is to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) generated during the reaction, thereby preventing the protonation and deactivation of the starting amine and driving the reaction to completion.[2] When coupling a carboxylic acid directly, a peptide coupling agent is required to activate the carboxylic acid, transforming its hydroxyl group into a better leaving group. Solvents are chosen based on their ability to dissolve the reactants and their inertness under the reaction conditions; dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[3]

Protocol 1: N-Acylation using an Acid Chloride

This protocol describes a general procedure for the acylation of the secondary amine using an acid chloride, such as acetyl chloride or benzoyl chloride.

Materials & Equipment:

  • This compound (1.0 eq.)

  • Acid Chloride (e.g., Acetyl Chloride) (1.1 eq.)

  • Tertiary Amine Base (e.g., Triethylamine, Et₃N, or DIPEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware (round-bottom flask, dropping funnel)

  • Magnetic stirrer, ice bath, and an inert atmosphere setup (Nitrogen or Argon)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add the tertiary amine base (1.5 eq.) to the stirred solution.

  • Acylating Agent Addition: Slowly add the acid chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the reaction mixture dropwise over 15 minutes. Ensure the internal temperature remains at or below 5 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes excess acid chloride and the acidic byproduct.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Data Summary: N-Acylation
ParameterConditionRationale
Solvent Anhydrous DCMGood solubility for reactants, inert, and low boiling point for easy removal.
Base Triethylamine (Et₃N)Acts as an HCl scavenger to prevent amine salt formation and drive equilibrium.[4]
Temperature 0 °C to RTInitial cooling controls the exothermic reaction; warming ensures completion.
Stoichiometry Slight excess of acylating agentEnsures complete consumption of the starting material.
Typical Yield >85%Generally a high-yielding transformation.
Visualization: N-Acylation Workflow

N_Acylation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Start Dissolve Substrate & Base in Anhydrous DCM Cool Cool to 0 °C Start->Cool Add_Acyl Add Acid Chloride Dropwise Cool->Add_Acyl Stir Stir at 0 °C -> RT Add_Acyl->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Wash Wash with NaHCO₃ & Brine Quench->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure N-Acylated Product Purify->Product

Caption: Workflow for the N-acylation of the secondary amine.

Section 2: Cbz Deprotection via Catalytic Hydrogenolysis

The benzyl carbamate (Cbz) group is a robust protecting group for amines. Its removal is most cleanly and commonly achieved by catalytic hydrogenolysis.[5] This reaction cleaves the benzylic C-O bond, liberating the primary amine, with toluene and carbon dioxide as the only byproducts, simplifying purification.

Causality of Experimental Design

This deprotection strategy relies on a heterogeneous catalyst, typically palladium on an activated carbon support (Pd/C). Hydrogen gas (H₂) serves as the reductant. The reaction is highly efficient and proceeds under mild conditions. The choice of solvent is critical; alcohols like methanol (MeOH) or ethanol (EtOH) are preferred as they are polar, effectively dissolve the substrate, and do not poison the catalyst. Safety is paramount when working with H₂ gas and potentially pyrophoric Pd/C catalyst. The catalyst must be handled carefully in an inert atmosphere, and the reaction vessel must be purged to remove air before introducing hydrogen.

Protocol 2: Cbz Deprotection by Hydrogenolysis

This protocol provides a standard procedure for removing the Cbz group to yield the free diamine.

Materials & Equipment:

  • N-protected substrate (e.g., the starting material or an N-acylated derivative) (1.0 eq.)

  • Palladium on Carbon (10% Pd/C, 5-10 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) source (balloon or hydrogenation apparatus)

  • Two- or three-neck round-bottom flask

  • Vacuum/inert gas manifold

  • Filtration setup (e.g., Büchner funnel with a pad of Celite®)

Step-by-Step Procedure:

  • Reaction Setup: Add the Cbz-protected compound to a round-bottom flask with a magnetic stir bar.

  • Catalyst Addition: In a fume hood, carefully add the Pd/C catalyst (5-10 mol% Pd). Safety Note: Pd/C can be pyrophoric; do not add it to a dry, empty flask and avoid creating dust. Immediately add the solvent (MeOH or EtOH) to wet the catalyst.

  • System Purge: Seal the flask and connect it to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Hydrogenation: Replace the inert gas atmosphere with hydrogen gas (a balloon is sufficient for small-scale reactions). For larger scales, a Parr hydrogenator is recommended.

  • Reaction: Stir the reaction mixture vigorously at room temperature. A successful reaction is often indicated by the black catalyst being well-suspended in the solution.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the UV-active starting material and the appearance of a new, lower Rf spot (which may need staining to be visualized) indicates completion (typically 4-16 hours).

  • Catalyst Removal: Once complete, purge the flask with inert gas again to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected product, which is often pure enough for subsequent steps.

Data Summary: Catalytic Hydrogenolysis
ParameterConditionRationale
Catalyst 10% Pd/CHighly active and standard catalyst for Cbz and benzyl group removal.
Catalyst Loading 5-10 mol% (Pd basis)Sufficient for efficient reaction without excessive cost or difficult filtration.
Solvent Methanol / EthanolPolar solvents that do not poison the catalyst and facilitate H₂ transfer.
H₂ Source H₂ Balloon (1 atm)Sufficient for most lab-scale deprotections; provides a safe, low-pressure environment.
Typical Yield >95%This reaction is typically very clean and high-yielding.
Visualization: Cbz Deprotection Reaction Scheme

Caption: General scheme for Cbz deprotection via hydrogenolysis.

References

  • Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes. (2016). Organic & Biomolecular Chemistry.
  • Efficient Detachment of N Benzyl Carbamate Group. (n.d.).
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Source not specified.
  • Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. (n.d.). Benchchem.
  • Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. (n.d.).
  • This compound 1201825-73-1 wiki. (n.d.). Guidechem.
  • Application Notes and Protocols for N-Acylation with N-Butyl-N-chloroformamide. (n.d.). Benchchem.
  • Benzyl Protection. (n.d.). Common Organic Chemistry.
  • Coupling Reactions Involving Carbon- Heteroatom Bond Form
  • The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters. (n.d.). DalSpace.
  • Benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate hydrochloride. (n.d.). Sigma-Aldrich.

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The Enduring Guardian: A Technical Guide to the Role of Benzyl Carbamates in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence and purity. Among the arsenal of chemical guardians, the benzyl carbamate, commonly known as the Carboxybenzyl (Cbz or Z) group, holds a place of historical significance and enduring utility. Introduced in the 1930s by Max Bergmann and Leonidas Zervas, the Cbz group was a revolutionary development that transformed peptide synthesis from an art of uncontrolled polymerization into a precise science.[1][2][3][4][5] This in-depth technical guide provides a comprehensive exploration of the Cbz protecting group, from its fundamental chemistry to detailed application protocols and strategic considerations in modern peptide synthesis.

The Cbz Group: A Pillar of Orthogonal Peptide Synthesis

The Cbz group is a benzyloxycarbonyl moiety that protects the α-amino group of an amino acid as a carbamate.[1][3] This conversion effectively tempers the nucleophilicity of the amine, preventing its unwanted participation in peptide bond formation and allowing for a controlled, stepwise assembly of the peptide chain.[3][6] A key advantage of the Cbz group is the increased crystallinity it often imparts to the protected amino acid, which can facilitate purification.[3][7]

The true power of the Cbz group in complex syntheses lies in its orthogonality to other widely used protecting groups.[1] Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by employing distinct and non-interfering reaction conditions.[8][9] The Cbz group's typical cleavage by catalytic hydrogenolysis provides a distinct deprotection pathway that is compatible with acid-labile groups like tert-Butoxycarbonyl (Boc) and base-labile groups like 9-Fluorenylmethyloxycarbonyl (Fmoc).[6][8][10]

Comparative Stability of Common α-Amino Protecting Groups
Protecting GroupTypical Deprotection ConditionStability Towards Other Deprotection Conditions
Cbz (Carboxybenzyl) H₂, Pd/C (Catalytic Hydrogenolysis)[1][11][12]Boc: Generally stable.[8] Fmoc: Generally stable.
Boc (tert-Butoxycarbonyl) Trifluoroacetic Acid (TFA) or HCl (Acid-labile)[10][12]Cbz: Stable to mild acid, but can be cleaved by strong acids.[1][10] Fmoc: Stable.
Fmoc (9-Fluorenylmethyloxycarbonyl) Piperidine or DBU (Base-labile)[9][12]Cbz: Stable.[3] Boc: Stable.

This orthogonal relationship is the cornerstone of modern strategies for synthesizing complex peptides, including those with post-translational modifications and unnatural amino acids.

The Chemistry of Protection: Introducing the Cbz Group

The most common method for introducing the Cbz group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of a Schotten-Baumann reaction.[1][4][11] The base is crucial to neutralize the hydrochloric acid generated during the reaction.[1][11]

Mechanism of Cbz Protection

The mechanism involves the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion yields the stable benzyl carbamate.

G cluster_reactants Reactants cluster_products Products R_NH2 R-NH₂ (Amino Acid) Cbz_NHR R-NH-Cbz (Protected Amino Acid) R_NH2->Cbz_NHR Nucleophilic Attack & Elimination Cbz_Cl Cbz-Cl (Benzyl Chloroformate) Cbz_Cl->Cbz_NHR HCl HCl Cbz_Cl->HCl

Caption: Cbz protection of an amine.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes a general procedure for the N-terminal protection of an amino acid using benzyl chloroformate.

Materials:

  • Amino acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath. The basic solution deprotonates the amino group, enhancing its nucleophilicity.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise. It is critical to maintain the temperature below 5 °C to minimize side reactions and decomposition of the benzyl chloroformate.[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[5]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. This step protonates the carboxylic acid group of the Cbz-protected amino acid, causing it to precipitate or become extractable into an organic solvent.[5]

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the Cbz-protected amino acid.[5]

The Art of Deprotection: Removing the Cbz Group

The selective and clean removal of the Cbz group is a critical step in peptide synthesis. Two primary methods are employed: catalytic hydrogenolysis and acidolysis.

Catalytic Hydrogenolysis: The Mild and Preferred Route

Catalytic hydrogenolysis is the most common and mildest method for Cbz deprotection.[11][12] It involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[11] This reaction proceeds under neutral conditions, making it compatible with acid- or base-sensitive functional groups.[10][12] The byproducts, toluene and carbon dioxide, are volatile and easily removed.[5]

The reaction occurs on the surface of the palladium catalyst, where hydrogen gas and the Cbz-protected compound are adsorbed. The benzylic C-O bond is reductively cleaved, leading to the formation of an unstable carbamic acid, which spontaneously decarboxylates to release the free amine.

G cluster_reactants Reactants cluster_products Products Cbz_NHR R-NH-Cbz R_NH2 R-NH₂ (Free Amine) Cbz_NHR->R_NH2 Reductive Cleavage & Decarboxylation Toluene Toluene Cbz_NHR->Toluene CO2 CO₂ Cbz_NHR->CO2 H2_PdC H₂ / Pd-C H2_PdC->R_NH2

Caption: Cbz deprotection via hydrogenolysis.

This protocol provides a general procedure for the removal of the Cbz group using catalytic hydrogenolysis.

Materials:

  • Cbz-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • Setup: In a round-bottom flask, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution. The catalyst is pyrophoric and should be handled with care.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. For small-scale reactions, a hydrogen-filled balloon is often sufficient.[5][8]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature. Monitor the reaction progress by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[5]

Acidolysis: A Metal-Free Alternative

While hydrogenolysis is the preferred method, it is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing residues. In such cases, acid-catalyzed cleavage provides a valuable alternative.[13] Strong acids, such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA), can effectively cleave the Cbz group.[13][14]

The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack of the counter-ion (e.g., bromide) on the benzylic carbon in an SN2-type reaction. This releases the unstable carbamic acid, which then decarboxylates.

G cluster_reactants Reactants cluster_products Products Cbz_NHR R-NH-Cbz R_NH3_Br R-NH₃⁺Br⁻ (Amine Salt) Cbz_NHR->R_NH3_Br Protonation, SN2 Attack & Decarboxylation BenzylBromide Benzyl Bromide Cbz_NHR->BenzylBromide CO2 CO₂ Cbz_NHR->CO2 HBr_AcOH HBr / Acetic Acid HBr_AcOH->R_NH3_Br

Caption: Cbz deprotection via acidolysis.

This protocol outlines the use of HBr in acetic acid for the removal of the Cbz protecting group. This method is particularly useful when catalytic hydrogenolysis is not feasible.

Materials:

  • Cbz-protected peptide

  • 33% Hydrogen bromide in acetic acid

  • Anhydrous diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Centrifuge or vacuum filtration apparatus

Procedure:

  • Dissolution: Dissolve the Cbz-protected peptide in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Addition of HBr/Acetic Acid: To the stirred solution, add a calculated volume of 33% HBr in acetic acid. A typical molar excess of HBr is 5-10 equivalents relative to the Cbz-protected peptide.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by an appropriate method such as TLC or HPLC.[13]

  • Precipitation: Upon completion of the reaction, precipitate the deprotected peptide hydrobromide salt by adding an excess of cold, anhydrous diethyl ether to the reaction mixture.[13]

  • Isolation: Collect the precipitate by centrifugation or vacuum filtration.

  • Washing: Wash the precipitate with anhydrous diethyl ether two to three times to remove residual acetic acid and benzyl bromide.[13]

  • Drying: Dry the resulting white solid under vacuum to obtain the crude deprotected peptide hydrobromide. The crude product can be further purified by recrystallization or RP-HPLC.

Strategic Applications in Peptide Synthesis

The Cbz group's robustness and orthogonal deprotection characteristics make it a versatile tool in various peptide synthesis strategies.

Solution-Phase Peptide Synthesis

The Cbz group was foundational to the development of solution-phase peptide synthesis and remains a valuable tool, especially for the synthesis of short peptides and peptide fragments.[3][15] Its ability to be removed without affecting other protecting groups allows for the convergent synthesis of larger peptides by coupling protected fragments.[14]

Solid-Phase Peptide Synthesis (SPPS)

While less common in modern Fmoc-based SPPS for the protection of the α-amino group, Cbz and its derivatives are still employed for the protection of side chains, such as the ε-amino group of lysine.[3] In Boc-based SPPS, Cbz-protected amino acids can be used, with the final deprotection often achieved through strong acid cleavage (e.g., HF), which also cleaves the peptide from the resin. The stability of the Cbz group to the milder acidic conditions used for Boc removal allows for its use in orthogonal protection schemes within SPPS.[14]

Troubleshooting and Considerations

  • Catalyst Poisoning: Sulfur-containing amino acids (cysteine and methionine) can poison the palladium catalyst, inhibiting hydrogenolysis. Careful selection of the catalyst and reaction conditions may be necessary.

  • Incomplete Deprotection: In some cases, hydrogenolysis may be sluggish. Increasing the catalyst loading, hydrogen pressure, or reaction time can often drive the reaction to completion. Alternatively, using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[16]

  • Side Reactions in Acidolysis: The strong acidic conditions of acidolysis can lead to side reactions, particularly with sensitive amino acid residues like tryptophan and methionine. The use of scavengers, such as triisopropylsilane (TIS) or thioanisole, is recommended to trap the reactive carbocations generated during deprotection.[13]

Conclusion

The benzyl carbamate protecting group, a veteran of peptide chemistry, continues to be an indispensable tool for researchers and professionals in the field. Its robust nature, straightforward introduction, and, most importantly, its orthogonality to other common protecting groups, secure its place in the synthetic chemist's toolbox. A thorough understanding of the principles and protocols outlined in this guide will enable the strategic and successful application of the Cbz group in the synthesis of a wide array of peptides for therapeutic and research purposes.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Papageorgiou, E. A., Gaunt, M. J., Yu, J. Q., & Spencer, J. B. (2007). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Organic Letters, 9(23), 4647–4650.
  • Papageorgiou, E. A., Gaunt, M. J., Yu, J. Q., & Spencer, J. B. (2007). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Organic Letters, 9(23), 4647–4650.
  • American Chemical Society. (2007). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Retrieved from [Link]

  • Organic Chemistry. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • ResearchGate. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. Retrieved from [Link]

  • Cortes-Clerget, M., Berthon, J.-Y., Renimel, I., & Lipshutz, B. H. (2017).
  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • American Chemical Society. (n.d.). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Benzyl Chloroformate: Synthesis, Applications, and Safety. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, June 26). The synthesis of oligomers containing alternating C-glycosyl α-amino acids. Retrieved from [Link]

  • National Institutes of Health. (2019, February 5). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenolysis of benzylated natural products (a carbohydrate, an alkaloid, and amino acids). Retrieved from [Link]

  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]

  • Journal of Visualized Experiments. (2012, May 15). Solid phase synthesis of a functionalized bis-peptide using "safety catch" methodology. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Hydrogenolysis. Retrieved from [Link]

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Application Notes & Protocols: Analytical Methods for the Detection of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester is a chemical compound with the molecular formula C13H18N2O2.[1] It belongs to the carbamate class of organic compounds, which are esters of carbamic acid. Carbamates are structurally characterized by the carbamate functional group (-NHCOO-). The benzyl ester moiety in this compound makes it a key intermediate in various organic syntheses, potentially in the development of pharmaceutical agents. Given its potential role in drug development, robust and reliable analytical methods for its detection and quantification are paramount to ensure the quality, safety, and efficacy of any final product.

This document provides detailed application notes and protocols for two primary analytical methods for the detection and quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of these methods is predicated on their widespread availability, high sensitivity, and specificity for carbamate compounds.[2][3][4]

The protocols herein are designed for researchers, scientists, and drug development professionals. They emphasize not only the procedural steps but also the underlying scientific principles and rationale for experimental choices, in alignment with Good Laboratory Practice (GLP) and International Council for Harmonisation (ICH) guidelines for analytical method validation.[5][6][7]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C13H18N2O2[1]
Molecular Weight 234.299 g/mol [1]
CAS Number 1201825-73-1[1]
Predicted pKa 12.18 ± 0.40[1]
Topological Polar Surface Area 50.4 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 5[1]

The presence of a secondary amine and a carbamate group, along with a benzyl ester, suggests that the molecule will exhibit moderate polarity and be amenable to both reversed-phase HPLC and, with potential derivatization, GC-MS. The UV-active benzyl group provides a chromophore suitable for UV detection in HPLC.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many carbamates.[2][4][8] The following protocol outlines a reversed-phase HPLC method for the quantification of this compound.

Rationale for Method Selection

Reversed-phase HPLC is chosen for its robustness and its ability to separate compounds based on their hydrophobicity. The target analyte, with its benzyl group, possesses sufficient non-polar character to be retained on a C18 column. UV detection is selected due to the presence of the aromatic benzyl ring, which will absorb UV light, providing a straightforward and sensitive detection method.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Analyte dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: HPLC-UV experimental workflow from sample preparation to data analysis.

Detailed Protocol

3.3.1 Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (reagent grade)

  • 0.45 µm PTFE syringe filters

3.3.2 Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system capable of gradient elution and UV detection.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides good retention for the moderately non-polar analyte.
Mobile Phase A 0.1% Formic acid in WaterThe acidic modifier improves peak shape for the amine-containing analyte.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient 20% B to 80% B over 15 minutesA gradient elution is necessary to ensure adequate separation from potential impurities and to elute the analyte with a good peak shape in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nmThe benzyl group exhibits strong absorbance at this wavelength.

3.3.3 Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to an expected concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.

3.3.4 Data Analysis and Quantification

  • System Suitability: Before sample analysis, inject a mid-range standard multiple times (n=5) to ensure the system is performing adequately. System suitability parameters such as retention time repeatability (%RSD < 1%), peak area repeatability (%RSD < 2%), and theoretical plates (>2000) should be met.

  • Calibration Curve: Inject the working standards in triplicate and plot the mean peak area against the concentration. Perform a linear regression to obtain the calibration curve and the correlation coefficient (r² > 0.995).

  • Quantification: Inject the sample solutions and use the peak area and the calibration curve to determine the concentration of this compound in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While many carbamates are thermally labile, GC-MS can be a viable option, sometimes requiring derivatization or specialized injection techniques to prevent thermal degradation.[3][9][10]

Rationale for Method Selection

GC-MS offers superior selectivity and sensitivity compared to HPLC-UV. The mass spectrometer provides structural information, which is invaluable for definitive identification. The primary challenge with carbamates is their thermal instability.[3][11] This protocol will utilize a programmable temperature vaporization (PTV) injector to minimize thermal stress on the analyte.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Analyte dissolve Dissolve in Solvent start->dissolve is_add Add Internal Standard dissolve->is_add inject PTV Injection is_add->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Spectrometry Detection (SIM) ionize->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: GC-MS experimental workflow from sample preparation to data analysis.

Detailed Protocol

4.3.1 Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): e.g., Propyl carbamate[12] (or another suitable compound with similar properties but different retention time)

  • Ethyl acetate (GC grade)

  • Dichloromethane (GC grade)[12]

4.3.2 Instrumentation and Analytical Conditions

ParameterConditionRationale
GC-MS System Agilent 7890B GC with 5977A MSD or equivalentA standard, high-performance GC-MS system.
Injector Programmable Temperature Vaporization (PTV)Minimizes thermal degradation of the analyte by starting at a low temperature and rapidly ramping to the final temperature.
Injector Program 40 °C (0.1 min) to 250 °C at 600 °C/minThis rapid heating minimizes the time the analyte spends at intermediate temperatures where degradation is more likely.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA common, low-polarity column suitable for a wide range of compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)An inert carrier gas compatible with mass spectrometry.
Oven Program 70 °C (1 min), then 10 °C/min to 300 °C (6 min hold)A temperature program that provides good separation of the analyte from solvent and potential impurities.
Transfer Line Temp 280 °CEnsures efficient transfer of the analyte to the mass spectrometer without cold spots.
Ion Source Temp 230 °CA standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
MSD Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions characteristic of the analyte and internal standard.
SIM Ions To be determined by analyzing a standard in full scan mode. Potential ions for the target analyte could include the molecular ion (m/z 234) and key fragments.

4.3.3 Standard and Sample Preparation

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 100 mL of ethyl acetate.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of ethyl acetate.

  • Working Standards: Prepare a series of working standards by diluting the standard stock solution with ethyl acetate. To each, add a constant amount of the internal standard stock solution.

  • Sample Preparation: Dissolve the sample in ethyl acetate to an expected concentration within the calibration range. Add the same constant amount of the internal standard solution as used for the working standards.

4.3.4 Data Analysis and Quantification

  • Ion Selection: Inject a concentrated standard in full scan mode to identify the molecular ion and major fragment ions. Select at least three ions for SIM mode: a quantifier ion (the most abundant) and two qualifier ions for confirmation.

  • Calibration Curve: Inject the working standards and plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression to obtain the calibration curve (r² > 0.995).

  • Quantification: Inject the sample solutions and use the peak area ratio and the calibration curve to determine the concentration of the analyte. The presence of the qualifier ions at the correct retention time and in the correct ratio confirms the identity of the analyte.

Method Validation

Both the HPLC-UV and GC-MS methods must be validated to ensure they are fit for their intended purpose.[6] Validation should be performed in accordance with ICH Q2(R2) guidelines.[5][6]

Validation Parameters

The following parameters should be assessed for both methods:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity should be demonstrated; no interference at the analyte's retention time.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results to the true value.% Recovery of 98-102% for drug substance.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).RSD ≤ 2% for drug substance.[7]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like flow rate, pH, or column temperature.

Conclusion

The HPLC-UV and GC-MS methods detailed in these application notes provide robust and reliable approaches for the detection and quantification of this compound. The HPLC-UV method is a straightforward and accessible technique suitable for routine quality control, while the GC-MS method offers higher selectivity and sensitivity, making it ideal for confirmatory analysis and trace-level detection. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and dependable analytical data in a regulated environment.

References

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • Bichlmeir, G. (n.d.). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. ProQuest.
  • Pacific E-Solutions. (n.d.). EPA 632 Carbamate Pesticide Testing by HPLC.
  • Thermo Fisher Scientific. (2007). Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
  • Lawrence, J. F., & Leduc, R. (1978). High-Performance Liquid Chromatography of Carbamate Pesticides. Journal of Chromatographic Science, 16(10), 473–477. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Guidechem. (n.d.). This compound 1201825-73-1 wiki.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Wang, F., & Richardson, K. (2002). Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection. Journal of Chromatographic Science, 40(5), 269–274. Retrieved from [Link]

  • Agilent Technologies. (2013, March 14). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Retrieved from [Link]

  • Carabias-Martínez, R., Rodríguez-Gonzalo, E., & Herrero-Hernández, E. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Journal of Chromatography A, 1089(1-2), 165–173. Retrieved from [Link]

  • Nasr, M. M. (2001). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 8(1), 18-30. Retrieved from [Link]

  • Kumar, S., & Kumar, A. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 1-10. Retrieved from [Link]

  • International Organisation of Vine and Wine. (n.d.). Ethyl Carbamate (Type-II). Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Enzymatic Reactions Involving Carbamic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Carbamic acid esters, commonly known as carbamates, are a pivotal class of organic compounds whose interactions with enzymes are fundamental to numerous biological and industrial processes. Their structural resemblance to amides and esters confers unique properties of chemical and proteolytic stability, making them indispensable motifs in medicinal chemistry and agriculture.[1][2] This guide provides an in-depth exploration of the enzymatic reactions involving carbamates, focusing on their hydrolysis, phosphorylation, and synthesis. We will delve into the mechanistic underpinnings of these transformations, detail their profound applications in drug development as prodrugs and enzyme inhibitors, and outline their role in the bioremediation of environmental pollutants.[1][3] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to harness and study these critical enzymatic reactions.

The Key Enzymatic Players

The enzymatic fate of a carbamate is dictated by the specific class of enzyme it encounters. These interactions can be broadly categorized into catabolic (degradation) and anabolic (synthesis or modification) processes.

Carboxylesterases and Other Hydrolases: The Degraders

The most common enzymatic reaction involving carbamates is their hydrolysis, a process critical for both therapeutic action and detoxification.

  • Carboxylesterases (CES): These serine hydrolases are the primary enzymes responsible for metabolizing carbamates in vivo.[4] Found predominantly in the liver (CES1) and intestines (CES2), they catalyze the cleavage of the carbamate bond, playing a crucial role in the bioactivation of many prodrugs.[4] Although they share significant homology, CES1 and CES2 exhibit distinct substrate specificities, which is a key consideration in prodrug design.[4]

  • Butyrylcholinesterase (BChE): Another important serine hydrolase found in plasma, BChE is known to slowly bioactivate certain carbamate prodrugs, such as bambuterol, providing sustained release of the active drug.[5][6]

  • Other Hydrolases: A wide array of other hydrolases, including proteases and lipases, have been reported to cleave carbamate linkages, particularly in the context of microbial degradation of pesticides and polyurethanes.[7]

Carbamate Kinase: The Phosphorylator

Distinct from hydrolysis, carbamate kinase (CK) catalyzes a reversible phosphoryl group transfer. This enzyme is central to ATP generation in some microbial metabolic pathways.[8][9]

  • Reaction: ATP + NH₃ + CO₂ ⇌ ADP + Carbamoyl Phosphate[10]

  • Function: In many fermentative organisms, CK functions to generate ATP from carbamoyl phosphate, which is derived from arginine catabolism.[8][9] Structurally and mechanistically, it is distinct from the larger carbamoyl phosphate synthetase (CPS) enzymes found in other organisms.[11]

Promiscuous Esterases/Acyltransferases: The Synthesizers

Recent discoveries have highlighted the synthetic potential of enzymes. Certain esterases, acting promiscuously, can catalyze the formation of carbamates from amines and carbonate donors, often in aqueous media.[12][13] This biocatalytic approach offers an attractive, environmentally friendly alternative to traditional chemical synthesis for creating valuable carbamate-containing molecules, including protected amino acids.[13]

Core Mechanistic Principles

Understanding the reaction mechanisms is crucial for predicting substrate specificity, designing effective prodrugs or inhibitors, and developing robust assays.

Hydrolytic Cleavage of Carbamate Esters

The hydrolysis of carbamates by serine hydrolases like carboxylesterases follows a well-established two-step acylation-deacylation mechanism, analogous to ester hydrolysis.[4][14]

  • Acylation: The serine residue in the enzyme's catalytic triad performs a nucleophilic attack on the carbonyl carbon of the carbamate. This forms a transient tetrahedral intermediate, which then collapses to release the alcohol or phenol portion of the substrate, leaving the enzyme in a carbamoylated state.

  • Deacylation: A water molecule, activated by a histidine residue in the catalytic triad, attacks the carbonyl carbon of the carbamoyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing carbamic acid and regenerating the active enzyme. The resulting carbamic acid is unstable and spontaneously decomposes into an amine and carbon dioxide.[2]

Hydrolysis_Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Deacylation cluster_2 Step 3: Decomposition Enzyme_SerOH Enzyme-Ser-OH Tetrahedral_1 Tetrahedral Intermediate 1 Enzyme_SerOH->Tetrahedral_1 Nucleophilic Attack Substrate R-NH-C(=O)O-R' (Carbamate) Substrate->Tetrahedral_1 Carbamoyl_Enzyme Enzyme-Ser-O-C(=O)NH-R (Carbamoylated Enzyme) Tetrahedral_1->Carbamoyl_Enzyme Collapse Alcohol R'-OH (Alcohol/Phenol) Tetrahedral_1->Alcohol Tetrahedral_2 Tetrahedral Intermediate 2 Carbamoyl_Enzyme->Tetrahedral_2 Water H₂O Water->Tetrahedral_2 Hydrolysis Carbamic_Acid R-NH-COOH (Carbamic Acid) Tetrahedral_2->Carbamic_Acid Regen_Enzyme Enzyme-Ser-OH (Regenerated) Tetrahedral_2->Regen_Enzyme Collapse Amine R-NH₂ (Amine) Carbamic_Acid->Amine Spontaneous CO2 CO₂ Carbamic_Acid->CO2 Spontaneous

Fig. 1: General mechanism for serine hydrolase-catalyzed cleavage of carbamate esters.
Phosphoryl Transfer by Carbamate Kinase

Carbamate kinase catalyzes a direct, single-step phosphoryl transfer from ATP to carbamate.[8] The reaction proceeds via an in-line displacement mechanism, where the carbamate acts as the nucleophile, attacking the γ-phosphate of ATP. This process is reversible, allowing the enzyme to generate either carbamoyl phosphate or ATP depending on the metabolic needs of the cell.[8][9]

Carbamate_Kinase_Mechanism ATP ATP Enzyme Carbamate Kinase ATP->Enzyme Carbamate Carbamate (NH₂COO⁻) Carbamate->Enzyme ADP ADP Enzyme->ADP Phosphoryl Transfer CP Carbamoyl Phosphate (NH₂COOPO₃²⁻) Enzyme->CP

Fig. 2: Reversible phosphoryl transfer reaction catalyzed by Carbamate Kinase.

Applications in Research and Development

The diverse enzymatic reactions of carbamates underpin their use in several critical scientific and commercial fields.

Carbamate Prodrug Activation

The carbamate moiety is a highly effective "promoiety" in prodrug design.[1] It can mask polar hydroxyl, phenol, or amine groups on a parent drug, thereby enhancing its lipophilicity, membrane permeability, and stability against first-pass metabolism.[1][2] Once absorbed, endogenous enzymes like carboxylesterases hydrolyze the carbamate linkage, releasing the active drug at the desired site of action.[5][15] This strategy is used in drugs for various diseases, from cancer to neurological disorders.[1][16]

Enzyme Inhibition for Therapeutic and Pesticidal Action

Carbamates are a well-established class of reversible, covalent inhibitors of serine hydrolases.[17] The carbamoylation of the active site serine (see Fig. 1) deactivates the enzyme. The rate of spontaneous decarbamoylation determines the duration of inhibition.

  • Therapeutics: Inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) are being developed for pain and neurological disorders.[18]

  • Pesticides: Carbamate insecticides function by inhibiting acetylcholinesterase (AChE) in insects, leading to paralysis and death.[19]

Bioremediation of Carbamate-based Pollutants

Carbamate-containing pesticides are widely used in agriculture but can pose risks to non-target organisms and ecosystems.[3] Microbial degradation is a key process for their removal from the environment.[3] Researchers are actively identifying and engineering bacteria and fungi that produce robust carbamate hydrolases, which can be used in bioremediation strategies to detoxify contaminated soil and water.[7]

Experimental Protocols

The following protocols provide standardized methods for studying the enzymatic hydrolysis of carbamates, a cornerstone for research in this field.

Protocol: General Assay for Carbamate Hydrolase Activity (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay for measuring the activity of carbamate-hydrolyzing enzymes using a p-nitrophenyl (pNP) carbamate substrate. The hydrolysis releases p-nitrophenol, which has a distinct absorbance at ~405 nm under alkaline conditions.

Causality and Principle: This method is based on Beer-Lambert's law. The rate of increase in absorbance at 405 nm is directly proportional to the rate of p-nitrophenol formation, and thus to the enzyme's activity. Using a chromogenic substrate provides a simple, high-throughput method for determining kinetic parameters. An isosbestic point for pNP around 347 nm can also be used for detection, which is independent of pH fluctuations and thus more robust.[20]

Materials:

  • Enzyme solution (e.g., purified carboxylesterase, cell lysate, microsomal fraction)

  • Substrate: p-nitrophenyl N-alkyl carbamate (dissolved in DMSO or acetonitrile)

  • Assay Buffer: Sodium phosphate buffer (e.g., 100 mM, pH 7.4)

  • 96-well microplate, UV-transparent

  • Microplate spectrophotometer capable of reading at 405 nm (or 347 nm) and maintaining a constant temperature.

Procedure:

  • Preparation: Set the microplate reader to the desired temperature (e.g., 37°C for mammalian enzymes).

  • Reagent Setup: In each well of the microplate, add Assay Buffer to a final volume of 198 µL (adjust volumes as needed, maintaining final concentrations). Include wells for a "no enzyme" control to measure non-enzymatic substrate hydrolysis.

  • Pre-incubation: Place the microplate in the reader and allow it to pre-incubate for 5 minutes to ensure the temperature equilibrates.

  • Initiate Reaction: Add 2 µL of the substrate stock solution to each well to initiate the reaction. The final substrate concentration should typically be varied to determine kinetic parameters (e.g., from 0.1x to 10x the expected Kₘ). The final solvent concentration (e.g., DMSO) should be kept low (<1%) to avoid affecting enzyme activity.

  • Data Acquisition: Immediately begin reading the absorbance at 405 nm (or 347 nm) every 30 seconds for a period of 10-20 minutes. Ensure the reaction is in the linear range (initial velocity).

  • Calculation:

    • Determine the rate of reaction (ΔAbs/min) from the linear portion of the curve.

    • Subtract the rate of the "no enzyme" control from the sample rates.

    • Convert the rate from ΔAbs/min to µmol/min/mg using the molar extinction coefficient of p-nitrophenol (for pH 7.4 at 405 nm, ε ≈ 10,000-18,000 M⁻¹cm⁻¹, which must be determined empirically for the specific buffer and conditions used) and the path length of the well.

Self-Validation: The linearity of the initial reaction rate with respect to both time and enzyme concentration should be confirmed. A substrate concentration curve should yield a classic Michaelis-Menten profile, from which Kₘ and Vₘₐₓ can be derived.

Protocol: Monitoring Carbamate Prodrug Conversion by HPLC

This protocol allows for the precise quantification of both the disappearance of a carbamate prodrug and the appearance of the active parent drug over time.

Causality and Principle: High-Performance Liquid Chromatography (HPLC) separates compounds based on their physicochemical properties (e.g., polarity). By using a standard curve for both the prodrug and the parent drug, their concentrations in a reaction mixture can be accurately determined at various time points, providing a detailed kinetic profile of the bioconversion.[6][21]

Materials:

  • Carbamate prodrug and parent drug analytical standards

  • Enzyme source (e.g., liver microsomes, plasma, purified CES)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., ice-cold acetonitrile or methanol, often containing an internal standard)

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or MS)

Procedure:

  • Standard Curve Generation: Prepare a series of known concentrations of both the prodrug and parent drug to generate standard curves for quantification.

  • Reaction Setup: In a microcentrifuge tube, combine the enzyme source and Reaction Buffer. Pre-warm the mixture to 37°C.

  • Initiate Reaction: Add the carbamate prodrug to the tube to start the reaction. The final concentration should be relevant to expected physiological or experimental conditions.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing ice-cold Quenching Solution. This stops the enzymatic reaction by precipitating proteins.

  • Sample Preparation: Vortex the quenched samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system. Run the appropriate method to separate and detect the prodrug and parent drug.

  • Data Analysis: Using the standard curves, quantify the concentration of the prodrug and parent drug at each time point. Plot the concentrations versus time to determine the rate of conversion.

Workflow: Screening for Novel Carbamate-Degrading Enzymes

This workflow outlines a strategy for identifying new enzymes with carbamate hydrolysis activity from environmental or metagenomic sources.

Screening_Workflow cluster_0 Phase 1: Library Generation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Validation & Characterization Sample 1. Environmental Sample (e.g., soil, water) DNA_Extraction 2. Metagenomic DNA Extraction Sample->DNA_Extraction Library_Construction 3. Expression Library Construction (e.g., in E. coli) DNA_Extraction->Library_Construction Plating 4. Plate Library on Agar with Indicator Substrate Library_Construction->Plating Indicator Indicator: pH change or chromogenic release Plating->Indicator Halo 5. Identify Clones with Activity Halos Plating->Halo Secondary_Screen 6. Secondary Screen (Quantitative Assay) Halo->Secondary_Screen Sequencing 7. Sequence Plasmid DNA of Positive Hits Secondary_Screen->Sequencing Characterization 8. Express & Purify Enzyme for Kinetic Characterization Sequencing->Characterization

Fig. 3: Workflow for functional metagenomic screening of carbamate hydrolases.

Data Interpretation and Considerations

  • Quantitative Data Summary: When evaluating enzyme performance, it is critical to compare kinetic parameters.

Enzyme SourceSubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)Reference
Human CES1Oseltamivir (Carbamate prodrug)250 - 3500.5 - 1.5[4]
Human CES2Irinotecan (Carbamate prodrug)50 - 10010 - 20[4]
Bacillus sp. EsteraseMethomyl (Carbamate pesticide)1505.0[14]
Enterococcus faecalis CKCarbamoyl Phosphate200 - 400>1000[9]

Table 1: Representative kinetic parameters for various enzymatic reactions involving carbamates. Values are approximate and depend heavily on assay conditions.

  • Stability: Carbamates exhibit variable chemical stability. N-monosubstituted carbamates can be particularly unstable in neutral or basic buffers, while N,N-disubstituted carbamates are generally more stable.[6] It is essential to run "no-enzyme" controls in all experiments to account for non-enzymatic hydrolysis.[17] For long-term storage, carbamate compounds should be kept in a dry, inert environment, as moisture can cause significant hydrolysis even when frozen.[22]

  • Structural Effects: The rate of enzymatic hydrolysis is highly dependent on the structure of the carbamate. Bulky groups near the carbamate linkage can hinder enzyme binding and decrease hydrolysis rates.[21] Conversely, the electronic properties of the leaving group (the R'-OH portion) can significantly influence reactivity.[17]

Conclusion

Enzymatic reactions involving carbamic acid esters are a rich and diverse field with profound implications for human health and environmental science. From the precise activation of life-saving prodrugs by carboxylesterases to the microbial degradation of agricultural pesticides, these reactions are governed by elegant mechanistic principles. A thorough understanding of the enzymes involved, their catalytic mechanisms, and robust analytical protocols is paramount for professionals seeking to innovate in drug development, biocatalysis, and bioremediation. The methodologies and insights provided in this guide offer a solid foundation for exploring and exploiting the intricate and powerful relationship between enzymes and carbamates.

References

  • Vennila, E., et al. (2023).
  • Perret, A., et al. (2016). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS ONE.
  • M-CSA. Carbamate kinase.
  • Wang, R., et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach.
  • Wikipedia.
  • Glavaš, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju.
  • Pessah, N., et al. (2004). Bioactivation of carbamate-based 20(S)-camptothecin prodrugs. Bioorganic & Medicinal Chemistry.
  • Marina, A., et al. (1997). Carbamate kinase: New structural machinery for making carbamoyl phosphate, the common precursor of pyrimidines and arginine. Structure.
  • Wikipedia.
  • ResearchGate. Bioactivation of a carbamate prodrug of terbutalin.
  • Marina, A., et al. (2010). Substrate binding and catalysis in carbamate kinase ascertained by crystallographic and site-directed mutagenesis studies. Journal of Molecular Biology.
  • Tandon, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews.
  • Meinert, H., et al. (2024). Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases.
  • ResearchGate. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis.
  • Rubio, V., et al. (1993). Carbamate kinase from Enterococcus faecalis and Enterococcus faecium--cloning of the genes, studies on the enzyme expressed in Escherichia coli, and sequence similarity with N-acetyl-L-glutamate kinase. European Journal of Biochemistry.
  • Imai, T. (2023). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity.
  • Meinert, H., et al. (2024). Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. PubMed.
  • Christensson, E. G., et al. (1993). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of Medicinal Chemistry.
  • Vacondio, F., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. European Journal of Pharmaceutical Sciences.
  • ResearchGate. Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors.
  • ResearchGate. Any advice about the stability of ester and carbamate containing compounds?.
  • Yi, Z., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. RSC Advances.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of cis-N-Benzyl-3-methylaminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Piperidines in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal framework for interacting with biological targets. Specifically, cis-3-aminopiperidine derivatives are key intermediates in the synthesis of numerous therapeutic agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for diabetes treatment and Janus kinase (JAK) inhibitors for autoimmune diseases.[3] The N-benzyl group serves as a common protecting group and can be a crucial pharmacophoric element.

The stereoselective synthesis of these molecules, particularly on a large scale, presents significant challenges.[4][5] Controlling the cis stereochemistry at the 3- and 4-positions of the piperidine ring is paramount for biological activity. This guide provides a detailed, field-proven protocol for the scale-up synthesis of cis-N-benzyl-3-methylaminopiperidine, focusing on a robust and scalable route via the reduction of a pyridinium salt followed by stereoselective hydroboration and reductive amination.[6][7] We will delve into the rationale behind key experimental choices, address common scale-up challenges, and provide actionable protocols for researchers, scientists, and drug development professionals.

Strategic Approach: A Multi-Step Synthesis Optimized for Scalability

The chosen synthetic strategy is a multi-step process designed for robustness, scalability, and stereochemical control. It avoids the use of expensive chiral catalysts in the key stereochemistry-defining step, instead relying on a substrate-controlled diastereoselective reaction. The overall workflow is depicted below.

Synthetic_Workflow A Pyridine Starting Material B N-Benzylation A->B  Benzyl Halide C Pyridinium Salt B->C D Partial Reduction C->D  NaBH4 E Tetrahydropyridine Intermediate D->E F Hydroboration-Oxidation E->F  1. BH3-THF  2. H2O2, NaOH G cis-Hydroxy-piperidine F->G H Oxidation G->H  Oxidizing Agent (e.g., Swern, Dess-Martin) I Piperidinone H->I J Reductive Amination I->J  Methylamine, NaBH(OAc)3 K Final Product: cis-N-Benzyl-3-methylaminopiperidine J->K Process_Control cluster_input Inputs cluster_process Synthetic Steps cluster_output Outputs A Starting Materials D N-Benzylation & Reduction A->D B Reagents & Solvents B->D E Hydroboration & Oxidation B->E F Reductive Amination B->F C Process Parameters (Temp, Time, pH) C->D C->E C->F D->E Intermediate 1 G In-Process Controls (TLC, LC-MS, GC-MS) D->G E->F Intermediate 2 E->G F->G H Final Product F->H I Purity & Yield Analysis H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester (CAS No. 1201825-73-1). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this intermediate and require robust, field-tested purification protocols. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, emphasizing the scientific principles behind each step to empower you to optimize your experimental outcomes.

Troubleshooting Guides

This section provides in-depth solutions to specific issues that may arise during the purification of this compound via common laboratory techniques.

Part 1: Column Chromatography Issues

Column chromatography is a primary method for purifying this compound, but its bifunctional nature—containing both a basic secondary amine and a protected carbamate—can present challenges on standard silica gel.

Question: My compound is streaking or tailing significantly on the silica gel column. How can I achieve sharp, well-defined bands?

Answer: Tailing is a classic issue when purifying amines on acidic silica gel. The basic methylamino group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface via acid-base interactions, causing the compound to "stick" and elute slowly and unevenly.

Here are several effective strategies to mitigate this:

  • Use a Modified Eluent: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This modifier competes with your product for the active acidic sites on the silica, minimizing unwanted interactions.[1]

    • Triethylamine (TEA): Add 0.1-1% (v/v) triethylamine to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). TEA is a volatile base that will effectively mask the acidic sites.

    • Ammonium Hydroxide: For more polar solvent systems, preparing your polar phase (e.g., Methanol) with 1-2% ammonium hydroxide can also be highly effective.[1]

  • Switch the Stationary Phase: If tailing persists, consider an alternative stationary phase.

    • Alumina (Neutral or Basic): Alumina is a less acidic support and can provide excellent separation for basic compounds without the need for mobile phase modifiers.

    • Reverse-Phase (C18) Silica: If your compound is in its hydrochloride salt form, it will be highly polar.[2] In this case, reverse-phase chromatography using a mobile phase like water/acetonitrile or water/methanol with a buffer (e.g., ammonium acetate or formic acid) may be more appropriate.

Question: I'm struggling to separate my product from a closely related impurity. What's the best approach to optimize separation?

Answer: Achieving good resolution between structurally similar compounds requires careful optimization of the mobile phase.

  • Systematic TLC Analysis: Before committing to a column, perform a thorough analysis using Thin Layer Chromatography (TLC). Test a range of solvent systems with varying polarities. The goal is to find a system where your desired product has an Rf value of approximately 0.25-0.35, and the separation from the key impurity (ΔRf) is maximized.[3]

  • Solvent System Selection: The benzyl carbamate structure suggests that moderately polar solvent systems will be effective.[4]

Solvent System (v/v)Typical ApplicationOptimization Strategy
Ethyl Acetate / Hexane Good starting point for less polar impurities.Increase the percentage of Ethyl Acetate to increase polarity.
Dichloromethane / Methanol Excellent for more polar compounds and impurities.Start with a low percentage of Methanol (1-2%) and gradually increase.
Dichloromethane / Acetone An alternative to Methanol, can sometimes offer different selectivity.Increase the percentage of Acetone to increase polarity.
  • Employ Gradient Elution: If there is a significant polarity difference between your product and impurities, a gradient elution is more efficient than an isocratic (constant solvent mixture) one. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving highly polar impurities on the column.

Part 2: Recrystallization Issues

Recrystallization is a powerful technique for achieving high purity, especially on a larger scale. However, success depends heavily on solvent selection and technique.

Question: My compound "oils out" of the solution instead of forming crystals. What should I do?

Answer: Oiling out occurs when the compound comes out of the supersaturated solution at a temperature above its melting point (or as a liquid solvate). This is often due to the solution being too concentrated or cooling too quickly.

  • Dilute the Solution: Add more hot solvent until the oil fully redissolves. Then, allow the solution to cool much more slowly. A slower cooling rate provides more time for an ordered crystal lattice to form.[3]

  • Change the Solvent System: Experiment with a different solvent or a solvent/anti-solvent pair. A good recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[3] For this compound, consider solvent systems like Ethyl Acetate/Hexane or Isopropanol/Water.[4][5]

  • Trituration: If the oil persists, decant the solvent, and add a different solvent in which your compound is poorly soluble (an "anti-solvent" like hexane). Stir or sonicate the mixture. This can wash away soluble impurities and induce the oil to solidify.[1]

Question: The solution is clear even after cooling in an ice bath, and no crystals are forming. How can I induce crystallization?

Answer: A failure to crystallize indicates the solution is not sufficiently supersaturated, or there are no nucleation sites for crystals to begin growing. The following workflow can systematically address this issue.

Workflow: Troubleshooting Failed Crystallization

G start No Crystals Form Upon Cooling step1 Scratch inner surface of flask with a glass rod start->step1 Mechanical Initiation step2 Add a seed crystal of pure product start->step2 Nucleation Initiation step3 Reduce solvent volume (evaporate and re-cool) start->step3 Increase Saturation step4 Add an anti-solvent slowly until cloudy start->step4 Change Solubility step5 Cool to a lower temperature (e.g., -20°C freezer) start->step5 Increase Supersaturation end Crystals Formed step1->end step2->end step3->end step4->end step5->end

Caption: A decision-making workflow for inducing crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect during the synthesis of this compound?

A1: Impurities are typically related to the starting materials or side reactions. Be watchful for:

  • Starting Materials: Unreacted (3-Amino-cyclobutyl)-carbamic acid benzyl ester or related precursors.

  • Over-alkylation Products: Impurities where the secondary amine has reacted further.

  • Reagents and Byproducts: Residual coupling agents, bases (like triethylamine), or their salts.

  • Decomposition Products: Carbamates can be thermally labile, and the benzyl ester can be cleaved under harsh acidic or basic conditions or by hydrogenolysis.[6][7]

Q2: Is this compound stable to heat? Can I use techniques like distillation for purification?

A2: Carbamates as a class of compounds can be thermally unstable.[6] High temperatures required for distillation, even under high vacuum, could lead to decomposition, potentially cleaving the carbamate or benzyl group. Purification methods that operate at or near room temperature, such as column chromatography and recrystallization, are strongly recommended to ensure the integrity of the molecule.

Q3: How should I handle the purification if my product is the hydrochloride salt?

A3: The hydrochloride salt of this compound will have significantly different physical properties, primarily much higher polarity and water solubility.[2]

  • Recrystallization: This is often the best method for purifying salts. Try solvent systems like ethanol/water, isopropanol/ether, or methanol/ethyl acetate.

  • Chromatography: Standard silica gel chromatography can be difficult as the highly polar salt may not move from the origin. If chromatography is necessary, consider reverse-phase (C18) silica with a buffered aqueous/organic mobile phase or specialized stationary phases like ion-exchange resins.

Q4: What are the best analytical methods to confirm the purity of my final product?

A4: A combination of techniques should be used for a comprehensive assessment:

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity analysis of carbamates.[6][8] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typical. UV detection is suitable due to the benzyl group.

  • NMR (Nuclear Magnetic Resonance Spectroscopy): ¹H and ¹³C NMR are essential for confirming the chemical structure and can be used to identify impurities if their concentration is high enough (>1%).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of HPLC with the mass identification of mass spectrometry, allowing you to confirm the molecular weight of your product and identify the masses of any impurities.

References

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent.
  • Chromatographic Determination of Carbamate Pesticides in Environmental Samples - ResearchGate.
  • Methyl carbamate purification by extraction and recrystallization - ResearchGate. Available at: [Link]

  • How Can We Analyze Carbamate Pesticides? - YouTube. Available at: [Link]

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater - EPA.
  • Methyl carbamate purification by extraction and recrystallization - SciEngine. Available at: [Link]

  • Recrystallization - University of California, Los Angeles.
  • Benzyl carbamate synthesis - Organic Syntheses. Available at: [Link]

  • Troubleshooting Purification Methods - Sigma-Aldrich.
  • Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification - Benchchem.
  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins - Sigma-Aldrich.
  • "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions - Benchchem.
  • Benzyl Esters - Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Carbamate Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of carbamate formation. Carbamates are crucial functional groups in pharmaceuticals, agrochemicals, and polymers, and their efficient synthesis is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, ensuring the integrity and success of your synthetic endeavors.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during carbamate synthesis in a direct question-and-answer format.

Q1: My carbamate synthesis reaction has a very low yield or is not proceeding at all. What are the likely causes and how can I fix it?

A1: A stalled or low-yielding reaction is a frequent issue stemming from several factors related to activation energy, reagent stability, and reaction environment.

Possible Cause 1: Insufficient Activation Energy Many carbamate synthesis reactions, even those described as running at "room temperature," require a minimum activation energy to proceed at a practical rate.[3] This is especially true for sterically hindered amines or less reactive electrophiles.[4]

  • Troubleshooting Steps:

    • Consult the literature for the specific protocol to confirm the recommended temperature range.

    • If no temperature is specified, consider a cautious, stepwise increase in temperature (e.g., in 5-10°C increments), closely monitoring the reaction by TLC or LC-MS to check for product formation and potential decomposition.[3]

    • Ensure your heating apparatus is calibrated and provides uniform heating to avoid hot spots, which can lead to side reactions.[3]

Possible Cause 2: Reagent Purity and Stability The purity of starting materials is critical. Isocyanates and chloroformates, common reagents in carbamate synthesis, are highly susceptible to moisture.[5] Contamination with water can lead to the formation of undesired symmetric ureas from isocyanates, consuming your reagent and complicating purification.[5]

  • Troubleshooting Steps:

    • Always use freshly opened or properly stored anhydrous solvents.

    • Ensure all glassware is rigorously dried before use.

    • If using isocyanates or chloroformates, handle them under an inert atmosphere (e.g., Nitrogen or Argon).

    • Verify the purity of your amine and alcohol starting materials, as impurities can inhibit the reaction.

Possible Cause 3: Inappropriate Catalyst or Catalyst Deactivation For many modern, phosgene-free methods, a catalyst is essential to overcome kinetic barriers.[4] The chosen catalyst may be unsuitable for the specific substrates or may have deactivated.

  • Troubleshooting Steps:

    • Catalyst Choice: Ensure the catalyst is appropriate for your reaction type. For example, zinc chloride is effective for reactions involving carbamoyl chlorides[6], while DBU is often used as a catalyst and base in CO2-based syntheses.[7][8]

    • Catalyst Loading: The amount of catalyst is crucial. A low loading may be insufficient, while an excessively high concentration might not improve the yield and could complicate purification.[6] An optimization screen is recommended. For instance, in a ZnCl2-catalyzed reaction, increasing the catalyst from 0.1 to 0.5 equivalents dramatically improved the yield from 30% to over 80%.[6]

    • Deactivation: Some catalysts can be deactivated by water or other impurities. Thiols, for example, can bind irreversibly to certain iron catalysts.[9] Ensure all components are pure and dry.

Possible Cause 4: Poor Solvent Selection The solvent plays a pivotal role by affecting reagent solubility and stabilizing transition states.[4] An incorrect solvent can significantly hinder the reaction rate.

  • Troubleshooting Steps:

    • Polarity: Polar aprotic solvents like DMF, DMSO, and MeCN are often effective.[10][11] However, for some reactions, nonpolar solvents like toluene can enhance reagent solubility and improve yields.[4][12]

    • Solvent Screening: If the reaction is failing, perform a small-scale solvent screen with a few different options based on literature precedents for similar transformations. In CO2-based reactions, protophilic, dipolar aprotic solvents (like DMSO or DMF) can favor the formation of the desired carbamic acid intermediate over the less reactive ammonium carbamate salt.[10]

Q2: I'm observing significant byproduct formation. How do I identify and suppress these side reactions?

A2: Side product formation is often a result of competing reaction pathways. Identifying the byproduct is the first step toward targeted optimization.

Common Byproduct 1: Symmetric Ureas

  • Identification: Often appears as an insoluble white solid. Can be confirmed by mass spectrometry or NMR.

  • Cause: This is a classic byproduct when using isocyanates, which react with trace amounts of water to form an unstable carbamic acid that decarboxylates to an amine. This amine then rapidly reacts with another molecule of isocyanate to form a symmetric urea.[5]

  • Suppression Strategy:

    • Rigorously exclude moisture from the reaction by using anhydrous solvents and an inert atmosphere.

    • Consider alternative, phosgene-free methods that do not involve highly reactive isocyanate intermediates, such as the three-component coupling of an amine, CO2, and an alkyl halide.[1][2]

Common Byproduct 2: N-Alkylation Products

  • Identification: The product mass will correspond to the starting amine plus the alkyl group from the electrophile, without the carbamate moiety.

  • Cause: In reactions involving amines and alkyl halides (e.g., CO2-based methods), direct SN2 reaction between the amine and the halide can compete with carbamate formation.[13][14] This is particularly favored in polar aprotic solvents that stabilize the SN2 transition state.[14]

  • Suppression Strategy:

    • Increase CO2 Concentration: In CO2-based syntheses, ensuring a high concentration (or pressure) of CO2 can accelerate the formation of the carbamate anion, favoring its subsequent reaction with the alkyl halide over direct N-alkylation.[14]

    • Choice of Base: Use a strong, non-nucleophilic base like DBU or cesium carbonate.[15] These bases facilitate the formation of the carbamate intermediate without competing as a nucleophile.

    • Temperature Control: Lowering the reaction temperature can sometimes favor the desired pathway, as competing side reactions may have a higher activation energy.

Workflow for Troubleshooting Low Yield in Carbamate Synthesis

Caption: A workflow for diagnosing and solving low-yield issues.

Section 2: Frequently Asked Questions (FAQs)

Q3: How do I choose the best synthetic route for my target carbamate?

A3: The optimal route depends on substrate scope, functional group tolerance, scale, and safety considerations. Traditionally, methods using highly toxic phosgene, isocyanates, or chloroformates were standard.[1][15][16] However, significant advances have been made in safer, more sustainable alternatives.

Method Common Reagents Advantages Disadvantages References
From Isocyanates Alcohol, Isocyanate, Catalyst (optional)High yielding, well-established.Isocyanates are often toxic and moisture-sensitive.[14][17][18]
From Chloroformates Amine, Alkyl Chloroformate, BaseReadily available starting materials.Can require large excess of base and long reaction times.[16][16][18]
From CO2 (Three-Component Coupling) Amine, CO2, Alkyl Halide, Base (e.g., Cs2CO3, DBU)Phosgene-free, utilizes an abundant C1 source, mild conditions.[1][2]Potential for N-alkylation byproduct; may require pressure.[14][1][14][15]
From Dialkyl Carbonates Amine, Dialkyl Carbonate (e.g., DMC), CatalystGreener alternative, avoids halides.Can require higher temperatures; reactivity depends on leaving group.[19][19]
As Amine Protecting Groups Amine, Boc2O or Cbz-Cl, BaseExcellent for multi-step synthesis, high yields, orthogonal protection possible.[20][21]Adds two steps (protection/deprotection) to the overall synthesis.[21][20][22]
Electrocatalytic from CO2 Amine, CO2, Alcohol, Electrocatalyst (e.g., Cu-N-C)Avoids dehydrating agents and bases, mild conditions.[23]Newer technology, catalyst preparation can be complex.[23]

Decision Tree for Synthesis Route Selection

RouteSelection Start Select Carbamate Synthesis Route Is_Protecting Is the goal to protect an amine? Start->Is_Protecting Is_Phosgene_Free Is a phosgene-free 'green' route required? Is_Protecting->Is_Phosgene_Free No Protecting_Group_Route Use Boc2O, Cbz-Cl, or Fmoc-Cl Is_Protecting->Protecting_Group_Route Yes Substrate_Check Are substrates simple & robust? Is_Phosgene_Free->Substrate_Check No CO2_Route Use CO2 Three-Component Coupling Is_Phosgene_Free->CO2_Route Yes Substrate_Check->CO2_Route No (Sensitive functional groups) Chloroformate_Route Use Chloroformate or Isocyanate Method Substrate_Check->Chloroformate_Route Yes Other_Green_Routes Consider Dialkyl Carbonates or Electrocatalysis CO2_Route->Other_Green_Routes If Halides are an issue

Caption: A decision tree for choosing a carbamate synthesis strategy.

Q4: What is the role of temperature and how do I control it effectively?

A4: Temperature is one of the most critical parameters in carbamate synthesis. It directly influences reaction rate, selectivity, and product stability.

  • Low Temperature: Insufficient temperature is a common reason for slow or stalled reactions, as the system may not have enough energy to overcome the activation barrier.[3]

  • High Temperature: Excessive heat can be detrimental. It can lead to the thermal decomposition of reagents, intermediates, or the final carbamate product.[3] Furthermore, higher temperatures can accelerate undesirable side reactions, reducing overall purity and yield.[3] Industrial urea synthesis (a related process) carefully balances high temperature and pressure to manage competing equilibria.[24]

  • Exothermic Reactions: Carbamate formation, particularly from isocyanates or the direct reaction of amines with CO2, can be exothermic.[3] Without proper control, the internal reaction temperature can rise significantly, leading to byproduct formation. Effective stirring and slow reagent addition are key to managing heat dissipation.[3]

  • Solubility: Temperature also affects solubility. Unexpected precipitation could occur if the product is less soluble at the reaction temperature or if the mixture cools.[3]

Q5: How does solvent choice impact my reaction?

A5: Solvent choice is critical and influences the reaction in multiple ways.[4]

  • Reagent Solubility: All starting materials must be sufficiently soluble for the reaction to proceed efficiently.

  • Reaction Mechanism: The solvent can alter the reaction pathway. In CO2/amine reactions, highly dipolar, protophilic aprotic solvents like DMSO or DMF favor the formation of the desired carbamic acid intermediate.[10] In contrast, aprotic or amphiprotic solvents like MeCN, benzene, or methanol tend to yield the ammonium carbamate salt, which is less reactive.[10]

  • Side Reactions: As discussed in Q2, polar aprotic solvents can sometimes favor competing SN2 N-alkylation reactions over carbamate formation.[14]

Solvent Type Examples Typical Application/Properties References
Polar Aprotic DMF, DMSO, MeCNGood general-purpose solvents, dissolve many organic compounds and salts. Often used in CO2-based methods.[10][11]
Nonpolar Aprotic Toluene, HexaneCan enhance reagent solubility and stabilize certain transition states. Good for moisture-sensitive reactions.[4][12]
Protic Ethanol, MethanolCan participate in the reaction (e.g., as a nucleophile) or form hydrogen bonds, altering reactivity.[10][11]
Ionic Liquids [bmim]Cl, [bmim]BF4Can act as both solvent and catalyst, offering unique reactivity and potential for recycling.[13]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Boc-Protection of an Amine

This protocol describes the formation of a tert-butyl carbamate, a common method for protecting primary or secondary amines during multi-step synthesis.[20][22]

  • Preparation: In a round-bottom flask, dissolve the amine substrate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or diisopropylethylamine (DIPEA), to the solution and stir.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq.) in the same solvent to the reaction mixture at 0 °C or room temperature.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 1-4 hours). The mechanism involves the nucleophilic amine attacking a carbonyl carbon of the anhydride.[22]

  • Workup:

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting Boc-protected amine by flash column chromatography if necessary.

Protocol 2: Phosgene-Free Carbamate Synthesis from an Amine, CO2, and an Alkyl Halide

This protocol is based on the efficient three-component coupling method, which avoids the use of toxic phosgene and its derivatives.[13][15]

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.), a strong, non-nucleophilic base such as cesium carbonate (Cs2CO3, 1.5 eq.) or DBU (1.2 eq.), and a polar aprotic solvent (e.g., DMF or MeCN).

  • CO2 Introduction: Seal the flask with a septum and fit it with a balloon filled with carbon dioxide, or bubble CO2 gas through the stirred solution for 15-30 minutes to form the carbamic acid/carbamate salt intermediate.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide or ethyl iodide, 1.1 eq.) to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). The reaction progress should be monitored by TLC or LC-MS. Mild reaction conditions and short reaction times are often sufficient.[13]

  • Workup:

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • If a solid base like Cs2CO3 was used, it can be removed by filtration prior to the aqueous workup.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.

  • Purification: Purify the crude carbamate product via flash column chromatography on silica gel.

References

  • Application Notes and Protocols for Amine Protection Strategies in Chemical Synthesis. (n.d.). Benchchem.
  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal.
  • Phosgene-free process for preparing carbamates. (2003). Google Patents.
  • Phosgene-Free Synthesis of Carbamates Using CO 2 and Titanium Alkoxides. (n.d.). ResearchGate.
  • Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide. (2026).
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. (2010). ACS Publications.
  • Electrocatalytic Synthesis of Carbamates from CO2. (2021). ChemistryViews.
  • Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. (2021). ACS Publications.
  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.
  • Temperature control issues in carbamate synthesis. (n.d.). Benchchem.
  • Phosgene-free process for preparing carbamates. (n.d.). Google Patents.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PubMed Central.
  • Continuous Synthesis of Carbamates from CO2 and Amines. (2023). PubMed Central.
  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. (2024). RSC Publishing.
  • Optimization of the Reaction Conditions a. (n.d.). ResearchGate.
  • Solid-phase syntheses of N-substituted carbamates. Reaction monitoring by gel-phase 13C NMR using a 13C enriched BAL-linker. (n.d.).
  • Protecting Groups. (n.d.). Organic Chemistry Portal.
  • CO 2 -Based Carbamate Synthesis with Polymer-Supported Catalyst. (2023). ChemistryViews.
  • Urea. (n.d.). Wikipedia.
  • Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. (n.d.). ResearchGate.
  • Technical Support Center: Optimization of Regioselective Synthesis of Carbamate Selectors. (n.d.). Benchchem.
  • Carbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal.
  • Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. (n.d.). ResearchGate.
  • Catalysts for reaction between an isocyanate and an alcohol. (n.d.). Google Patents.
  • Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Continuous Synthesis of Carbamates from CO2 and Amines. (2023). ACS Omega.
  • Carbamate. (n.d.). Wikipedia.
  • My first synthesis was not as efficient as I had hoped. 16% yield. (2020). Reddit.

Sources

Benzyl Ester Derivatization: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzyl ester derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzyl ester synthesis. Whether you are using this derivatization for the protection of carboxylic acids, creating active pharmaceutical ingredients, or preparing samples for analysis, this resource provides in-depth, field-proven insights to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during benzyl ester derivatization in a question-and-answer format. We delve into the causality behind these problems and provide robust solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a common frustration, often stemming from incomplete reactions or product loss during workup. Let's break down the potential culprits based on your chosen method.

  • For Steglich Esterification (DCC/DMAP method):

    • Incomplete Activation: The reaction hinges on the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC).[1] If this activation is slow or incomplete, the overall yield will suffer. Ensure your DCC is of high purity and not degraded.

    • Side Reactions: A notorious side reaction is the intramolecular 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[1] This is particularly problematic with slow-reacting or sterically hindered alcohols. The addition of 4-dimethylaminopyridine (DMAP) is crucial as it acts as an acyl transfer catalyst, forming a more reactive acylpyridinium intermediate that rapidly reacts with the alcohol, outcompeting the rearrangement.[1][2]

    • Solution:

      • Use fresh, high-purity DCC.

      • Ensure a catalytic amount (typically 1-5 mol%) of DMAP is used.[1]

      • Run the reaction under anhydrous conditions, as water can hydrolyze the activated intermediates.

  • For Fischer-Speier Esterification (Acid-Catalyzed):

    • Equilibrium: This is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thus lowering the yield.[3][4]

    • Steric Hindrance: Both the carboxylic acid and benzyl alcohol can be sterically hindered, slowing down the reaction rate.

    • Substrate Sensitivity: Benzyl alcohol can be prone to polymerization or sulfonation under strongly acidic conditions and heat.[3]

    • Solution:

      • Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.

      • Use a stoichiometric excess of the less expensive reagent (usually benzyl alcohol) to drive the equilibrium towards the product.

      • For sensitive substrates, consider milder acid catalysts like p-toluenesulfonic acid (p-TSA) instead of concentrated sulfuric acid.[5]

  • For Reactions with Benzyl Halides (e.g., Benzyl Bromide):

    • Base Strength: A suitable base is required to deprotonate the carboxylic acid, forming the carboxylate nucleophile. If the base is too weak, the concentration of the active nucleophile will be low.

    • Leaving Group: Benzyl bromide is generally more reactive than benzyl chloride.[6][7]

    • Solution:

      • Use a non-nucleophilic base like potassium carbonate or triethylamine to neutralize the generated acid.[8]

      • Consider adding potassium iodide (KI) as a catalyst when using benzyl chloride to generate the more reactive benzyl iodide in situ.[6][7]

Q2: I'm having difficulty purifying my benzyl ester. The main issue is removing the dicyclohexylurea (DCU) byproduct from my Steglich reaction.

A2: The removal of DCU is a classic challenge in DCC-mediated couplings due to its poor solubility in many common organic solvents.[2][9]

  • The Problem: DCU often precipitates out of the reaction mixture, but its complete removal by simple filtration can be difficult, leading to contamination of the final product.

  • Solutions:

    • Filtration and Solvent Choice: After the reaction is complete, cool the reaction mixture (often in an ice bath) to maximize the precipitation of DCU. Dilute the mixture with a non-polar solvent like hexane or diethyl ether in which the ester is soluble but DCU is not, and then filter.

    • Aqueous Wash: Some residual DCU can be removed by performing an aqueous workup. After filtering the bulk of the DCU, wash the organic layer with dilute acid (e.g., 1M HCl) to remove any remaining DCC and DMAP, followed by a brine wash.

    • Alternative Carbodiimides: Consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous extraction.

Q3: My reaction mixture turns dark or I observe unexpected byproducts. What could be happening?

A3: The formation of colored impurities or byproducts points to side reactions, which can vary depending on the chosen methodology.

  • Dibenzyl Ether Formation: In acid-catalyzed reactions, benzyl alcohol can undergo self-condensation, especially at high temperatures and strong acid concentrations, to form dibenzyl ether.[8]

    • Mitigation: Use milder reaction conditions (lower temperature, less acidic catalyst) and avoid a large excess of benzyl alcohol.[8]

  • Polymerization: As mentioned, strong acids can cause benzyl alcohol to polymerize, leading to a dark, tarry mixture.[3]

    • Mitigation: Use a minimal amount of a milder acid catalyst and maintain careful temperature control.

  • Quaternary Salt Formation: If your carboxylic acid contains a nucleophilic nitrogen (e.g., a pyridine ring), it can be alkylated by benzyl bromide, forming a quaternary pyridinium salt.[8]

    • Mitigation: Add the benzyl bromide slowly to the reaction mixture and maintain a moderate temperature.[8]

Experimental Protocols

Protocol 1: Steglich Esterification of a Carboxylic Acid

This protocol provides a general method for the derivatization of a carboxylic acid using DCC and DMAP.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Benzyl Alcohol (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and benzyl alcohol (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.05 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask in an ice bath to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Reaction Mechanisms & Workflows

Visualizing the underlying chemistry and troubleshooting logic can significantly aid in understanding and resolving experimental issues.

Mechanism of Steglich Esterification

The following diagram illustrates the key steps in the DMAP-catalyzed Steglich esterification, including the problematic side reaction.

Steglich_Mechanism cluster_activation Activation Step cluster_reaction Ester Formation Pathways cluster_side_reaction Side Reaction RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate (Reactive) RCOOH->O_acyl + DCC DCC DCC BnOH Benzyl Alcohol (Bn-OH) DMAP DMAP N_acyl N-Acylurea (Unreactive Side Product) O_acyl->N_acyl 1,3-Rearrangement (slow) Acyl_DMAP Acylpyridinium Ion (Highly Reactive) O_acyl->Acyl_DMAP + DMAP (fast) Ester Benzyl Ester (R-COOBn) O_acyl->Ester + BnOH (slow) Acyl_DMAP->Ester + BnOH (very fast) DCU DCU Troubleshooting_Workflow Start Low Reaction Yield Check_Method Which method was used? Start->Check_Method Action_Steglich Steglich: - Check DMAP catalyst - Use fresh DCC - Ensure anhydrous conditions Check_Method->Action_Steglich Steglich Action_Fischer Fischer: - Remove water (Dean-Stark) - Use excess alcohol - Consider milder acid Check_Method->Action_Fischer Fischer Action_Halide Benzyl Halide: - Use appropriate base - Consider KI catalyst for BnCl Check_Method->Action_Halide Halide Check_Reagents Are reagents pure & anhydrous? Check_Conditions Were reaction conditions optimal? Check_Reagents->Check_Conditions Yes Action_Reagents Use fresh, high-purity, anhydrous reagents and solvents. Check_Reagents->Action_Reagents No Check_Workup Was workup procedure correct? Check_Conditions->Check_Workup Yes Action_Conditions Optimize temperature, reaction time, and catalyst loading. Check_Conditions->Action_Conditions No Action_Workup Review extraction/purification steps. Check for emulsion formation. Ensure complete product recovery. Check_Workup->Action_Workup No End Yield Improved Check_Workup->End Yes Action_Steglich->Check_Reagents Action_Fischer->Check_Reagents Action_Halide->Check_Reagents Action_Reagents->End Action_Conditions->End Action_Workup->End

Caption: A logical workflow for troubleshooting low yields.

Data Summary Table

MethodKey ReagentsCommon IssuesKey Solutions
Steglich Esterification DCC (or EDC), DMAPLow yield (N-acylurea formation), DCU removalUse DMAP catalyst, ensure anhydrous conditions, use water-soluble EDC, optimize DCU filtration. [1][2]
Fischer-Speier Esterification Acid catalyst (H₂SO₄, p-TSA)Reversible reaction, byproduct (water), substrate polymerization/decompositionRemove water (e.g., Dean-Stark), use excess of one reagent, use milder acid and lower temperature. [3][8]
Benzyl Halide Alkylation Benzyl bromide/chloride, BaseLow reactivity of benzyl chloride, side reactions (quaternization)Use a non-nucleophilic base, add KI catalyst for benzyl chloride, control temperature. [6][8][10]

References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Google Patents. (2003). US20030233008A1 - Process for the preparation of carboxylic benzyl esters.
  • Royal Society of Chemistry. (n.d.). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of carboxylic acid benzyl esters.
  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • SynArchive. (2024). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • ACS Publications. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Retrieved from [Link]

  • PubMed Central. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]

  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link]

  • Scite.ai. (n.d.). Preparation and Hydrolysis of Benzyl Esters. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]

  • Google Patents. (n.d.). EP0924179A1 - Process for the preparation of benzyl alcohol.
  • ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Preparation of Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • ResearchGate. (2022). Derivatization for GC-MS analysis?. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. Retrieved from [Link]

  • Chromatography Online. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved from [Link]

  • PubMed Central. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Retrieved from [Link]

  • ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A variety of methods for the synthesis of benzyl esters. Retrieved from [Link]

  • Reddit. (2024). Esterification not Working (Separation). Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester. As a key intermediate in many synthetic pathways, understanding its stability and potential degradation is critical for ensuring experimental reproducibility, purity of final compounds, and overall project success. This document, structured in a flexible question-and-answer format, offers expert insights into the common challenges and troubleshooting strategies you may encounter.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The molecule's structure features a benzyl carbamate (Cbz) group, which is the most reactive site for degradation. The primary degradation pathways are:

  • Catalytic Hydrogenolysis : This is the most common and often intended pathway for cleaving the Cbz group. It involves the use of a catalyst (typically palladium on carbon, Pd/C) and a hydrogen source (like H₂ gas) to cleanly remove the benzyl group, yielding the free amine, toluene, and carbon dioxide.[1][2] Accidental exposure to residual catalysts or hydrogen sources can lead to unintended degradation.

  • Acid-Catalyzed Cleavage : Strong acidic conditions can cleave the Cbz group.[3][4] Reagents like hydrogen bromide (HBr) in acetic acid are effective but can be harsh and may not be suitable for molecules with other acid-labile functional groups.[4][5]

  • Hydrolysis : The carbamate linkage is susceptible to hydrolysis under strongly acidic or basic conditions, which breaks down the molecule into the corresponding amine, benzyl alcohol, and carbon dioxide.[6] This process is generally slower than targeted deprotection methods but can be a significant pathway during prolonged storage in non-neutral aqueous solutions or during aqueous workups.

  • Oxidative Degradation : While the Cbz group itself is relatively stable to many oxidizing agents, the secondary methylamino group could be susceptible to oxidation.[6] Furthermore, reactive oxygen species, potentially generated by light or impurities, could lead to complex degradation profiles.[7]

Q2: How should I properly store this compound to ensure long-term stability?

A2: To minimize degradation, the compound should be stored as a dry solid in a tightly sealed container. For optimal stability, we recommend the following conditions:

  • Temperature : Store at low temperatures (-20°C is preferable).

  • Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Light : Protect from light by using an amber vial or by storing it in a dark location.

  • Moisture : Keep desiccated to prevent hydrolysis.

Solutions are generally less stable than the solid material. If you must store it in solution, use a dry, aprotic solvent and follow the storage recommendations above.

Q3: What are the typical signs of degradation I should look for?

A3: Degradation can manifest in several ways:

  • Visual Changes : A change in the physical appearance of the solid (e.g., discoloration, clumping) or solution (e.g., turning yellow or brown).

  • Chromatographic Analysis (TLC/LC-MS) : The appearance of new spots on a Thin Layer Chromatography (TLC) plate or new peaks in a Liquid Chromatography-Mass Spectrometry (LC-MS) chromatogram. The primary deprotection product, the free amine, will be significantly more polar than the starting material.

  • Spectroscopic Analysis (NMR) : In Nuclear Magnetic Resonance (NMR) spectra, the disappearance of characteristic benzyl peaks (typically in the ~7.3 ppm and ~5.1 ppm regions for ¹H NMR) and the appearance of new signals corresponding to degradation products.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial for accurately assessing the purity of your compound over time.[8][9] High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose.[10][11]

  • HPLC with UV/PDA Detection : This method can effectively separate the parent compound from its potential degradation products and quantify their relative amounts.[10] A photodiode array (PDA) detector is particularly useful for identifying peak purity.

  • LC-MS : Coupling liquid chromatography with mass spectrometry provides structural information about the impurities and degradation products, aiding in the identification of the degradation pathway.[12]

  • NMR Spectroscopy : Provides detailed structural information and is highly effective for characterizing unknown degradation products that have been isolated.[10]

Section 2: Troubleshooting Guides

Problem 1: My sample shows significant degradation, with mass spectrometry indicating the loss of the Cbz group. What happened?

  • Symptoms : A new, more polar spot appears on TLC. The LC-MS analysis shows a prominent peak corresponding to the mass of the deprotected (3-Methylamino-cyclobutyl)-amine.

  • Possible Causes & Solutions :

    • Catalyst Contamination : The most likely cause is contamination with a hydrogenation catalyst, such as palladium, from a previous synthetic step.[5]

      • Solution : Ensure all glassware is scrupulously cleaned to remove trace metals. If contamination is suspected, re-purify your material using a method that can remove metal impurities, such as filtration through a specialized scavenger resin or silica gel chromatography.

    • Acidic Conditions : The compound may have been exposed to strong acids during workup or purification. While the Cbz group has some acid tolerance, harsh conditions can cause cleavage.[3][4]

      • Solution : During extractions or chromatography, use neutralized or buffered aqueous solutions (pH 7-8). Avoid using strong acids like concentrated HCl or HBr unless deprotection is intended.[4] If acidic conditions are necessary for other reasons, conduct the experiment at a low temperature and for the shortest possible time.

Problem 2: I'm observing a new, less-soluble impurity in my sample after it was left in solution.

  • Symptoms : A white precipitate forms in your solution, or a new, often broad, peak appears in the NMR/LC-MS.

  • Possible Causes & Solutions :

    • Urea Formation : If a small amount of the Cbz group is cleaved, the resulting free amine can react with remaining starting material or other activated carbamate species to form a urea derivative. Ureas are often less soluble and can complicate purification.[13]

      • Solution : Avoid storing the compound in solution for extended periods, especially if the solvent is protic (e.g., methanol). If you observe this impurity, it can often be removed by filtration if it has precipitated, or by chromatography.

    • Reaction with Solvent : If using a nucleophilic solvent (like methanol) under certain conditions, transesterification might occur, though this is less common for benzyl carbamates compared to other esters.

      • Solution : Use aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) for storage or reactions where the carbamate needs to remain intact.

Section 3: Experimental Protocols

Protocol 3.1: Forced Degradation Study via LC-MS

This protocol outlines a forced degradation study to intentionally generate and identify potential degradation products, which is a key step in developing a stability-indicating method.[6][14]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • LC-MS system

Procedure:

  • Prepare Stock Solution : Prepare a 1 mg/mL stock solution of the compound in methanol.[6]

  • Set Up Stress Conditions :

    • Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.[6]

    • Control : Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation : Store all four samples at 40°C, protected from light, for 48 hours.

  • Analysis : After incubation, neutralize the acid and base samples with an equimolar amount of base/acid. Dilute all samples appropriately with the mobile phase and analyze by LC-MS.

  • Data Evaluation : Compare the chromatograms of the stressed samples to the control. Identify the peaks of the degradation products and analyze their mass-to-charge ratios (m/z) to propose structures. The goal is to achieve 5-20% degradation.[6]

Table 1: Expected Degradation Products and m/z Values
Degradation PathwayMajor Degradant StructureExpected [M+H]⁺
Hydrogenolysis/Hydrolysis(3-Methylamino-cyclobutyl)-amine115.1
HydrolysisBenzyl alcohol109.1
HydrogenolysisToluene93.1

Section 4: Visual Diagrams

Diagram 1: Primary Degradation Pathways

G parent (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester deprotected (3-Methylamino-cyclobutyl)-amine + CO2 parent->deprotected Acid (H+) or Base (OH-) [Hydrolysis] parent->deprotected H2, Pd/C [Hydrogenolysis] benzyl_alcohol Benzyl Alcohol deprotected->benzyl_alcohol toluene Toluene deprotected->toluene

Caption: Key degradation pathways of the Cbz-protected amine.

Diagram 2: Troubleshooting Workflow for Unintended Deprotection

G start Observation: Unexpected deprotection (New polar spot on TLC, mass loss) cause1 Possible Cause 1: Trace Catalyst Poisoning start->cause1 Check synthesis history for Pd, Pt, Ni, etc. cause2 Possible Cause 2: Harsh Acidic/Basic Conditions start->cause2 Review workup and purification steps solution1 Action: - Re-purify via chromatography - Use metal scavenger resin - Ensure glassware is acid-washed cause1->solution1 solution2 Action: - Neutralize workup solutions (pH 7-8) - Avoid strong acids/bases - Run steps at low temperature cause2->solution2

Sources

Technical Support Center: Purification of Cyclobutyl Carbamate Preparations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclobutyl carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this important chemical moiety. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles specific, common problems encountered during the workup and purification of cyclobutyl carbamate.

Q1: My ¹H NMR spectrum shows persistent peaks corresponding to my starting material (cyclobutanol or cyclobutylamine). Standard aqueous washes are not removing them completely. What should I do?

A1: Cause & Solution

This is a classic issue of an incomplete reaction or inefficient extraction. The properties of the starting material dictate the best removal strategy.

  • For Residual Cyclobutanol: While cyclobutanol has some water solubility, it can partition significantly into the organic layer, especially with salt presence or certain organic solvents. A simple water or brine wash is often insufficient.

    • Expert Recommendation: Flash column chromatography is the most reliable method to remove residual cyclobutanol. The polarity difference between the alcohol (more polar) and the carbamate product (less polar) usually allows for straightforward separation.

  • For Residual Cyclobutylamine: This basic impurity is easily removed by converting it into a water-soluble salt.

    • Expert Recommendation: Perform an acidic wash. By washing your organic solution with a dilute acid (e.g., 1M HCl or 5% citric acid solution), the basic cyclobutylamine is protonated to form its ammonium salt, which is highly soluble in the aqueous phase and is thus extracted from the organic layer.

Protocol 1: Acidic Wash for Removal of Residual Cyclobutylamine
  • Dissolution: Ensure your crude product is fully dissolved in an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • First Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Second Acid Wash: Repeat the wash with a fresh portion of 1M HCl to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Q2: I've synthesized my cyclobutyl carbamate using an isocyanate or urea-based route and now have a high-melting, poorly soluble impurity that crashes out with my product. What is it and how can I get rid of it?

A2: Cause & Solution

This impurity is likely a disubstituted urea (if from an isocyanate route) or cyanuric acid/allophanate (if from a urea route). These byproducts are often significantly less soluble than the desired carbamate in common organic solvents.[1][2] This difference in solubility is the key to their removal.

  • Mechanism of Formation (Isocyanate Route): The isocyanate intermediate can react with a molecule of the desired carbamate product or with trace water to form an amine, which then rapidly reacts with another isocyanate molecule to form a stable, often insoluble, symmetrical urea.

  • Mechanism of Formation (Urea Route): Heating urea can cause it to decompose, forming isocyanic acid which can trimerize into cyanuric acid, a very stable and insoluble byproduct.[2]

Expert Recommendation:

  • Filtration/Trituration: Before attempting a full recrystallization, try triturating the crude solid with a solvent in which the desired product is sparingly soluble at room temperature but the impurity is virtually insoluble (e.g., diethyl ether or a hexane/EtOAc mixture). Stir the solid as a slurry in the solvent for 15-30 minutes, then filter. The impurity should remain on the filter paper, while the product is in the filtrate.

  • Selective Recrystallization: If trituration is insufficient, a carefully chosen recrystallization is necessary. The goal is to find a solvent that will dissolve your cyclobutyl carbamate when hot but leave the urea or cyanuric acid byproduct undissolved, allowing for removal by hot filtration.

Workflow for Removing Insoluble Byproducts

Caption: Workflow for removing poorly soluble byproducts via hot filtration.

Q3: My product looks clean by ¹H NMR, but my yield is low after column chromatography. Where am I losing material?

A3: Cause & Solution

Product loss on silica gel is common and can be attributed to several factors:

  • Irreversible Adsorption: Carbamates, with their polar N-H and C=O groups, can bind strongly to the acidic silanol groups (Si-OH) on the silica surface. This is especially problematic for highly polar carbamates or if the product is left on the column for an extended period.

  • Product Instability: The acidic nature of standard silica gel can cause degradation of sensitive carbamates, particularly those with acid-labile protecting groups (like Boc-carbamates, though cyclobutyl is generally stable).

  • Incorrect Eluent Polarity: If the eluent is not polar enough, the product will move too slowly (low Rf) and the band will broaden, leading to diffuse fractions and difficult collection. If the eluent is too polar, it may co-elute with closely related impurities.

Expert Recommendation:

  • Deactivate the Silica: Before running the column, consider pre-treating the silica gel. You can flush the packed column with your starting eluent containing 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites and significantly reduces tailing and irreversible adsorption of amine-containing compounds.

  • Optimize Your Solvent System: Use Thin Layer Chromatography (TLC) to find an eluent system that gives your product an Rf value between 0.25 and 0.40. This provides the best balance for good separation and efficient elution.

  • Use an Alternative Stationary Phase: If problems persist, consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica (reverse-phase chromatography).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in cyclobutyl carbamate synthesis?

A1: Impurities can be broadly categorized based on their origin. Understanding the source is the first step in designing an effective purification strategy.

Impurity CategoryCommon ExamplesTypical Origin
Starting Materials Cyclobutanol, Cyclobutylamine, Cyclobutanecarboxylic AcidIncomplete reaction conversion.
Reagent-Derived Cyanuric Acid, Diphenylphosphonic Acid, ImidazoleByproducts from reagents like Urea, DPPA, or CDI.[2][3][4]
Reaction Byproducts Di-substituted Ureas, Allophanates, Rearrangement ProductsSide reactions of intermediates (e.g., isocyanates) or the main product.[5][6]
Solvents & Catalysts Toluene, Pyridine, Triethylamine, DMFIncomplete removal during workup and concentration steps.
Degradation Products Hydrolyzed carbamate (amine + CO₂), Oxidation productsInstability of the product to workup conditions (e.g., strong acid/base, heat).[7][8][9]
Impurity Formation Pathways

Impurity_Pathways cluster_0 Route 1: From Cyclobutylamine cluster_1 Route 2: From Cyclobutanol CBA Cyclobutylamine Product1 Cyclobutyl-Boc-Carbamate CBA->Product1 Boc2O Boc Anhydride Boc2O->Product1 tBuOH tert-Butanol Product1->tBuOH byproduct CBOH Cyclobutanol Product2 Cyclobutyl Carbamate CBOH->Product2 Urea Urea Urea->Product2 Cyanuric Cyanuric Acid Urea->Cyanuric side reaction

Caption: Common impurities originating from two different synthetic routes.

Q2: Should I purify my cyclobutyl carbamate by recrystallization or column chromatography?

A2: The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity. Both are powerful techniques, and they are often used sequentially.

FeatureRecrystallizationFlash Column Chromatography
Scalability Excellent (grams to kilograms)Poor to Moderate (milligrams to ~100 grams)
Throughput High (can run multiple in parallel)Low (typically one at a time)
Impurity Type Best for removing impurities with different solubility profilesBest for separating compounds with different polarities (Rf values)
Purity Achievable Good to Excellent. Can yield highly pure, crystalline material.Good to Excellent. Can separate very similar compounds.
Solvent Usage Moderate to HighVery High
Cost & Labor Low cost, can be labor-intensive to optimizeHigher cost (silica, solvents), labor-intensive to run
Best For Final purification of multi-gram batches; removing baseline impurities.Difficult separations; initial purification of very crude mixtures; small scale.

General Guideline: For most solid cyclobutyl carbamates, a well-optimized recrystallization is the most efficient and scalable method for achieving high purity.[10][11] Chromatography should be reserved for purifying oils, separating isomers, or when recrystallization fails to remove a key impurity.[11][12]

Protocol 2: General Recrystallization Procedure
  • Solvent Selection: Find a suitable solvent or solvent pair. The ideal solvent dissolves the carbamate poorly at room temperature but completely at its boiling point. Common systems for carbamates include Hexane/Ethyl Acetate, Hexane/Acetone, or single solvents like Ethanol or Isopropanol.[10][13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or byproducts from Q2), perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Q3: Which analytical techniques are essential for confirming the purity of my final product?

A3: A combination of techniques is necessary to provide a complete picture of your product's purity. No single method is sufficient.

TechniquePrimary UseWhat It Tells You
NMR Spectroscopy (¹H, ¹³C) Structural confirmation and purity estimation.Confirms the chemical structure is correct. Can detect and help identify major impurities (>1-2%). Quantitative NMR (qNMR) can determine absolute purity.[14][15]
HPLC High-resolution purity assessment.Quantifies the main component and detects non-volatile impurities with high sensitivity, often down to <0.1%. Essential for pharmaceutical-grade material.[14][15][16]
GC-MS Analysis of volatile impurities.Identifies and quantifies residual solvents (e.g., Hexane, EtOAc, Toluene) and volatile starting materials or byproducts.[14][15]
LC-MS Impurity identification.Provides the molecular weight of the main peak and any impurity peaks, which is critical for identifying unknown byproducts.[14]
Melting Point Physical property confirmation.A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

References

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  • Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 689063. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved January 16, 2026, from [Link]

  • Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PMC. [Link]

  • National Institutes of Health. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (1968). Kinetics of Carbamate Formation and Breakdown. Retrieved January 16, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2001). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and process development scientists working with (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester (CAS No. 1201825-73-1). This valuable intermediate, notably used in the synthesis of the Janus kinase (JAK) inhibitor Tofacitinib, can present solubility challenges that may impede reaction kinetics and overall success. This guide is designed to provide you with practical, in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome these hurdles and advance your research.

Troubleshooting Guide: Addressing Specific Solubility Issues in Your Reactions

This section is structured to help you diagnose and solve solubility problems you might be facing during your experiment.

Question 1: I'm starting a reaction and my this compound is not dissolving in my chosen solvent. What should I do?

Answer:

This is a common issue, and a systematic approach is key. The "like dissolves like" principle is a good starting point, but the unique structure of this molecule—with its polar carbamate and secondary amine functionalities, and a nonpolar benzyl and cyclobutyl group—gives it a nuanced solubility profile.

Initial Steps:

  • Solvent Screening: If you're observing poor solubility, your first step should be to reconsider your solvent choice. Based on the structure, a moderately polar aprotic solvent is often a good starting point.

  • Gentle Heating: For many organic compounds, solubility increases with temperature. Gentle warming of your reaction mixture with good stirring can significantly improve dissolution. However, be cautious of potential degradation of your starting material or other reagents at elevated temperatures.

  • Particle Size Reduction: Grinding your solid this compound into a finer powder increases the surface area available for solvation, which can enhance the rate of dissolution.

Advanced Strategies:

  • Co-solvent Systems: If a single solvent isn't effective, a co-solvent system can be a powerful tool. By mixing two or more miscible solvents, you can fine-tune the polarity of the medium. For this particular molecule, a mixture of a polar aprotic solvent with a less polar solvent can be effective.

Question 2: My starting material initially dissolved, but it's now precipitating out of the reaction mixture. What's happening and how can I fix it?

Answer:

Precipitation during a reaction can occur for several reasons:

  • Change in the Reaction Medium's Polarity: As the reaction progresses, the formation of products and consumption of reactants can alter the overall polarity of the solvent system, leading to the precipitation of your starting material.

  • Temperature Fluctuations: If the reaction was heated to dissolve the starting material, any subsequent cooling, even to room temperature, could cause it to crash out of solution.

  • Formation of an Insoluble Salt: The secondary amine in your starting material can react with acidic species in the reaction mixture to form a less soluble salt.

Troubleshooting Steps:

  • Maintain Consistent Temperature: If you initiated the reaction at an elevated temperature, ensure that this temperature is maintained throughout the reaction.

  • Add a Co-solvent: If you suspect a polarity change, adding a small amount of a co-solvent in which your starting material is highly soluble can help to redissolve it.

  • Consider the Hydrochloride Salt: If your reaction conditions are compatible, starting with the hydrochloride salt of this compound might be an option, as it can have different solubility characteristics. However, this will require the use of a base to liberate the free amine for the desired reaction.

Question 3: The reaction is sluggish, and I suspect poor solubility is the culprit, even though the solid appears to have dissolved. How can I confirm and address this?

Answer:

Even if a solid is not visible, the concentration of the dissolved reactant might be too low for the reaction to proceed at a reasonable rate. This is a classic case of a reaction being limited by the dissolution rate.

Diagnostic and Corrective Actions:

  • Stirring Rate: Ensure your reaction is being stirred vigorously. Inadequate agitation can lead to localized saturation of the solvent around the solid particles, slowing down dissolution.

  • Sonication: The use of an ultrasonic bath can be very effective in breaking up solid agglomerates and enhancing dissolution through cavitation.

  • Solvent Choice: Re-evaluate your solvent. A solvent that provides higher solubility, even if it requires a slightly higher temperature, will likely improve your reaction rate.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the handling and properties of this compound.

What is the general solubility profile of this compound?

This compound is a moderately polar molecule. It is expected to have good solubility in polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). It will likely have moderate solubility in chlorinated solvents like dichloromethane (DCM) and chloroform, and in ethers like tetrahydrofuran (THF). Its solubility is expected to be lower in nonpolar solvents such as hexanes and toluene, and also in polar protic solvents like water and methanol, although the presence of the amine and carbamate groups may impart some limited solubility in the latter.

Is the hydrochloride salt more soluble than the free base?

The solubility of the hydrochloride salt versus the free base is highly dependent on the solvent. In polar protic solvents like water or alcohols, the salt form will generally be more soluble. However, in less polar organic solvents, the free base is often more soluble. For reactions in common organic solvents like DCM or THF, the free base is typically the preferred starting material.

What are some recommended solvents for reactions involving this compound?

The choice of solvent will always be reaction-dependent. However, for common transformations such as N-alkylation or coupling reactions, the following solvents are good starting points:

  • Dichloromethane (DCM): A versatile solvent for a wide range of organic reactions.

  • Acetonitrile (ACN): A polar aprotic solvent that is often a good choice for reactions involving salts.

  • Tetrahydrofuran (THF): A common ether solvent with moderate polarity.

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that is excellent for dissolving many organic compounds, but can be difficult to remove.

Can I use a phase-transfer catalyst to overcome solubility issues?

A phase-transfer catalyst (PTC) is useful when you have a reaction between two reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). If you are performing a reaction where one reactant is in an aqueous phase and this compound is in an organic phase, a PTC could be beneficial.

Data & Protocols

Table 1: Properties of Common Organic Solvents
SolventPolarity IndexBoiling Point (°C)Dielectric ConstantNotes
Dichloromethane (DCM)3.139.69.1Good general-purpose solvent, volatile.
Acetonitrile (ACN)5.881.637.5Polar aprotic, good for reactions with salts.
Tetrahydrofuran (THF)4.0667.5Moderately polar ether, can form peroxides.
N,N-Dimethylformamide (DMF)6.415336.7Highly polar aprotic, high boiling point.
N-Methyl-2-pyrrolidone (NMP)6.520232.2Highly polar aprotic, very high boiling point.
Dimethyl Sulfoxide (DMSO)7.218946.7Highly polar aprotic, can be reactive.
Ethyl Acetate (EtOAc)4.477.16.0Moderately polar, good for extractions.
Toluene2.4110.62.4Nonpolar aromatic solvent.
Experimental Protocol: Small-Scale Solubility Test

This protocol will help you quickly assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents from Table 1

  • Small vials (e.g., 1-dram vials) with caps

  • Magnetic stir plate and small stir bars

  • Vortex mixer

Procedure:

  • Weigh approximately 10 mg of this compound into a clean, dry vial.

  • Add 0.1 mL of the first solvent to be tested.

  • Cap the vial and vortex for 30 seconds.

  • Observe if the solid has dissolved. If not, add a stir bar and stir for 5 minutes.

  • If the solid remains, add another 0.1 mL of the solvent and repeat steps 3 and 4.

  • Continue adding the solvent in 0.1 mL increments up to a total volume of 1 mL.

  • Record your observations at each step (e.g., "soluble," "partially soluble," "insoluble").

  • Repeat for each solvent you wish to test.

Visualizing Troubleshooting Strategies

A logical approach to troubleshooting is crucial. The following diagram outlines a decision-making workflow when encountering solubility issues.

Caption: A workflow for troubleshooting solubility issues.

References

  • Organic Syntheses. Procedure for the preparation of benzyl carbamate. [Link]

  • Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Carbamate Synthesis: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of the Carbamate Moiety

The carbamate functional group, an elegant hybrid of an amide and an ester, is a cornerstone of modern organic and medicinal chemistry. Its unique combination of chemical stability, hydrogen bonding capability, and conformational rigidity makes it a privileged scaffold in a vast array of applications.[1][2] Carbamates are integral to the structure of numerous approved pharmaceuticals, function as critical amine protecting groups in peptide synthesis, and are foundational in the production of materials like polyurethanes.[2][3][4]

Given their importance, the efficient and safe synthesis of carbamates is a paramount concern for chemists. The selection of a synthetic route is a critical decision, dictated by factors such as substrate scope, scalability, functional group tolerance, and, increasingly, safety and environmental impact. This guide provides an in-depth comparative analysis of the principal methods for carbamate synthesis. We will move beyond simple procedural descriptions to dissect the underlying mechanisms, weigh the strategic advantages and disadvantages of each approach, and provide field-tested experimental protocols to empower researchers in their synthetic endeavors.

The Classical Workhorses: Phosgene and Isocyanate Routes

For decades, the synthesis of carbamates has been dominated by two highly reliable, albeit hazardous, methodologies. Their prevalence is a testament to their broad applicability and high efficiency, but their use demands stringent safety protocols.

Phosgene and Its Derivatives: The Double-Edged Sword

Phosgene (COCl₂) and its solid, easier-to-handle surrogate, triphosgene (bis(trichloromethyl) carbonate), are powerful electrophiles for introducing a carbonyl group.[5] The primary mechanistic pathway involves the reaction of an alcohol with phosgene to generate a highly reactive chloroformate intermediate. This intermediate is then treated with a primary or secondary amine to furnish the desired carbamate, liberating HCl as a byproduct.[3][4]

Mechanism: The Phosgene Route

G cluster_0 Step 1: Chloroformate Formation cluster_1 Step 2: Carbamate Formation ROH R'-OH (Alcohol) Chloroformate R'-O(CO)Cl (Chloroformate) ROH->Chloroformate + COCl2 Phosgene COCl2 (Phosgene) HCl1 HCl Amine R2NH (Amine) Chloroformate->Amine Intermediate Transfer Carbamate R'-O(CO)NR2 (Carbamate) Amine->Carbamate + R'-O(CO)Cl HCl2 HCl

Caption: General mechanism for carbamate synthesis via a chloroformate intermediate using phosgene.

  • Expertise & Experience: The choice between phosgene and triphosgene is primarily one of safety and handling. Triphosgene is a crystalline solid that releases three equivalents of phosgene in situ upon reaction with a nucleophile or catalyst, mitigating the risks associated with handling a highly toxic gas.[5][6] The reaction is typically run in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct, which can otherwise form an unreactive ammonium salt with the starting amine.

  • Trustworthiness & Limitations: This method is robust and works for a vast range of alcohols and amines. However, the extreme toxicity of phosgene is its single greatest drawback, necessitating specialized equipment like gloveboxes or dedicated scrubbers.[6][7] The generation of stoichiometric HCl waste can also be problematic for acid-sensitive substrates.

Experimental Protocol: Carbamate Synthesis using Triphosgene

  • Setup: In a well-ventilated fume hood, a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the starting alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, THF). A non-nucleophilic base (e.g., triethylamine, 1.2 eq.) is added.

  • Chloroformate Formation: The flask is cooled to 0 °C in an ice bath. A solution of triphosgene (0.4 eq.) in the same anhydrous solvent is prepared and added dropwise via the dropping funnel over 30 minutes. The reaction is stirred at 0 °C for 1-2 hours.

    • Causality Note: The slow, cold addition of triphosgene controls the exothermic reaction and minimizes side reactions. Using slightly less than a stoichiometric equivalent (e.g., 0.4 eq instead of 0.33 eq) ensures complete conversion of the alcohol.

  • Amine Addition: The amine (1.1 eq.) is dissolved in the anhydrous solvent and added dropwise to the reaction mixture at 0 °C.

  • Reaction Completion & Workup: The reaction is allowed to warm to room temperature and stirred until TLC or LC-MS analysis indicates the consumption of the chloroformate intermediate (typically 2-12 hours). The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Isocyanate-Based Synthesis: Clean and Efficient

The reaction between an isocyanate and an alcohol is one of the most efficient and atom-economical methods for producing carbamates.[8][9] This addition reaction is often high-yielding and produces no byproducts, making purification straightforward.

Mechanism: The Isocyanate Route

G Isocyanate R-N=C=O (Isocyanate) Carbamate R-NH(CO)OR' (Carbamate) Isocyanate->Carbamate Nucleophilic Attack Alcohol R'-OH (Alcohol) Alcohol->Carbamate

Caption: Direct formation of a carbamate from an isocyanate and an alcohol.

  • Expertise & Experience: The primary challenge of this route is not the reaction itself, but the acquisition and handling of the isocyanate starting material. Isocyanates are often synthesized from amines using phosgene or through phosgene-free rearrangement reactions like the Curtius or Hofmann rearrangements.[3][4][10][11] They are highly susceptible to moisture, which leads to the formation of a symmetric urea byproduct, and many are toxic and potent lachrymators.[8][12] The reaction often proceeds without a catalyst, but for less reactive partners, a catalyst such as dibutyltin dilaurate (DBTDL) or a tertiary amine can be employed.

  • Trustworthiness & Limitations: When the isocyanate is readily available, this method is exceptionally reliable. Its main limitation is the limited commercial availability of structurally complex isocyanates and the safety concerns associated with their handling.[12]

Experimental Protocol: General Isocyanate-Alcohol Reaction

  • Setup: A flame-dried flask under a nitrogen atmosphere is charged with the alcohol (1.0 eq.) and an anhydrous aprotic solvent (e.g., THF, toluene).

  • Isocyanate Addition: The isocyanate (1.0-1.05 eq.) is added to the solution, either neat or dissolved in the same anhydrous solvent.

  • Reaction: The mixture is stirred at room temperature. The reaction is often rapid and can be monitored by the disappearance of the characteristic isocyanate peak in the IR spectrum (~2250-2275 cm⁻¹). Gentle heating may be required for hindered substrates.

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure. In many cases, the resulting carbamate is of sufficient purity and requires no further purification. If necessary, the product can be purified by recrystallization or chromatography.

Modern & Greener Alternatives

Growing concerns over the hazards of phosgene and isocyanates have spurred the development of safer and more environmentally benign synthetic routes. These methods often leverage abundant, non-toxic feedstocks like carbon dioxide.

Carbon Dioxide (CO₂) as a C1 Feedstock

Utilizing CO₂ as a renewable, inexpensive, and non-toxic C1 source is a central goal of green chemistry.[13][14] Carbamate synthesis from CO₂ typically involves a three-component coupling of an amine, CO₂, and an electrophile, or the direct catalyzed reaction of an amine, CO₂, and an alcohol.

The key intermediate is a carbamic acid (or its salt), formed by the reversible reaction of the amine with CO₂.[15][16] This intermediate is generally not nucleophilic enough to react on its own and must be activated or trapped.[4]

Workflow: CO₂ Fixation for Carbamate Synthesis

G Amine R2NH (Amine) Intermediate [R2NCOO]- [Base-H]+ (Carbamate Salt) Amine->Intermediate + CO2 CO2 CO2 Base Base (e.g., DBU, Cs2CO3) Base->Intermediate Carbamate R2NCOOR' (Carbamate) Intermediate->Carbamate + R'-X Electrophile R'-X (Electrophile) Electrophile->Carbamate

Sources

A Comparative Guide to the Definitive Structural Validation of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Development

In the landscape of modern drug discovery and development, the precise characterization of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of intellectual property, safety, and efficacy. For chiral small molecules, such as the synthetic building block (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester, determining the exact atomic arrangement, including its absolute stereochemistry, is paramount. While various spectroscopic techniques provide essential clues, single-crystal X-ray diffraction (SCXRD) remains the gold standard, offering an irrefutable, high-resolution snapshot of the molecule's structure in the solid state.[1][2][3] Crystallography is a critical component for structure-based drug design, and significant financial commitments are often based on the interpretation of crystallographic experiments.[4][5]

This guide provides an in-depth, experience-driven comparison of SCXRD with other common analytical techniques for the structural validation of this compound. We will explore the causality behind experimental choices, present a self-validating protocol for crystallographic analysis, and objectively compare the insights gained against those from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Part I: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful analytical technique that provides detailed, three-dimensional information about the atomic and molecular structure of a crystalline material.[6] By measuring the angles and intensities of X-rays diffracted by the ordered lattice of a single crystal, we can generate a precise map of electron density and, from that, infer the exact positions of atoms, their bond lengths, bond angles, and absolute configuration.[7][8]

The Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a fully validated 3D structure is a multi-step process where each stage is critical for success. The primary challenge, and often the bottleneck, is obtaining a high-quality single crystal suitable for diffraction.[2][9]

SCXRD_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_solve Structure Solution & Validation Sample Purified Compound ((3-Methylamino-cyclobutyl)-carbamic acid benzyl ester) Solubility Solubility Screening Sample->Solubility Dissolve Crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Solubility->Crystallization Select Solvent(s) Harvest Harvest & Mount Single Crystal Crystallization->Harvest Obtain Crystal Diffraction X-ray Diffraction Data Collection Harvest->Diffraction Processing Data Processing (Integration & Scaling) Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation (R-factors, CIF Report) Refinement->Validation

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Protocol 1: Crystallization of this compound

Rationale: The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice rather than as an amorphous solid. The choice of solvent is critical; the ideal solvent dissolves the compound moderately and has a suitable vapor pressure for the chosen method.[10] For a molecule with both polar (amine, carbamate) and non-polar (benzyl group) features, a range of solvents should be screened.

Step-by-Step Methodology:

  • Purity Confirmation: Ensure the compound is of high purity (>98%) using techniques like NMR or LC-MS. Impurities can inhibit crystal growth.

  • Solubility Screening: Test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (see Table 1). The ideal solvent will fully dissolve the compound upon gentle warming but show slight turbidity upon cooling to room temperature.

  • Set Up Crystallization Trials: Based on solubility, set up multiple crystallization experiments.

    • Method A: Slow Evaporation: Dissolve 10-20 mg of the compound in 1-2 mL of a suitable solvent (e.g., ethyl acetate) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.[10]

    • Method B: Vapor Diffusion: In a small, open vial, dissolve 5-10 mg of the compound in a minimal amount of a good solvent (e.g., methanol). Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., diethyl ether) in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.[11]

    • Method C: Solvent Layering: Dissolve the compound in a small amount of a dense, good solvent (e.g., dichloromethane). Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top without mixing. Crystals may form at the interface over time.[10]

  • Incubation & Observation: Store the trials in a vibration-free environment at a constant temperature. Monitor periodically for the formation of single, well-defined crystals.

Solvent SystemMethodTemperature (°C)Observation
Ethyl AcetateSlow Evaporation20Small, needle-like crystals after 5 days
Methanol / Diethyl EtherVapor Diffusion20Amorphous precipitate after 2 days
Dichloromethane / HexaneSolvent Layering4Oil formed at the interface
AcetoneSlow Evaporation20Clear solution, no crystals after 14 days
Table 1: Example of a crystallization screening log for the target compound.
Protocol 2: Data Collection, Structure Solution, and Refinement

Rationale: This phase translates the diffraction pattern into a 3D atomic model. The process is iterative, aiming to achieve the best possible fit between the experimentally observed data and a chemically sensible model.[12]

Step-by-Step Methodology:

  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm) and mount it on a goniometer head. The crystal is often flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.[7]

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data from all possible orientations.[6][7]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors. This step yields a file containing a list of unique reflections and their intensities.[13]

  • Structure Solution: For small molecules, the phase problem is typically solved using ab initio or "direct methods," which use statistical relationships between reflection intensities to estimate initial phases.[7] This provides a preliminary electron density map.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares minimization algorithm.[14] This process iteratively adjusts atomic positions, and displacement parameters (describing thermal motion) to improve the agreement between the calculated diffraction pattern from the model and the observed experimental data.[12][15]

  • Validation: The quality of the final model is assessed using several metrics, most notably the R-factors. The working R-factor (R1) measures the agreement for the reflection data used in refinement, while the free R-factor (Rfree), calculated from a small subset of reflections excluded from refinement, provides an unbiased measure of the model's predictive power.[16] For chiral molecules, the Flack parameter is calculated to determine the absolute stereochemistry unambiguously.[12]

ParameterExample ValueSignificance
Chemical FormulaC₁₃H₁₈N₂O₂Confirms elemental composition.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.
a, b, c (Å)12.1, 8.5, 13.2Dimensions of the unit cell.
β (°)98.5Angle of the unit cell.
Resolution (Å)0.75A measure of the level of detail in the data.
R1 (working R-factor)0.045 (4.5%)Indicates a good fit between model and data.
Rfree (free R-factor)0.048 (4.8%)Cross-validation metric; should be close to R1.
Flack Parameter0.0(1)A value near zero confirms the correct absolute configuration.
Table 2: Representative crystallographic data for a successful structure determination.

Part II: Comparative Analysis with Spectroscopic Alternatives

While SCXRD is definitive, other techniques are indispensable for routine characterization and provide complementary information. Understanding their strengths and limitations is key to an efficient drug development workflow.

Logic_Diagram cluster_xrd SCXRD cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Question Structural Validation of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester XRD_Info • Unambiguous 3D Structure • Absolute Stereochemistry • Precise Bond Lengths/Angles • Intermolecular Interactions Question->XRD_Info NMR_Info • Atomic Connectivity (1D/2D) • Chemical Environment • Relative Stereochemistry (NOE) • Purity Assessment Question->NMR_Info MS_Info • Molecular Weight • Elemental Formula (HRMS) • Fragmentation Patterns Question->MS_Info XRD_Limitation Limitation: Requires high-quality single crystals XRD_Info->XRD_Limitation NMR_Limitation Limitation: Absolute stereochemistry is inferred, not directly observed NMR_Info->NMR_Limitation MS_Limitation Limitation: No stereochemical or 3D conformational information MS_Info->MS_Limitation

Caption: Comparison of information provided by different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry that probes the magnetic properties of atomic nuclei to provide detailed information about a molecule's structure and connectivity.[17] It is invaluable for determining the chemical environment of atoms, making it a powerful tool for confirming that the correct molecule has been synthesized.[18]

  • Strengths:

    • Connectivity: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments can definitively establish the bonding framework of the molecule.

    • Relative Stereochemistry: For a rigid system like a cyclobutyl ring, through-space interactions measured by a Nuclear Overhauser Effect (NOE) experiment can distinguish between cis and trans isomers.

    • Purity: NMR provides a quantitative assessment of sample purity.

  • Weaknesses Compared to SCXRD:

    • Indirect Structural Information: NMR provides data on connectivity and through-space proximity, from which a 3D structure is inferred. It does not directly measure bond lengths or angles.

    • Ambiguity in Absolute Configuration: Standard NMR cannot distinguish between enantiomers (R vs. S). While chiral derivatizing agents or chiral solvating agents can be used to differentiate enantiomers, this requires additional chemical modification and can be complex to interpret.[19][20] SCXRD, in contrast, can determine the absolute configuration directly from the diffraction data of the parent molecule.[21]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[22][23] It is exceptionally sensitive and provides the exact molecular weight, which is a fundamental characteristic of a compound.

  • Strengths:

    • Molecular Weight: MS provides a highly accurate molecular weight, confirming the overall mass of the synthesized molecule.[24]

    • Elemental Formula: High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula by measuring the mass with enough precision to distinguish between formulas with the same nominal mass.

    • Structural Clues from Fragmentation: The pattern of fragments produced when the molecule is ionized can offer clues about its substructures.[25]

  • Weaknesses Compared to SCXRD:

    • No Stereochemical Information: MS provides no information about the 3D arrangement of atoms. Isomers, including stereoisomers like cis/trans isomers and enantiomers, will often have identical mass spectra.[26]

    • Destructive Technique: The analysis involves ionizing and often fragmenting the molecule, in contrast to the non-destructive nature of SCXRD.[8]

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D atomic coordinates in the solid stateAtomic connectivity and chemical environment in solutionMass-to-charge ratio of the intact molecule and its fragments
Stereochemistry Determines absolute stereochemistry (cis/trans, R/S) unambiguouslyDetermines relative stereochemistry (e.g., cis/trans); absolute requires derivatizationNo stereochemical information
Bond Lengths/Angles Provides highly precise measurementsInferred from coupling constants; not directly measuredNo information
Sample Requirement High-quality single crystal (0.1-0.3 mm)Soluble sample (~5-10 mg)Small amount of sample (~µg-ng)
Key Limitation Crystal growth can be a major bottleneckCannot directly determine absolute configurationCannot distinguish between isomers
Table 3: Objective comparison of SCXRD, NMR, and MS for structural validation.

Conclusion

For the definitive validation of the this compound structure, single-crystal X-ray diffraction stands alone in its ability to provide a complete and unambiguous three-dimensional picture. While NMR is essential for confirming chemical connectivity and relative stereochemistry, and MS is vital for verifying molecular weight and formula, neither can resolve the absolute configuration with the certainty of SCXRD. The crystallographic data, including precise bond lengths, bond angles, and the absolute stereochemistry derived from the Flack parameter, constitutes the most robust and authoritative evidence of the molecule's structure. In the rigorous context of pharmaceutical development, where absolute certainty is required, the effort to obtain a single crystal for X-ray analysis is a critical investment that validates the molecular foundation upon which all subsequent research is built.

References

  • Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry. (2024). Vertex AI Search.
  • Probert, M. R. (n.d.). Advanced crystallisation methods for small organic molecules. University of Southampton. [Link]

  • Wlodawer, A., et al. (n.d.). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. National Institutes of Health (NIH). [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia. [Link]

  • Mass spectrometry (MS) | Organic Chemistry II Class Notes. (n.d.). Fiveable. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

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A Comparative Guide to the Reactivity of Carbamate Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the judicious selection of protecting groups is paramount.[1] Carbamate protecting groups are a cornerstone for the temporary masking of amine functionalities due to their general stability and diverse deprotection strategies.[1][2][3] This guide provides an objective, data-supported comparison of the reactivity of commonly employed carbamate protecting groups, offering researchers, scientists, and drug development professionals a practical resource for optimizing their synthetic routes.

The Principle of Orthogonal Stability

The utility of different carbamate protecting groups is largely defined by their orthogonal stability profiles.[1] This principle allows for the selective removal of one protecting group in the presence of others, enabling the synthesis of complex molecules with multiple functional groups.[1][2][4][5] A well-designed protection strategy leverages these differential stabilities to achieve high yields and purity.[1] For instance, a Boc-protected amine can be deprotected under acidic conditions, while an Fmoc-protected amine on the same molecule would remain intact, requiring basic conditions for its removal.[2]

Comparative Reactivity Profiles of Common Carbamate Protecting Groups

The following sections detail the reactivity and deprotection mechanisms of the most frequently utilized carbamate protecting groups.

Boc (tert-butyloxycarbonyl)

The Boc group is one of the most common amine protecting groups, favored for its stability under a wide range of conditions and its clean, acid-labile deprotection.[4][6][7]

  • Deprotection Causality: The Boc group is removed under acidic conditions.[4][6][7] Protonation of the carbonyl oxygen or the ether oxygen of the carbamate facilitates the formation of a stable tert-butyl cation.[6][8] This intermediate can be trapped by a nucleophilic scavenger, or it can eliminate a proton to form isobutene gas.[8] The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[6][8]

  • Experimental Protocol - Boc Deprotection:

    • Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.[7][9]

    • Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][9] For TFA, it is often used neat or in a 1:1 mixture with DCM.[4][7]

    • Stir the reaction at room temperature. The reaction is usually complete within 30 minutes to a few hours.[7][9]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the acid and solvent under reduced pressure. The product is often obtained as the corresponding ammonium salt.

  • Mechanism Visualization:

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Cbz (benzyloxycarbonyl)

The Cbz group, also denoted as Z, is a classic amine protecting group that is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[4][10][11]

  • Deprotection Causality: The Cbz group is removed by catalytic hydrogenolysis.[10][11][12] In the presence of a palladium catalyst and a hydrogen source, the benzyl C-O bond is reductively cleaved to generate toluene and the unstable carbamic acid, which then decarboxylates to give the free amine.[10][11]

  • Experimental Protocol - Cbz Deprotection (Hydrogenolysis):

    • Dissolve the Cbz-protected compound in a suitable solvent like methanol, ethanol, or ethyl acetate.[11]

    • Add a palladium catalyst, typically 10% Palladium on carbon (Pd/C), at a loading of 5-10 mol%.[11]

    • Place the reaction mixture under an atmosphere of hydrogen gas (H₂), using a balloon or a hydrogenation apparatus.[11] Alternatively, transfer hydrogenation can be performed using a hydrogen donor like ammonium formate or formic acid.[11][12]

    • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

  • Mechanism Visualization:

Caption: Catalytic hydrogenolysis of a Cbz-protected amine.

Fmoc (9-fluorenylmethyloxycarbonyl)

The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS).[13][14][15] Its key advantage is its stability to acidic conditions, providing orthogonality to acid-labile groups like Boc.[13][14]

  • Deprotection Causality: The Fmoc group is cleaved under mild basic conditions, typically with a secondary amine such as piperidine.[13][14][16] The base abstracts the acidic proton on the fluorenyl ring, initiating an E1cB elimination mechanism.[13][15] This results in the formation of dibenzofulvene and the unstable carbamic acid, which decarboxylates to the free amine.[13][16] The dibenzofulvene byproduct is typically trapped by the amine base to prevent side reactions.[14][16]

  • Experimental Protocol - Fmoc Deprotection:

    • Treat the Fmoc-protected substrate with a solution of 20% piperidine in N,N-dimethylformamide (DMF).[4][14]

    • Stir the reaction at room temperature. Deprotection is usually rapid, often completing within minutes.

    • Monitor the reaction by observing the appearance of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.[14]

    • For solid-phase synthesis, the resin is washed extensively with DMF to remove the deprotection reagents and byproducts. For solution-phase, an aqueous workup is typically performed.

  • Mechanism Visualization:

Caption: Base-mediated deprotection of an Fmoc-protected amine.

Alloc (allyloxycarbonyl)

The Alloc group offers a unique deprotection strategy that is orthogonal to both acid- and base-labile groups. It is stable to a wide range of acidic and basic conditions.[12][17]

  • Deprotection Causality: The Alloc group is removed by palladium(0)-catalyzed allylic substitution.[12][18] A Pd(0) complex, such as tetrakis(triphenylphosphine)palladium(0), undergoes oxidative addition to the allyl group to form a π-allylpalladium(II) complex.[18] This complex is then attacked by a nucleophilic scavenger, regenerating the Pd(0) catalyst and releasing the carbamic acid, which decarboxylates.[12][18]

  • Experimental Protocol - Alloc Deprotection:

    • Dissolve the Alloc-protected compound in a suitable solvent like DCM or THF.

    • Add a palladium(0) catalyst, such as Pd(PPh₃)₄, and a nucleophilic scavenger. Common scavengers include morpholine, dimedone, or phenylsilane.[12][19]

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the reaction is typically worked up by filtration through silica gel to remove the palladium catalyst, followed by solvent evaporation.

  • Mechanism Visualization:

Caption: Pd(0)-catalyzed deprotection of an Alloc-protected amine.

Teoc (2-(trimethylsilyl)ethoxycarbonyl)

The Teoc group is stable under a variety of conditions, including hydrolysis and catalytic hydrogenolysis, but is specifically cleaved by fluoride ions.[20]

  • Deprotection Causality: The Teoc group is removed by fluoride-induced 1,2-elimination.[20] A fluoride source, such as tetrabutylammonium fluoride (TBAF), attacks the silicon atom, triggering a β-elimination that releases ethylene, carbon dioxide, the trimethylsilyl fluoride byproduct, and the free amine.[20]

  • Experimental Protocol - Teoc Deprotection:

    • Dissolve the Teoc-protected compound in a polar aprotic solvent like THF.

    • Add a solution of TBAF (typically 1 M in THF).

    • Stir the reaction at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup to remove the fluoride salts and purify the product by chromatography.

  • Mechanism Visualization:

Caption: Fluoride-induced deprotection of a Teoc-protected amine.

Quantitative Comparison of Deprotection Conditions

Protecting GroupDeprotection Reagent(s)Typical ConditionsStability Profile
Boc Strong acids (TFA, HCl)[6][7]DCM or neat, RT, 0.5-2 hStable to base, hydrogenolysis, and mild acid.
Cbz H₂, Pd/C; or transfer hydrogenation reagents[10][11][12]MeOH or EtOH, RT, 1-16 hStable to acid and base.
Fmoc 20% Piperidine in DMF[4][14]DMF, RT, <30 minStable to acid and hydrogenolysis.
Alloc Pd(PPh₃)₄, nucleophilic scavenger[12][18]DCM or THF, RT, 0.5-3 hStable to acid and base.
Teoc TBAF[20]THF, RT, 1-4 hStable to hydrolysis, hydrogenolysis, and most acidic/basic conditions.[20]

Conclusion

The selection of a carbamate protecting group is a critical decision in the design of a synthetic strategy. Understanding the distinct reactivity profiles and deprotection mechanisms of each group is essential for achieving orthogonality and maximizing the efficiency of complex molecule synthesis. This guide provides a foundational understanding to aid researchers in making informed choices based on the specific requirements of their synthetic targets.

References

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  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Chem-Station. (2019, February 5). Teoc Protecting Group. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(19), 3736–3740. [Link]

  • Wikipedia. (2023, November 29). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Wikipedia. (2023, October 24). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Polymers, 1(1), 316-331. [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

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  • ChemistryViews. (2022, May 15). New Carbamate Deprotection Complements Existing Methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Retrieved from [Link]

  • Mindl, J. (2000). Structure and Reactivity of Carbamates. Chemické Listy, 94(3). Retrieved from [Link]

  • Kovač, A., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 273–289. [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

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A Comparative Guide to the Predicted Biological Activity of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester and its Analogues as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the predicted biological activity of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester, a novel chemical entity with potential therapeutic applications. In the absence of direct published data for this specific compound, this document leverages established principles of medicinal chemistry and pharmacology to hypothesize its mechanism of action. We will explore its structural relationship to known monoamine reuptake inhibitors and provide detailed experimental protocols for researchers to validate this hypothesis. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics for central nervous system (CNS) disorders.

Introduction: The Cyclobutane Scaffold in Modern Drug Discovery

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a valuable scaffold in medicinal chemistry. Unlike more flexible acyclic or larger cycloalkane systems, the puckered, rigid conformation of the cyclobutane ring offers a unique advantage: it pre-organizes appended pharmacophoric groups in a defined spatial orientation. This conformational rigidity can lead to significant improvements in a drug candidate's potency, selectivity, and pharmacokinetic profile.[1] The metabolic stability of the cyclobutane core is another attractive feature, as it is less susceptible to enzymatic degradation compared to more common aliphatic chains.[1] These properties have led to the successful incorporation of cyclobutane rings in a variety of therapeutic agents, demonstrating their utility in creating structurally novel and effective drugs.

Hypothesized Biological Target: Monoamine Transporters

An analysis of the structure of this compound strongly suggests its potential as a monoamine reuptake inhibitor. Monoamine transporters (MATs) are a family of proteins that includes the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neurotransmission.[2]

The key structural features of the target compound that support this hypothesis are:

  • A Basic Nitrogen Atom: The methylamino group contains a secondary amine, which is a common feature in monoamine reuptake inhibitors. This amine can be protonated at physiological pH, allowing it to interact with key acidic residues (e.g., Aspartate) in the binding pocket of monoamine transporters.

  • A Lipophilic Moiety: The benzyl group provides a significant lipophilic character to the molecule, which is crucial for crossing the blood-brain barrier and for interacting with hydrophobic pockets within the transporter proteins.

  • The Cyclobutane Scaffold: As discussed, this rigid scaffold orients the amine and the carbamate group in a specific three-dimensional arrangement, which can confer selectivity for one or more of the monoamine transporters.

  • The Benzyl Carbamate Group: This group may act as a prodrug moiety. In vivo, esterases could cleave the carbamate to yield the corresponding primary or secondary amine, which is the active pharmacophore for many monoamine reuptake inhibitors. This prodrug strategy can be employed to improve oral bioavailability and pharmacokinetic properties.

Monoamine reuptake inhibitors are a cornerstone in the treatment of various psychiatric disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[3] Therefore, if this compound or its active metabolite functions as a monoamine reuptake inhibitor, it could be a valuable lead compound for the development of new CNS therapies.

Structure-Activity Relationship (SAR) and Comparative Analysis with Analogues

While direct analogues of this compound are not readily found in the literature, we can draw valuable insights from other classes of monoamine reuptake inhibitors that feature rigid scaffolds, such as bicyclo[2.2.1]heptanes.[4] The principles of SAR from these series can be extrapolated to predict how modifications to our target molecule might influence its activity and selectivity.

Key Structural Considerations for SAR:

  • The Amine Substituent: The presence of a methyl group on the nitrogen atom is a critical feature. In many series of monoamine reuptake inhibitors, the nature of the N-substituent profoundly impacts potency and selectivity. For instance, N-demethylation to the corresponding primary amine can alter the activity profile. It is hypothesized that smaller substituents like methyl are often preferred for DAT and NET inhibition, while larger substituents can shift selectivity towards SERT.

  • The Carbamate Group: The benzyl ester of the carbamate is likely a prodrug feature. Comparing the activity of the parent compound with its hydrolyzed (free amine) counterpart would be a crucial first step in any SAR study. Furthermore, varying the ester group (e.g., replacing benzyl with other aryl or alkyl groups) could modulate the rate of hydrolysis and, consequently, the pharmacokinetic profile.

  • Stereochemistry of the Cyclobutane Ring: The relative stereochemistry of the substituents on the cyclobutane ring (cis vs. trans) will have a significant impact on the molecule's three-dimensional shape and its ability to fit into the transporter's binding site. For many monoamine reuptake inhibitors, only one stereoisomer exhibits the desired biological activity.

  • The Phenyl Ring: Substitution on the benzyl ring of the carbamate could influence electronic properties and provide additional interaction points within the transporter binding pocket.

To illustrate the potential activity landscape, the following table summarizes the biological activities of representative monoamine reuptake inhibitors with rigid scaffolds.

Compound/Analogue SeriesScaffoldDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
Bicyclo[2.2.1]heptane Analogue 16d Bicyclo[2.2.1]heptane152.33.3[4]
Bicyclo[2.2.1]heptane Analogue 17d Bicyclo[2.2.1]heptane291.83.0[4]
RTI-113 Phenyltropane0.61324[3]
Milnacipran Cyclopropane>1000100200[3]

This table highlights that rigid scaffolds can indeed yield potent inhibitors of monoamine transporters. The bicyclo[2.2.1]heptane analogues, in particular, demonstrate that such structures can lead to "triple reuptake inhibitors" with high affinity for all three transporters.[4]

Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activity of this compound and its analogues, a series of in vitro assays are required. The following protocols describe standard methods for assessing the inhibition of monoamine transporters.

General Workflow for Screening

The following diagram illustrates a typical workflow for screening novel compounds for their activity as monoamine reuptake inhibitors.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Functional Characterization cluster_3 Lead Optimization synthesis Synthesis of Analogues purification Purification & QC synthesis->purification primary_assay Radioligand Binding Assay (hDAT, hNET, hSERT) purification->primary_assay functional_assay Uptake Inhibition Assay (IC50 Determination) primary_assay->functional_assay selectivity Selectivity Profiling functional_assay->selectivity sar SAR Studies selectivity->sar adme ADME/Tox Profiling sar->adme

Sources

A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise stereochemical assignment of substituted cyclobutanes is a critical step in understanding their physical properties, reactivity, and biological activity. The puckered, four-membered ring of cyclobutane gives rise to distinct cis and trans isomers that can exhibit profoundly different behaviors. This guide provides an in-depth spectroscopic comparison of these isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy to elucidate their unique structural fingerprints. The methodologies and experimental data presented herein are grounded in established scientific literature to ensure technical accuracy and practical applicability.

The Conformational Landscape of Substituted Cyclobutanes

Unlike the planar representation often depicted in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate torsional strain.[1] This puckering creates two distinct substituent positions: axial-like and equatorial-like. The dynamic equilibrium between these puckered conformations is a key factor influencing the spectroscopic properties of substituted cyclobutanes.

For 1,2-disubstituted cyclobutanes, the trans isomer typically prefers a di-pseudo-equatorial conformation to minimize steric hindrance. In contrast, the cis isomer is often more flexible, undergoing rapid ring flipping between two conformations where one substituent is pseudo-axial and the other is pseudo-equatorial.[2] In 1,3-disubstituted cyclobutanes, the cis isomer can often adopt a more stable di-pseudo-equatorial conformation, whereas the trans isomer is forced to have one pseudo-axial and one pseudo-equatorial substituent.[3] These conformational preferences are fundamental to interpreting their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Stereochemical Assignment

NMR spectroscopy is the most powerful and widely used technique for distinguishing between cis and trans isomers of substituted cyclobutanes. The key diagnostic parameters are proton (¹H) and carbon-13 (¹³C) chemical shifts (δ) and proton-proton coupling constants (J).

¹H NMR Spectroscopy: Unraveling Stereochemistry Through Coupling Constants

The magnitude of the vicinal proton-proton coupling constant (³JHH) is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[4] This dependence provides a robust method for differentiating cis and trans isomers.

In general, for 1,2-disubstituted cyclobutanes, the coupling constants between the protons on the substituted carbons (H1 and H2) differ significantly between the cis and trans isomers. The rigid di-pseudo-equatorial conformation of many trans isomers leads to a smaller H1-H2 dihedral angle and consequently a different coupling constant compared to the conformationally averaged coupling constant observed for the more flexible cis isomers.[2]

Table 1: Typical ¹H NMR Vicinal Coupling Constants for 1,2-Disubstituted Cyclobutanes

IsomerSubstituent OrientationTypical ³JHH (H1-H2) Range (Hz)
cispseudo-axial/pseudo-equatorial (flipping)4.6 - 11.5
transdi-pseudo-equatorial2.0 - 10.7

Note: These ranges are general and can be influenced by the nature of the substituents and the solvent.[4]

For example, in a study of cis- and trans-1,2-diphenylcyclobutane, the trans isomer, which is locked in a di-pseudo-equatorial conformation, showed a specific set of coupling constants that differed from the conformationally averaged values of the cis isomer.[5]

Chemical shifts also provide valuable clues. In 1,2-disubstituted cyclobutanes, the protons on the substituted carbons (H-1/H-2) in the trans isomer are often more shielded (shifted to a lower ppm value) compared to the cis isomer.[5] Conversely, for 1,3-disubstituted cyclobutanes, the opposite trend can be observed, with the protons on the substituted carbons in the cis isomer being more shielded.[5]

¹³C NMR Spectroscopy: A Complementary Perspective

While ¹H NMR is often more informative for stereochemical assignment through coupling constants, ¹³C NMR provides complementary data. The chemical shifts of the cyclobutane ring carbons are sensitive to the steric environment. In general, steric compression in the more crowded isomer can lead to an upfield shift (lower ppm) of the carbon signals. For instance, in 1,3-disubstituted cyclobutanes, the carbons bearing the substituents in the cis isomer may be shielded compared to the trans isomer due to greater steric interactions in the latter's pseudo-axial/pseudo-equatorial conformation.

Table 2: General Trends in ¹³C Chemical Shifts for Substituted Cyclobutanes

Isomer TypeGeneral Observation
1,2-DisubstitutedCarbons C1 and C2 in the cis isomer may be deshielded compared to the trans isomer.
1,3-DisubstitutedCarbons C1 and C3 in the cis isomer may be shielded compared to the trans isomer.

Note: These are general trends and can be substituent-dependent.

Vibrational Spectroscopy: A Tale of Molecular Symmetry

Infrared (IR) and Raman spectroscopy differentiate cis and trans isomers based on their molecular symmetry. According to group theory, molecules with higher symmetry exhibit fewer IR and Raman active vibrational modes. The center of symmetry present in many trans isomers of disubstituted cyclobutanes leads to the rule of mutual exclusion, where vibrations that are IR active are Raman inactive, and vice versa. The less symmetric cis isomers do not have this restriction, and many of their vibrations are both IR and Raman active.[6]

Key Vibrational Regions
  • Ring Puckering Modes: The low-frequency ring puckering vibrations, typically found in the far-IR and Raman spectra (below 400 cm⁻¹), are sensitive to the conformation and symmetry of the cyclobutane ring.[7]

  • C-X Stretching (X = Halogen, etc.): The stretching frequencies of bonds involving substituents can differ between isomers due to changes in bond polarity and the electronic environment.

  • Fingerprint Region (1500-600 cm⁻¹): This region contains a complex pattern of bending and stretching vibrations that are unique to the overall molecular structure, providing a distinct "fingerprint" for each isomer.

For example, in the vibrational spectra of cis- and trans-1,2-dichlorocyclobutane, the trans isomer (C2h symmetry) is expected to show fewer IR and Raman bands than the cis isomer (Cs symmetry).[8]

Experimental Protocols

NMR Spectroscopy for Stereochemical Analysis

A detailed protocol for acquiring and analyzing NMR spectra to differentiate between cis and trans isomers of substituted cyclobutanes is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified cyclobutane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.[4]

    • Ensure the sample is free from paramagnetic impurities which can cause line broadening.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

      • Optimize spectral width to cover all proton signals (typically 0-12 ppm).

      • Ensure sufficient acquisition time (2-4 seconds) for good resolution.[4]

      • For accurate coupling constant measurements, high digital resolution is required.

    • 2D NMR:

      • Perform a 2D Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivities within the cyclobutane ring.

      • Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space interactions, which can provide crucial information about the relative stereochemistry.

  • Data Analysis:

    • Process the 1D ¹H NMR spectrum to obtain high-resolution data.

    • Accurately measure the chemical shifts and coupling constants of the cyclobutane ring protons.

    • Analyze the COSY spectrum to confirm the assignment of coupled protons.

    • Interpret the NOESY/ROESY spectrum to identify through-space correlations that confirm the cis or trans relationship of the substituents. For example, a NOE between protons on two substituents would indicate a cis relationship.

Vibrational Spectroscopy Workflow
  • Sample Preparation:

    • IR Spectroscopy: Prepare the sample as a KBr pellet, a thin film on a salt plate (for liquids), or in a suitable solvent in an IR-transparent cell.

    • Raman Spectroscopy: Place the sample (solid or liquid) in a glass vial or capillary tube for analysis.

  • Data Acquisition:

    • Acquire the IR and Raman spectra over a wide spectral range (e.g., 4000-400 cm⁻¹ for mid-IR and 4000-50 cm⁻¹ for Raman).

    • Ensure a good signal-to-noise ratio by optimizing the number of scans.

  • Data Analysis:

    • Compare the number of bands in the IR and Raman spectra of the two isomers. The more symmetrical trans isomer will likely have fewer bands.

    • Look for the presence or absence of specific bands that are characteristic of each isomer based on their different symmetries and selection rules.

Visualization of Concepts

Diagram 1: Conformational Isomers of 1,2-Disubstituted Cyclobutane

cluster_cis Cis Isomer (Dynamic Equilibrium) cluster_trans Trans Isomer (Stable Conformation) cis1 Substituent 1: pseudo-axial Substituent 2: pseudo-equatorial cis2 Substituent 1: pseudo-equatorial Substituent 2: pseudo-axial cis1->cis2 Ring Flip trans Substituent 1: pseudo-equatorial Substituent 2: pseudo-equatorial

Caption: Conformational preferences of cis and trans 1,2-disubstituted cyclobutanes.

Diagram 2: NMR Analysis Workflow for Stereochemical Assignment

cluster_workflow NMR Analysis Workflow start Substituted Cyclobutane Isomer Mixture nmr_acq 1D & 2D NMR Data Acquisition (¹H, COSY, NOESY) start->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc analysis Spectral Analysis data_proc->analysis j_coupling Analyze ³JHH Coupling Constants analysis->j_coupling noe Analyze NOE Correlations analysis->noe chem_shift Analyze Chemical Shifts analysis->chem_shift decision Stereochemical Assignment j_coupling->decision noe->decision chem_shift->decision cis Cis Isomer decision->cis Specific J-values Presence of key NOEs trans Trans Isomer decision->trans Different J-values Absence of key NOEs

Caption: A workflow for the determination of cyclobutane stereochemistry using NMR spectroscopy.

Conclusion

The differentiation of cis and trans isomers of substituted cyclobutanes is a critical task in chemical research and drug development, and it can be reliably achieved through a combination of modern spectroscopic techniques. ¹H NMR spectroscopy, with its sensitivity to dihedral angles through coupling constants, stands out as the most definitive method. Vibrational spectroscopy, by probing molecular symmetry, offers a valuable complementary approach. By understanding the fundamental principles of cyclobutane conformation and applying the detailed experimental protocols outlined in this guide, researchers can confidently assign the stereochemistry of these important cyclic molecules.

References

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A Comparative Guide to the Pharmacokinetic Properties of Carbamate-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a profound understanding of a compound's pharmacokinetic profile is a cornerstone of successful therapeutic agent development. This guide offers an in-depth comparative analysis of the pharmacokinetic properties of carbamate-based compounds, juxtaposing them with relevant therapeutic alternatives. By delving into their absorption, distribution, metabolism, and excretion (ADME) profiles, this document aims to provide a robust framework for evaluating novel carbamate molecules and predicting their in vivo behavior.

The carbamate moiety (R-O-C(=O)NR'R''), a functional group structurally analogous to an amide bond, is a versatile scaffold in medicinal chemistry. Its incorporation into a molecule can significantly influence physicochemical properties, metabolic stability, and membrane permeability, thereby modulating the pharmacokinetic profile.[1][2] Unlike amides, carbamates often exhibit enhanced proteolytic stability, making them attractive replacements for peptides in drug design.[2] This guide will explore these nuances through direct comparisons of key carbamate drugs with their non-carbamate counterparts, supported by experimental data and detailed methodologies.

The Carbamate Advantage and Nuances: A Comparative Overview

The clinical application of carbamates spans a wide range of therapeutic areas, from neuroscience to oncology. Their pharmacokinetic behavior is often a key determinant of their clinical utility. This section provides a comparative look at the ADME properties of selected carbamate drugs against their therapeutic alternatives.

Cholinesterase Inhibitors: Carbamates vs. Non-Carbamates in Neurodegenerative Disease

In the management of Alzheimer's disease, cholinesterase inhibitors play a crucial role. This class of drugs includes both carbamates, such as rivastigmine and neostigmine , and non-carbamates like donepezil . Their mechanisms of action and pharmacokinetic profiles present a compelling case study for comparison.

Carbamates like rivastigmine act as "pseudo-irreversible" inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), forming a carbamylated enzyme complex that is hydrolyzed more slowly than the acetylated enzyme.[3] This contrasts with reversible, non-carbamate inhibitors like donepezil, which typically exhibit a shorter duration of action at the enzymatic level.

ParameterRivastigmine (Carbamate)Donepezil (Non-Carbamate)Neostigmine (Carbamate)Pyridostigmine (Carbamate)
Oral Bioavailability (F) ~36% (3 mg dose)[4]>90%Poor (<5%)[5][6]7.6 ± 2.4%[7]
Time to Peak (Tmax) ~1 hour (oral)[4]3-4 hours1-2 hours (oral)[8]1.7 hours[7]
Half-life (t½) ~1.5 hours (oral)[4]~70 hours50-90 minutes (IM)[9]1.78 ± 0.24 hours[7]
Protein Binding ~40%[4]~96%15-25%[8]Minimally bound
Metabolism Hydrolysis by cholinesterases[3]CYP2D6, CYP3A4Hydrolysis by cholinesterases, hepatic microsomal enzymes[10]Primarily renal excretion of unchanged drug
Excretion Primarily renal (metabolites)[4]Renal and fecal80% in urine within 24h (50% unchanged)[9]Primarily renal

Table 1: Comparative Pharmacokinetic Parameters of Cholinesterase Inhibitors.

The data reveals significant differences in the pharmacokinetic profiles. Donepezil's high oral bioavailability and long half-life allow for once-daily dosing. In contrast, the carbamates rivastigmine and neostigmine have lower oral bioavailability and shorter half-lives, often necessitating more frequent administration or alternative delivery systems like the rivastigmine transdermal patch to maintain therapeutic concentrations.[3][5] Pyridostigmine also exhibits low oral bioavailability.[7]

Antiepileptic Drugs: A Carbamate in Focus

Felbamate , a dicarbamate, stands out in the landscape of antiepileptic drugs. Its pharmacokinetic interactions with other antiepileptics, such as the non-carbamate phenytoin , are of significant clinical importance.

ParameterFelbamate (Carbamate)Phenytoin (Non-Carbamate)
Oral Bioavailability (F) >90%[11]Variable, dependent on formulation[12]
Time to Peak (Tmax) 3-5 hours[11]1.5-3 hours (therapeutic doses)[13]
Half-life (t½) 14-23 hours[11]Dose-dependent (saturable metabolism)
Protein Binding 22-25%[11]~90%
Metabolism Hepatic (CYP2E1, CYP3A4)[11]Hepatic (CYP2C9, CYP2C19) - Saturable[14]
Excretion 40-50% unchanged in urine[11]Primarily as metabolites in urine

Table 2: Comparative Pharmacokinetic Parameters of Antiepileptic Drugs.

Felbamate's linear pharmacokinetics up to high doses offer a degree of predictability in dosing.[15] However, its co-administration with phenytoin leads to a notable drug-drug interaction, where felbamate can increase phenytoin plasma concentrations, necessitating dose adjustments.[16]

Anxiolytics: The Carbamate Precursor to Benzodiazepines

Before the widespread adoption of benzodiazepines, carbamates like meprobamate were commonly prescribed for anxiety. A comparison with a classic benzodiazepine, diazepam , highlights the evolution of anxiolytic pharmacokinetics.

ParameterMeprobamate (Carbamate)Diazepam (Benzodiazepine)
Oral Bioavailability (F) Well absorbed[17]>90%[18]
Time to Peak (Tmax) 1-3 hours[17][19]1-1.5 hours[18]
Half-life (t½) 10-11 hours[17][20]20-50 hours (parent drug), longer for active metabolites
Protein Binding ~20%[17][20]98-99%
Metabolism Hepatic[17][19]Hepatic (CYP3A4, CYP2C19) to active metabolites[21]
Excretion Primarily as metabolites in urine[20]Primarily as metabolites in urine

Table 3: Comparative Pharmacokinetic Parameters of Anxiolytic Drugs.

Meprobamate has a shorter half-life compared to diazepam and its active metabolites, which contributes to a lower potential for accumulation but may require more frequent dosing.[17][21] The use of meprobamate has largely been superseded by benzodiazepines due to their wider therapeutic index.[3]

Pesticides: A Toxicological Perspective on Carbamates and Organophosphates

The pharmacokinetic differences between carbamate and organophosphate pesticides are critical in a toxicological context. Carbaryl (a carbamate) and parathion (an organophosphate) serve as illustrative examples.

ParameterCarbaryl (Carbamate)Parathion (Organophosphate)
Absorption Readily absorbed via oral, dermal, and inhalation routesReadily absorbed via all routes
Half-life (t½) 77 minutes (in rats)[1]51 minutes (IV in rats)[22]
Metabolism Rapid hydrolysis and oxidationOxidative desulfuration to the more toxic paraoxon, followed by hydrolysis
Excretion Rapidly excreted, primarily in urine[1]Primarily as metabolites in urine

Table 4: Comparative Pharmacokinetic Properties of Pesticides.

While both classes of compounds are readily absorbed, the key difference lies in their interaction with acetylcholinesterase. Carbamates cause a reversible inhibition, allowing for spontaneous reactivation of the enzyme. In contrast, organophosphates cause an irreversible phosphorylation of the enzyme, leading to a more prolonged and severe toxic effect.[23]

Experimental Protocols for Assessing Pharmacokinetic Properties

To ensure the scientific rigor of pharmacokinetic studies, standardized and validated experimental protocols are essential. This section details the methodologies for key in vivo and in vitro assays used to generate the data discussed in this guide.

In Vivo Pharmacokinetic Study in Rodents (Oral Gavage)

This protocol outlines a typical single-dose pharmacokinetic study in rats to determine key parameters following oral administration.

Objective: To determine the plasma concentration-time profile and calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) of a test compound after a single oral dose.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals are acclimatized for at least one week before the study.

  • Housing and Diet: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water. They are fasted overnight before dosing.[2]

  • Dose Formulation and Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water). A single dose is administered via oral gavage at a specific volume (e.g., 5 mL/kg).[24]

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[24] Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound in plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters using non-compartmental analysis software.

G cluster_pre Pre-Study cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Gavage Dosing Fasting->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis Microsomes Prepare Microsome Suspension Mix Combine Microsomes, Compound, and Buffer Microsomes->Mix Compound Prepare Test Compound Stock Compound->Mix Initiate Add NADPH to Start Reaction (37°C) Mix->Initiate Sample Sample at Time Points Initiate->Sample Terminate Terminate Reaction (Cold Solvent) Sample->Terminate Process Centrifuge and Collect Supernatant Terminate->Process Quantify LC-MS/MS Quantification Process->Quantify Calculate Calculate t½ and CLint Quantify->Calculate

Workflow for an in vitro metabolic stability assay.
Caco-2 Permeability Assay

This in vitro model is widely used to predict the intestinal absorption of drugs.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, an indicator of intestinal permeability.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to form a differentiated monolayer with tight junctions. [25]2. Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker (e.g., mannitol).

  • Transport Study: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. [26]4. Sampling: Samples are taken from the receiver compartment (B or A) at specified time intervals (e.g., 30, 60, 90, and 120 minutes). [27]5. Analysis: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

G cluster_culture Cell Culture cluster_exp Experiment cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days to form monolayer Seed->Differentiate Integrity Verify Monolayer Integrity (TEER) Differentiate->Integrity Dose Add Test Compound to Donor Side Integrity->Dose Sample Sample from Receiver Side Dose->Sample Quantify LC-MS/MS Analysis of Samples Sample->Quantify Calculate Calculate Papp Value Quantify->Calculate

Workflow for a Caco-2 permeability assay.

Conclusion

The carbamate scaffold offers medicinal chemists a valuable tool to modulate the pharmacokinetic properties of drug candidates. As demonstrated in this guide, the introduction of a carbamate moiety can lead to significant changes in a compound's ADME profile, influencing its clinical utility. The comparative data presented herein underscores the importance of a thorough pharmacokinetic evaluation in drug development. By understanding the interplay between chemical structure and in vivo behavior, researchers can more effectively design and select carbamate-based compounds with optimal therapeutic potential. The provided experimental protocols serve as a foundation for conducting these critical studies with scientific rigor and integrity.

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A Senior Application Scientist's Guide to the Comparative Analysis of Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth comparative guide on the analytical methodologies for carbamate pesticides. As researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for generating accurate, reliable, and defensible data. Carbamates, a widely used class of pesticides, present unique analytical challenges, primarily due to their thermal lability.[1][2] This guide moves beyond a simple listing of methods to provide a foundational understanding of the causality behind experimental choices, empowering you to design robust and self-validating analytical systems.

This document synthesizes data from established protocols and peer-reviewed studies to compare the primary chromatographic techniques used for carbamate analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We will explore the intricacies of sample preparation, delve into detailed experimental protocols, and present a clear comparison of performance to guide your method development and selection process.

Core Analytical Strategies: A Comparative Overview

The primary challenge in carbamate analysis is their tendency to degrade at elevated temperatures.[2][3] This fundamental characteristic dictates the suitability of different chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Thermally Labile Compounds

HPLC is the most common and robust technique for analyzing carbamates precisely because it is performed at or near ambient temperatures, thus avoiding thermal degradation.[2][4] Its suitability for polar and non-volatile compounds makes it an ideal choice for the diverse range of carbamate structures.[4][5]

  • Mechanism & Causality: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. By operating at low temperatures, the integrity of the carbamate structure is preserved throughout the separation process. The choice of stationary phase (e.g., C18) and mobile phase composition allows for the fine-tuning of selectivity for various carbamates.[2]

  • Detection Techniques:

    • Post-Column Derivatization with Fluorescence Detection (FLD): This is a classic and highly sensitive approach outlined in official methods like U.S. EPA Method 531.2.[6][7] After the carbamates are separated on the column, they are hydrolyzed with a base to form methylamine. This product then reacts with o-phthalaldehyde (OPA) to create a highly fluorescent derivative, which is then detected.[8] This two-step post-column reaction provides excellent sensitivity and selectivity, as only compounds that form methylamine upon hydrolysis will produce a signal.

    • Mass Spectrometry (LC-MS/MS): The coupling of HPLC with tandem mass spectrometry has become the gold standard for pesticide residue analysis.[6][9] LC-MS/MS offers unparalleled sensitivity and specificity. It allows for the simultaneous quantification (using modes like Multiple Reaction Monitoring - MRM) and confirmation of analyte identity by analyzing the mass-to-charge ratio of the parent molecule and its characteristic fragment ions.[9][10] This eliminates the need for post-column derivatization and provides a higher degree of confidence in the results.[9]

Gas Chromatography (GC): Navigating the Thermal Stability Challenge

Direct GC analysis of carbamates is challenging, as the high temperatures of conventional split/splitless injectors (often ≥250°C) cause the N-methylcarbamates to decompose into their corresponding phenols and methylisocyanate.[1][3] However, with specific modifications and approaches, GC can be a viable, high-resolution technique.

  • Mechanism & Causality: GC separates compounds based on their volatility and interaction with a stationary phase within a long capillary column. To prevent degradation, the exposure of carbamates to high temperatures must be minimized.

  • Key Adaptations for Carbamate Analysis:

    • Cold On-Column Injection: This technique involves injecting the liquid sample directly onto the column at a low initial oven temperature, below the boiling point of the solvent.[3][11] The temperature is then ramped up. This avoids the hot injection port altogether, preventing thermal degradation before the separation process begins.[3]

    • Temperature-Programmable Injectors (SPI): These injectors allow for a gentle, programmed increase in temperature, vaporizing the sample in a more controlled manner to minimize degradation.[1]

    • Derivatization: Carbamates can be chemically converted into more thermally stable derivatives before GC analysis. For example, trifluoroacetylation (TFA) of the N-methyl group creates a derivative that is more amenable to GC analysis.[12]

    • Fast GC: Using shorter columns, higher carrier gas flow rates, and very fast temperature programming rates can reduce the time the analyte spends at high temperatures, thereby minimizing on-column degradation.[3][11]

  • Detection Techniques:

    • Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective and sensitive for nitrogen-containing compounds like carbamates, making it a cost-effective choice for targeted analysis.[8][13]

    • Mass Spectrometry (GC-MS): Provides definitive identification of analytes and their degradation products, which can be useful in method development to confirm that decomposition is being controlled.[1][14]

Supercritical Fluid Chromatography (SFC): The High-Speed Alternative

SFC bridges the gap between GC and LC, using a supercritical fluid (typically CO2) as the mobile phase. It offers a unique selectivity and is inherently 3-5 times faster than reversed-phase LC due to the higher diffusion coefficients of solutes in supercritical fluids.[8]

  • Mechanism & Causality: SFC separates compounds based on their partitioning between the supercritical fluid mobile phase and a stationary phase. It is considered a normal-phase technique, providing an alternative selectivity to the more common reversed-phase LC methods.[8] The low viscosity of the mobile phase allows for high flow rates without generating excessive backpressure, leading to rapid analyses.[15]

  • Detection Techniques: SFC is compatible with many detectors used in both LC and GC, including UV, NPD, and Mass Spectrometry (SFC-MS).[8][15][16] The ability to use the NPD provides selectivity for nitrogen-containing carbamates without derivatization.[8]

Performance Metrics: A Head-to-Head Comparison

The choice of analytical method often depends on a balance of performance characteristics, sample matrix, and available resources.

Parameter HPLC-FLD (Post-Column) LC-MS/MS GC-NPD/MS (with Cold Injection) SFC-NPD/MS
Sensitivity Very HighExcellent (Highest)HighHigh
Limits of Detection (LOD) Sub-µg/L range0.2–2.0 µg/kg[9]4–10 ppb (µg/L)[13]As low as 110 ppt (ng/L)[8][15]
Selectivity High (due to specific reaction)Excellent (Highest)High (NPD is selective)High (NPD is selective)
Speed of Analysis Moderate (~20-30 min)[2]Fast (<10 min)[2]Fast (<15 min)[3]Very Fast (<10 min)[8][15]
Thermal Lability No issueNo issueMajor concern, requires special techniquesLess concern than GC
Matrix Compatibility GoodExcellentGood, but complex matrices can be challengingGood, especially with SFE[16]
Cost & Complexity Moderate (requires post-column pump)High (instrument cost)ModerateModerate to High
Confirmation Ability Limited (retention time based)Excellent (mass fragments)Good (with MS)Good (with MS)

Sample Preparation: The Critical First Step

Accurate analysis is impossible without effective sample preparation to extract the target analytes from the sample matrix and remove interferences.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become the industry standard for pesticide residue analysis in food and agricultural products.[17] It involves an initial extraction with an organic solvent (typically acetonitrile) in the presence of salts, followed by a "cleanup" step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components like fats, sugars, and pigments.[6][9]

  • Causality: Acetonitrile is used for its ability to efficiently extract a wide range of pesticides, including polar carbamates. The addition of salts like magnesium sulfate and sodium acetate induces phase separation between the aqueous and organic layers, driving the pesticides into the acetonitrile layer. The d-SPE cleanup step uses specific sorbents like Primary Secondary Amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences like fats.[9]

Solid-Phase Extraction (SPE)

SPE is the most widely used technique for extracting and preconcentrating carbamates from aqueous samples like drinking or environmental water.[4][18] The water sample is passed through a cartridge containing a solid sorbent (e.g., C18, polymeric) that retains the carbamates. Interfering compounds are washed away, and the carbamates are then eluted with a small volume of an organic solvent.[4]

Visualizing the Analytical Workflow

Diagrams help clarify the sequence of operations in complex analytical procedures.

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE (d-SPE) Cleanup cluster_analysis Step 3: Final Analysis A 1. Weigh 15g Homogenized Sample into 50mL Centrifuge Tube B 2. Add 15mL Acetonitrile (+1% Acetic Acid) A->B C 3. Add QuEChERS Extraction Salts (e.g., MgSO4, NaOAc) B->C D 4. Shake Vigorously (1 min) C->D E 5. Centrifuge (e.g., 4000 rpm, 5 min) D->E F 6. Transfer Aliquot of Supernatant to d-SPE Tube E->F Collect Acetonitrile Layer G 7. d-SPE Tube contains Cleanup Sorbents (e.g., PSA, C18, MgSO4) H 8. Vortex and Centrifuge I 9. Transfer Cleaned Extract H->I Collect Final Extract J 10. Filter (0.22 µm) I->J K 11. Inject into LC-MS/MS or GC-MS J->K Analytical_Comparison cluster_LC LC-MS/MS Pathway cluster_GC GC Pathway Sample Sample (e.g., Fruit, Water) Prep_LC Sample Prep (QuEChERS / SPE) Sample->Prep_LC Prep_GC Sample Prep (LLE / SPE) Sample->Prep_GC LC HPLC Separation (e.g., C18 column) Prep_LC->LC MSMS Tandem MS Detection (MRM Mode) LC->MSMS Data_LC Data Analysis (Quantification & Confirmation) MSMS->Data_LC Injection Specialized Injection (Cold On-Column) Prep_GC->Injection GC GC Separation (Capillary Column) Injection->GC Detector_GC Selective Detection (NPD or MS) GC->Detector_GC Data_GC Data Analysis (Quantification) Detector_GC->Data_GC

Caption: Comparative analytical workflows for carbamates.

Experimental Protocols

These protocols are provided as a validated starting point. Individual laboratories must perform their own validation according to regulatory guidelines.

Protocol 1: QuEChERS Sample Preparation for Carbamates in Produce
  • Objective: To extract and clean up carbamate residues from a fruit or vegetable matrix prior to chromatographic analysis.

  • Methodology:

    • Homogenization: Weigh 15 g (± 0.1 g) of a thoroughly homogenized sample into a 50 mL polypropylene centrifuge tube. [6]For quality control, prepare a matrix blank and a spiked sample at a known concentration.

    • Extraction: Add 15 mL of acetonitrile containing 1% acetic acid to the sample tube. Cap and vortex for 1 minute. The acetic acid helps to stabilize certain base-sensitive pesticides.

    • Salting-Out: Add a pre-packaged salt mixture (e.g., 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate). The magnesium sulfate absorbs excess water, while the salts induce phase separation. [6] 4. Shaking & Centrifugation: Immediately cap the tube and shake vigorously by hand for 1 minute. This ensures the sample is fully dispersed and partitioning is complete. Centrifuge the tube at ≥4000 rpm for 5 minutes. [6] 5. Dispersive SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO4, 150 mg PSA, 150 mg C18).

    • Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at ≥4000 rpm for 5 minutes.

    • Collection: The resulting supernatant is the final, cleaned extract. Transfer an aliquot into an autosampler vial for analysis. If not analyzing immediately, add a stabilizing agent (e.g., formic acid to a final concentration of 0.1%) and store at low temperature.

Protocol 2: LC-MS/MS Analysis of Carbamates
  • Objective: To separate, quantify, and confirm the identity of carbamate pesticides in a prepared sample extract.

  • Instrumentation:

    • LC System: Agilent 6460 Triple Quadrupole LC/MS or equivalent. [6] * Column: Waters BEH C18 or Agilent Poroshell 120 Bonus-RP (e.g., 2.1 x 100 mm, 1.8 µm). [6][9]A column designed specifically for carbamates can also provide faster analysis. [2]* Methodology:

    • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate.

    • Mobile Phase B: Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate.

    • Gradient Program:

      • Start at 5% B.

      • Linear ramp to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2-5 µL.

    • MS/MS Detection:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Scan Mode: Dynamic Multiple Reaction Monitoring (MRM).

      • MRM Transitions: For each target carbamate, optimize at least two transitions (a quantifier and a qualifier) by infusing a standard solution. For example, for Carbofuran (m/z 222.1), a quantifier transition might be 222.1 -> 165.1 and a qualifier 222.1 -> 123.1.

      • Data Analysis: Quantify using the primary transition and confirm identity using the ion ratio of the qualifier to the quantifier transition, which must be within a specified tolerance of the ratio observed for a pure standard.

Conclusion: Selecting the Right Method

The analytical landscape for carbamate analysis offers several robust options, each with distinct advantages.

  • For regulatory compliance and high-throughput screening of food matrices, LC-MS/MS combined with QuEChERS sample preparation is the unequivocal method of choice. Its superior sensitivity, selectivity, and confirmatory power provide the most reliable and defensible data. [9]* For laboratories focused on water analysis without access to MS, HPLC with post-column derivatization and fluorescence detection remains a highly sensitive and validated technique. [7]* GC should only be considered when LC is not an option and appropriate instrumentation (e.g., cold on-column inlet) and expertise are available to manage the thermal lability of carbamates. [3][11]* SFC presents an exciting opportunity for high-speed analysis, particularly for labs looking to increase throughput and reduce solvent consumption, offering an orthogonal separation mechanism to traditional RPLC. [8] Ultimately, the optimal method is one that is fit for purpose—meeting the required detection limits, validated for the specific sample matrices, and aligned with the laboratory's technical capabilities and resources.

References

  • Howard, A. L., & Taylor, L. T. (1991). Analysis of Carbamate Pesticides by Packed Column Supercritical Fluid Chromatography. Journal of Chromatographic Science, 29(4), 142-148. [Link]

  • Wang, F., & Haginaka, J. (2001). Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection. Journal of Agricultural and Food Chemistry, 49(8), 3655-3661. [Link]

  • Agilent Technologies. (2004). Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector. Agilent Application Note. [Link]

  • Juhler, R. K. (1998). Integrated SFE/SFC/MS System for the Analysis of Pesticides in Animal Tissues. Journal of Agricultural and Food Chemistry, 46(6), 2346-2350. [Link]

  • Cortés-Aguado, S., et al. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Journal of Separation Science, 28(16), 2130-2138. [Link]

  • ProQuest. (1996). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. ProQuest Dissertations Publishing. [Link]

  • Howard, A. L., & Taylor, L. T. (1991). Analysis of Carbamate Pesticides by Packed Column Supercritical Fluid Chromatography. Journal of Chromatographic Science, 29(4), 142-148. [Link]

  • Juhler, R. K. (1998). Integrated SFE/SFC/MS System for the Analysis of Pesticides in Animal Tissues. Journal of Agricultural and Food Chemistry, 46(6), 2346-2350. [Link]

  • Soriano, J. M., et al. (2001). Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. Critical Reviews in Analytical Chemistry, 31(1), 19-40. [Link]

  • Wang, F., & Haginaka, J. (2001). Fast gas chromatography analysis of N-carbamates with cold on-column injection. Journal of Agricultural and Food Chemistry, 49(8), 3655-3661. [Link]

  • Mthombeni, J. Q., et al. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Molecules, 27(3), 618. [Link]

  • Soriano, J. M., et al. (2001). Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. Critical Reviews in Analytical Chemistry, 31(1), 19-40. [Link]

  • Han, L., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2515. [Link]

  • ResearchGate. (2018). Comparative study between the published analysis methods for carbamates. Table from: Quantification and Confirmation of Fifteen Carbamate Pesticide Residues.... [Link]

  • Waters Corporation. (n.d.). Carbamate Analysis Kits for Food & Environmental Testing. [Link]

  • U.S. Environmental Protection Agency. (1989). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]

  • Mthombeni, J. Q., et al. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Molecules, 27(3), 618. [Link]

  • Liu, M., et al. (2005). Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1097(1-2), 183-187. [Link]

  • U.S. Environmental Protection Agency. (1984). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. [Link]

  • Fu, R., & Zhai, A. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Agilent Technologies Application Note. [Link]

  • Restek Corporation. (2016). Effective Analysis Carbamate Pesticides. Separation Science. [Link]

  • IntechOpen. (2022). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. [Link]

  • ResearchGate. (2015). Supercritical fluid extraction for some carbamate insecticides in potatoes samples, with HPLC/fluorescence determination and HPLC/mass spectrometry confirmation. [Link]

  • López-Elías, J., et al. (2024). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Applied Sciences, 14(3), 1184. [Link]

  • U.S. Geological Survey. (1991). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse. [Link]

  • ResearchGate. (2007). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. [Link]

  • Agilent Technologies. (2014). Analytical Challenges for Pesticide Residue Analysis in Food. Agilent White Paper. [Link]

  • Japan International Research Center for Agricultural Sciences (JIRCAS). (n.d.). Method for the Residue Determination of Carbamate Pesticides in Crops. [Link]

  • Lehotay, S. J., & Chen, Y. (2020). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Foods, 9(10), 1438. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

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For distribution to: Researchers, scientists, and drug development professionals.

Introduction

In the synthesis of novel pharmaceutical intermediates, the rigorous assessment of purity is a cornerstone of drug development, ensuring safety, efficacy, and reproducibility. This guide provides a comprehensive comparison of analytical techniques for determining the purity of a synthesized batch of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester (Molecular Formula: C13H18N2O2, Molecular Weight: 234.3 g/mol ).[1][2][3] We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their strengths and limitations in the context of this specific carbamate compound. Our approach emphasizes a multi-faceted, orthogonal strategy, as no single technique can provide a complete purity profile.

The Importance of Orthogonal Purity Assessment

Relying on a single analytical method for purity determination can be misleading. An impurity may co-elute with the main peak in chromatography, have a similar mass-to-charge ratio in mass spectrometry, or its signals may be masked in an NMR spectrum. By employing a combination of techniques that rely on different physicochemical principles—an orthogonal approach—we can build a more complete and trustworthy picture of the sample's purity. For a molecule like this compound, a combination of chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy is essential.

Comparative Analysis of Key Purity Assessment Techniques

We will now explore the most relevant analytical techniques for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For carbamates, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.[4][5] The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Strengths for this Application:

  • High Resolving Power: Capable of separating closely related impurities from the main compound.

  • Quantitative Accuracy: Provides precise and reproducible quantification of the main component and impurities.[6]

  • Versatility: A wide range of column chemistries and mobile phase compositions can be optimized for the specific compound.

Limitations:

  • Requires a Chromophore: Detection (typically UV) requires the analyte to absorb light. The benzyl group in our target molecule makes it suitable for UV detection.

  • Co-elution Risk: Structurally similar impurities may not be fully resolved from the main peak.

  • Does not provide structural information: HPLC alone cannot identify the chemical structure of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.[7][8][9] For purity assessment, quantitative NMR (qNMR) can be used to determine the concentration of the analyte against a certified internal standard.

Strengths for this Application:

  • Structural Elucidation: Provides definitive structural confirmation of the synthesized compound.[10][11]

  • Identification of Impurities: Can identify and quantify impurities, even those that are structurally related to the main compound.[10]

  • Primary Ratio Method: qNMR is a primary analytical method, meaning it does not require a reference standard of the analyte itself for quantification.

Limitations:

  • Lower Sensitivity: Compared to HPLC, NMR is generally less sensitive for detecting trace impurities.

  • Signal Overlap: In complex mixtures, signals from different components can overlap, making interpretation challenging.

  • Requires Soluble Samples: The sample must be soluble in a suitable deuterated solvent.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[12] It is a highly sensitive technique used to confirm the molecular weight of the synthesized compound and to identify potential impurities based on their mass.[13][14][15]

Strengths for this Application:

  • High Sensitivity: Capable of detecting very low levels of impurities.

  • Molecular Weight Confirmation: Provides an accurate determination of the molecular weight of the target compound.[13][15]

  • Coupling with Chromatography (LC-MS): When coupled with HPLC, it provides both separation and mass information, allowing for the identification of co-eluting impurities.[14][16]

Limitations:

  • Isomeric Differentiation: Cannot distinguish between isomers (compounds with the same molecular formula but different structures).

  • Ionization Efficiency: Different compounds may ionize with varying efficiencies, making direct quantification challenging without appropriate standards.

  • Fragmentation Complexity: Interpretation of fragmentation patterns can be complex.

Elemental Analysis

Principle: Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound.[17] The experimental percentages are then compared to the theoretical values calculated from the molecular formula.[18][19][20][21]

Strengths for this Application:

  • Fundamental Purity Check: Provides a fundamental assessment of the compound's elemental composition.

  • Detects Inorganic Impurities: Can indicate the presence of inorganic impurities that may not be detected by other methods.

Limitations:

  • Not a Standalone Method: Does not provide information about organic impurities with similar elemental compositions.

  • Requires High Purity: The sample must be highly pure for the results to be meaningful.

  • Less Informative for Complex Mixtures: Not suitable for analyzing complex mixtures of impurities.

Data Summary and Comparison

Analytical TechniquePrinciple of Purity AssessmentStrengthsLimitations
HPLC Peak area percentageHigh resolution, quantitative accuracyRequires chromophore, potential co-elution
NMR Spectroscopy Quantitative analysis against an internal standardStructural confirmation, identifies impuritiesLower sensitivity, potential signal overlap
Mass Spectrometry Detection of ions with different m/z ratiosHigh sensitivity, molecular weight confirmationCannot distinguish isomers, variable ionization
Elemental Analysis Comparison of experimental vs. theoretical elemental compositionFundamental purity check, detects inorganic impuritiesNot informative for organic impurities, requires high purity

Experimental Protocols

Workflow for Comprehensive Purity Assessment

Purity_Assessment_Workflow Start Synthesized Compound HPLC HPLC Analysis (Purity & Impurity Profile) Start->HPLC NMR NMR Spectroscopy (Structure & Purity) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS EA Elemental Analysis (Elemental Composition) Start->EA LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS Decision Purity Meets Specification? HPLC->Decision NMR->Decision MS->LCMS MS->Decision EA->Decision LCMS->Decision Pass Release Batch Decision->Pass Yes Fail Further Purification Decision->Fail No

Caption: Orthogonal workflow for purity assessment.

Detailed Protocol: HPLC Purity Determination
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Prepare a sample solution at the same concentration.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Detailed Protocol: ¹H NMR for Structural Confirmation and Purity
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized compound.

    • Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).

    • Add a known amount of a certified internal standard (e.g., dimethyl sulfone).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

    • Set a relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full relaxation for quantitative analysis.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the compound and the internal standard.

    • Calculate the purity based on the integral ratios and the known masses of the compound and the internal standard.

    • Assign the chemical shifts to the respective protons in the molecule to confirm the structure.

Interpreting the Results: A Holistic View

The final purity assessment should be a synthesis of the data from all techniques.

Data_Integration cluster_Data Analytical Data cluster_Interpretation Interpretation HPLC_Data HPLC Chromatogram (Peak Areas) Purity_Value Quantitative Purity (e.g., 99.5%) HPLC_Data->Purity_Value Impurity_Profile Impurity Identification & Quantification HPLC_Data->Impurity_Profile NMR_Data NMR Spectrum (Integrals, Chemical Shifts) NMR_Data->Purity_Value Structure_Confirmation Structural Identity Confirmed NMR_Data->Structure_Confirmation NMR_Data->Impurity_Profile MS_Data Mass Spectrum (m/z values) MS_Data->Structure_Confirmation MS_Data->Impurity_Profile EA_Data Elemental Analysis (%C, %H, %N) EA_Data->Structure_Confirmation Final_Assessment Final Purity Assessment Purity_Value->Final_Assessment Structure_Confirmation->Final_Assessment Impurity_Profile->Final_Assessment

Caption: Integration of data for a final purity assessment.

For instance, a peak in the HPLC chromatogram can be correlated with a specific mass from the LC-MS data. NMR can then be used to elucidate the structure of that impurity if it is present in sufficient quantity. Elemental analysis provides a final check on the overall elemental composition.

Conclusion

The assessment of purity for a synthesized pharmaceutical intermediate like this compound requires a rigorous, multi-technique approach. By leveraging the complementary strengths of HPLC, NMR, Mass Spectrometry, and Elemental Analysis, researchers can confidently establish the purity profile of their compound. This comprehensive understanding is not merely a quality control measure; it is a critical component of robust and reproducible scientific research and drug development.

References

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

  • MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007, February). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • Herbert, P., Santos, L., Bastos, M., Barros, P., & Alves, A. (2002). New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. Journal of Food Science, 67(5), 1616-1620.
  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Wong-ek, K., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 11957-11968.
  • LibreTexts Chemistry. (2022, July 4). Determining Empirical and Molecular Formulas. Retrieved from [Link]

  • ResolveMass. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]

  • Ueji, M., & Kanazawa, J. (n.d.). Method for the Residue Determination of Carbamate Pesticides in Crops. Japan International Research Center for Agricultural Sciences. Retrieved from [Link]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Journal of Analytical Chemistry, 70(13), 1536-1552.
  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Sterling Pharma Solutions. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, July 31). Calculating Empirical Formulas for Compounds. Retrieved from [Link]

  • Li, M., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2538.
  • Taylor & Francis Group. (n.d.). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]

  • Rocchetti, M., et al. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 27(19), 6524.
  • Professor Dave Explains. (2015, August 4). Elemental Analysis: Empirical and Molecular Formulas [Video]. YouTube. Retrieved from [Link]

  • Technology Networks. (2023, May 19). Mass Spectrometry: A Powerful Analytical Tool in Biopharma. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzyl trans-N-[3-(methylamino)cyclobutyl]carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). US3966749A - Novel synthesis of optically active m-acyloxy-α-[(methylamino)methyl]benzyl alcohols, the pharmaceutically acceptable acid addition salts thereof and intermediate useful in the preparation thereof.
  • Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl-)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester, a compound belonging to the carbamate ester class. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to provide clarity and ensure compliance.

The core principle of chemical waste management is to handle and dispose of substances with a thorough understanding of their potential hazards. As a carbamate derivative, this compound requires careful handling due to the potential toxicity associated with this class of compounds. Carbamates are known to be mechanistically similar to organophosphates in their toxicological action, although they are reversible inhibitors of acetylcholinesterase.[1] Therefore, all waste containing this compound must be treated as hazardous.

Immediate Safety and Hazard Assessment

Table 1: Hazard Profile and Disposal Considerations

PropertyInferred Value/InformationHazard Class ConsiderationDisposal Pathway
Chemical FamilyCarbamate Ester, Secondary AmineCarbamate toxicitySegregated Hazardous Waste
Physical FormLikely a solidN/ASolid Hazardous Waste
ToxicityCarbamates can be toxic.[1] Benzyl carbamate may be harmful if swallowed or inhaled and cause skin/eye irritation.[2][3]Acute Toxicity, Skin/Eye IrritantDo not dispose of in regular trash or sewer.[4][5]
DecompositionThermal decomposition may produce irritating and toxic gases, including nitrogen oxides and carbon oxides.[6][7]N/AIncineration by a licensed facility is the preferred method.[8]

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe segregation, collection, and disposal of waste containing this compound.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. Before handling the compound or its waste, ensure you are wearing:

  • Gloves: Nitrile or neoprene gloves provide adequate protection. Latex gloves are not sufficient for handling insecticides and related compounds.[1]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

Waste Segregation at the Point of Generation

Proper segregation is the foundation of safe and compliant chemical waste disposal.[4] Never mix incompatible waste streams.

  • Solid Waste:

    • Collect un-reusable solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and absorbent materials from spill cleanups in a designated, leak-proof hazardous waste container.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9]

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect it in a separate, labeled hazardous waste container designated for the specific solvent waste stream (e.g., "Halogenated Organic Solvents," "Non-halogenated Organic Solvents").

    • Do not mix aqueous solutions with organic solvent waste.[8] Aqueous waste should be collected in a designated "Aqueous Hazardous Waste" container.

    • Wastes must NOT be intentionally diluted to meet sewer disposal requirements.[5]

  • Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, methanol).[5]

    • The rinseate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste.[5]

    • After triple-rinsing, the container labels should be defaced, and the container can then be disposed of as regular trash or recycled, depending on institutional policy.[5]

The following diagram illustrates the decision-making process for waste segregation.

WasteSegregation Start Waste Generation (this compound) IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Collect in Labeled 'Solid Hazardous Waste' Container IsSolid->SolidWaste Yes IsEmptyContainer Is it an empty container? IsLiquid->IsEmptyContainer No LiquidWaste Collect in Labeled 'Liquid Hazardous Waste' (Segregate by Solvent) IsLiquid->LiquidWaste Yes TripleRinse Triple-Rinse with Appropriate Solvent IsEmptyContainer->TripleRinse Yes CollectRinseate Collect Rinseate as Liquid Hazardous Waste TripleRinse->CollectRinseate DisposeContainer Deface Label & Dispose of Container as Non-Hazardous Trash CollectRinseate->DisposeContainer

Caption: Waste Segregation Workflow for this compound.

Storage of Hazardous Waste

Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs), which are at or near the point of generation.[9]

  • Container Requirements: Containers must be in good condition, compatible with the waste, and kept securely closed except when adding waste.[4]

  • Labeling: All containers must be clearly labeled with "Hazardous Waste" and the identity of the contents.[9]

  • Storage Limits: Do not exceed 55 gallons of hazardous waste in an SAA.[5][9]

Final Disposal

The ultimate disposal of hazardous waste must be conducted by a licensed and reputable hazardous waste contractor.

  • Incineration: For carbamate compounds, high-temperature incineration at a permitted facility is the recommended disposal method to ensure complete destruction.[8]

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of full waste containers. Ensure all waste is properly documented in your laboratory's waste log.[8]

Emergency Procedures: Spills and Decontamination

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

Spill Cleanup
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • PPE: Don appropriate PPE before re-entering to clean the spill.

  • Containment: For solid spills, carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust. For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it into the solid hazardous waste container.[10]

  • Decontaminate: Clean the spill area thoroughly.

Decontamination
  • Personnel: If the compound comes into contact with skin, promptly and thoroughly wash the affected area with soap and water.[11] Remove any contaminated clothing immediately.[1]

  • Equipment and Surfaces: Carbamates can be decontaminated by scrubbing with a solution of sodium carbonate (washing soda) or strong soap.[11] Following the initial cleaning, rinse the area thoroughly with water.

Regulatory Framework

All disposal procedures must comply with federal, state, and local regulations. In the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes regulations for hazardous waste management.[12][4] The EPA provides specific guidelines for laboratories, including the "Subpart K" regulations for academic labs.[13]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the Hazard Communication Standard (HazCom) and regulations for hazardous waste operations (HAZWOPER).[14][15] Employers are required to have a written health and safety plan and provide training to all employees who handle hazardous waste.[16][17]

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding our commitment to safety and environmental stewardship.

References

  • Decontamination. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Richards, J. et al. (2023). Carbamate Toxicity. In: StatPearls [Internet]. StatPearls Publishing. Available at: [Link]

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  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. (2022). Available at: [Link]

  • Shih, C.C., & Dal Porto, D.F. (1975). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. U.S. Environmental Protection Agency. Available at: [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. (2024). Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025). Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. (2018). Available at: [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in drug development, (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester (CAS No. 1201825-73-1) requires a handling protocol built on a rigorous understanding of its chemical structure and the known hazards of its constituent functional groups: carbamates and cyclic amines. This guide provides a deep, procedural framework for the safe handling of this compound, emphasizing the causality behind each personal protective equipment (PPE) recommendation. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS), the principles outlined here are derived from data on structurally similar molecules and established laboratory safety standards. A site-specific risk assessment is mandatory before commencing any work.

Hazard Assessment: The Foundation of Safety

Understanding the potential risks is the critical first step in establishing a safe handling procedure. The principle of the Hierarchy of Controls dictates that engineering and administrative controls are the primary defense, with PPE serving as the essential final barrier for the user.[1]

  • Primary Engineering Control: All manipulations of this compound, especially handling of the solid powder and preparation of solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Inferred Health Hazards:

    • Eye Irritation: The hydrochloride salt of a closely related analog is known to cause serious eye irritation (H319). Therefore, it is prudent to assume this compound poses a similar risk. Direct contact of dust or splashes with the eyes can cause significant damage.

    • Skin Irritation & Sensitization: The same analog may cause an allergic skin reaction (H317). Carbamates as a class can be absorbed through the skin, and other similar molecules are known skin irritants (H315).[3][4] Chronic exposure could lead to dermal sensitization.

    • Respiratory Irritation: Inhaling the dust of this compound may cause respiratory irritation (H335), a known hazard for similar carbamic acid benzyl esters.[3][5]

    • Ingestion Toxicity: The hydrochloride analog is harmful if swallowed (H302). While ingestion is an unlikely route of exposure in a laboratory setting, it can occur through contamination of hands.[6]

Core PPE Requirements: A Multi-Barrier System

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks of exposure.[7][8] The following recommendations constitute the minimum required PPE.

Eye and Face Protection

The eyes are highly susceptible to chemical insults. Protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant chemical splash goggles must be worn at all times in the laboratory where this compound is handled.[9][10] Standard safety glasses with side shields are insufficient as they do not provide a seal against dust and splashes.

  • Elevated Risk Tasks: When handling larger quantities (>5g) or performing operations with a high splash potential (e.g., vigorous mixing, solution transfers), a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[10][11]

Hand Protection

Dermal contact is a primary route of potential exposure.[6] Proper glove selection is critical to prevent skin absorption and sensitization.

  • Glove Selection: Due to the lack of specific chemical resistance data for this compound, a double-gloving strategy is recommended. This involves wearing two pairs of nitrile gloves or an inner nitrile glove with a more robust outer glove like neoprene. Inspect gloves for any signs of degradation or punctures before each use.[2][12]

  • Causality: The carbamate functional group necessitates a robust barrier. While nitrile offers good general protection for incidental contact, materials like neoprene or butyl rubber often provide superior resistance for extended handling or in case of a spill.[2][4] Always consult the glove manufacturer's resistance guide for the specific solvents being used.

Table 1: General Glove Selection Guide for Associated Solvents

Glove Material General Use Case Advantages Limitations
Nitrile General handling, small quantities, solvent-free solid Good dexterity, splash protection, puncture resistance Moderate resistance to some organic solvents
Neoprene Handling solutions, cleaning glassware Excellent resistance to acids, bases, and many organic solvents Less dexterity than nitrile

| Butyl Rubber | Use with ketones and esters | High resistance to a wide range of chemicals | Can be less comfortable for long-term wear |

Body Protection

Protecting the skin on the arms and body prevents accidental contact from spills and splashes.

  • Standard Operations: A clean, flame-resistant laboratory coat with full-length sleeves is mandatory.[2]

  • High-Risk Operations: For tasks involving larger volumes or a significant splash risk, a chemical-resistant apron made of PVC or neoprene should be worn over the laboratory coat.[11] All exposed skin, including legs and feet, must be covered. Do not wear sandals or perforated shoes in the laboratory.[8][12]

Respiratory Protection

While engineering controls (fume hood) are the primary means of respiratory protection, additional PPE may be required in specific scenarios.

  • Standard Operations in Fume Hood: No respiratory protection is typically required when handling the compound exclusively within a certified and properly functioning chemical fume hood.[2]

  • Required Use Scenarios:

    • Weighing: If weighing the solid compound outside of a fume hood (not recommended), a NIOSH-approved respirator with a P100 (HEPA) filter is required to prevent inhalation of fine particulates.[9]

    • Spill Cleanup: In the event of a significant spill, particularly in a poorly ventilated area, an air-purifying respirator (APR) with combination organic vapor/P100 cartridges is necessary.[4][13]

Procedural Protocols: Safe Workflow from Start to Finish

A disciplined, step-by-step approach to using and removing PPE is crucial to prevent contamination.

Experimental Workflow & PPE Selection

The level of PPE is dictated by the specific experimental step. The following diagram illustrates a logical decision-making process.

PPE_Workflow cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Required PPE Task_Weighing Weighing Solid PPE_Base Lab Coat Chemical Goggles Double Nitrile Gloves Task_Weighing->PPE_Base PPE_Respirator Add Respirator (if outside hood) Task_Weighing->PPE_Respirator [Condition] Task_Dissolving Dissolution Task_Dissolving->PPE_Base Task_Reaction Reaction / Workup Task_Reaction->PPE_Base Task_Transfer Large Volume Transfer PPE_Apron Add Chemical Apron + Face Shield Task_Transfer->PPE_Apron

Caption: Decision workflow for selecting appropriate PPE based on the handling task.

Step-by-Step PPE Donning (Putting On)
  • Clothing Check: Ensure legs and feet are fully covered.

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile or other specified gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Eye Protection: Put on chemical splash goggles.

  • Face Shield/Apron: If required by the risk assessment, don the face shield and/or chemical apron.

Step-by-Step PPE Doffing (Taking Off)

This sequence is designed to minimize self-contamination and must be followed precisely.

  • Initial Decontamination: If grossly contaminated, wipe down the outer gloves and apron before removal.

  • Chemical Apron: Remove the apron without touching the front surface.

  • Outer Gloves: Peel off the outer pair of gloves, turning them inside out. Dispose of them immediately in the designated chemical waste container.

  • Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for cleaning.

  • Lab Coat: Remove the lab coat, folding it so the contaminated exterior is contained inward. Hang it in its designated location or place it in the appropriate laundry receptacle if contaminated.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out, and dispose of them.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3][12]

Disposal Plan

All disposable PPE contaminated with this compound must be considered chemical waste.

  • Gloves, Wipes, etc.: Place in a clearly labeled, sealed waste bag or container designated for solid chemical waste.

  • Contaminated Clothing: Reusable items like lab coats, if contaminated, must be decontaminated before laundering. Do not take contaminated lab coats home.[2]

Emergency Procedures

In case of accidental exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][6]

  • Skin Contact: Remove any contaminated clothing and immediately wash the affected area with soap and plenty of water. If irritation develops or persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[3]

  • Spill: Evacuate the immediate area. For a small spill, use an appropriate absorbent material (e.g., chemical spill pillow or vermiculite), wearing the full suite of recommended PPE including respiratory protection. For large spills, evacuate the lab and contact your institution's environmental health and safety (EHS) department.

By adhering to this comprehensive guide, researchers can create a robust safety framework that minimizes risk and ensures the responsible handling of this compound in the laboratory.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
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  • BenchChem. (n.d.). Personal protective equipment for handling 2-Butenyl N-phenylcarbamate.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: {4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester.
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  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]

  • Brigham Young University. (n.d.). A CHEMISTS' GUIDE TO PPE.
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  • Pesticide Safety Education Program. (n.d.). Personal Protection for the Applicator and Worker Module.
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  • Compliance Gate. (2023, May 21). Personal Protective Equipment (PPE) Regulation: An Essential Guide. Retrieved from [Link]

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  • European Commission. (n.d.). Personal protective equipment (PPE). Retrieved from Internal Market, Industry, Entrepreneurship and SMEs website.
  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). Carbamic Acid, N-[cis-3-(methylamino)cyclobutyl]-, Phenylmethyl Ester, Hydrochloride (1:1). Retrieved from [Link]

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  • MOLBASE. (n.d.). [3-(3-dimethylamino-propylamino)-benzyl]-carbamic acid tert-butyl ester. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.